Prostaphlin
Description
Properties
Molecular Formula |
C19H18N3O5S- |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/p-1/t13-,14+,17-/m1/s1 |
InChI Key |
UWYHMGVUTGAWSP-JKIFEVAISA-M |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Synonyms |
Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Oxacillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of oxacillin (B1211168), a penicillinase-resistant β-lactam antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the primary mechanisms by which bacteria develop resistance. Furthermore, it includes a detailed experimental protocol for determining its minimum inhibitory concentration (MIC), a critical metric in antimicrobial susceptibility testing.
Chemical Structure
Oxacillin is a semisynthetic antibiotic belonging to the penicillin family.[1] Its core structure is the 6-aminopenicillanic acid nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring.[2] The β-lactam ring is the active moiety responsible for the antibacterial activity.[2] Attached to this nucleus is a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) side chain, which provides steric hindrance, protecting the β-lactam ring from hydrolysis by many bacterial β-lactamase enzymes.[3][4]
Table 1: Chemical Identifiers for Oxacillin
| Identifier | Value |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3] |
| CAS Number | 66-79-5[3] |
| Molecular Formula | C₁₉H₁₉N₃O₅S[3] |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3] |
| InChI Key | UWYHMGVUTGAWSP-JKIFEVAISA-N[3] |
Physicochemical Properties
The physicochemical properties of oxacillin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Key properties are summarized below.
Table 2: Physicochemical Data for Oxacillin
| Property | Value | Reference |
| Molecular Weight | 401.4 g/mol | [3][5] |
| Exact Mass | 401.10454189 g/mol | [5] |
| XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 138 Ų | [5] |
| Solubility (Water) | 50-52 mg/mL (for sodium salt monohydrate) | |
| Biological Half-Life | 20 to 30 minutes | [5][6] |
Mechanism of Action
As a β-lactam antibiotic, oxacillin's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[3][5] The process is initiated by the drug's binding to specific penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[7]
By covalently binding to the active site of PBPs, oxacillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan strands.[2][7] This inhibition weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure, ultimately leading to cell lysis and death.[7][8]
Mechanisms of Resistance
Bacterial resistance to oxacillin can emerge through several mechanisms, posing significant clinical challenges.
-
Target Site Modification (mecA-mediated): The most critical resistance mechanism in staphylococci is the acquisition of the mecA gene.[9] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for oxacillin and other β-lactam antibiotics.[9][10] Consequently, even in the presence of oxacillin, PBP2a can continue to carry out the transpeptidation reaction, allowing for cell wall synthesis and bacterial survival.[10]
-
Enzymatic Inactivation: While oxacillin is designed to be resistant to many penicillinases, some bacteria can produce β-lactamase enzymes capable of hydrolyzing its β-lactam ring, thereby inactivating the antibiotic.[7][11] Class D β-lactamases, also known as oxacillinases (OXAs), are particularly noted for this capability.[11][12]
-
Other Mechanisms: Additional, though less common, mechanisms include mutations in core genes related to cell-wall metabolism (mec-independent resistance) and the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method
Determining the MIC of oxacillin against a bacterial isolate is fundamental for assessing its susceptibility and guiding clinical therapy. The broth microdilution method is a reference standard.[13]
Objective: To determine the lowest concentration of oxacillin that prevents the visible growth of a target microorganism in vitro.[13]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder (analytical grade)
-
Sterile 96-well microtiter plates
-
Bacterial isolate(s) for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Methodology:
-
Prepare Oxacillin Stock Solution: Accurately weigh oxacillin powder and dissolve it in a suitable solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Sterilize by filtration.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution using CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[13] Ensure each well contains a final volume of 50 µL. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each well, it results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Incubation: Cover the microtiter plate and incubate at 35°C for 16-20 hours in ambient air. For detecting oxacillin resistance in staphylococci, a full 24-hour incubation is recommended.[13][15]
-
Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). The MIC is the lowest concentration of oxacillin at which there is no visible growth.[13] The growth control well must show turbidity for the test to be valid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Oxacillin - Wikipedia [en.wikipedia.org]
- 3. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Oxacillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Oxacillin | Bacterial | 66-79-5 | Invivochem [invivochem.com]
- 7. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 8. What is Oxacillin Sodium used for? [synapse.patsnap.com]
- 9. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 11. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural origins of oxacillinase specificity in class D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Dawn of a New Defense: The Discovery and History of Penicillinase-Resistant Penicillins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of penicillin by Alexander Fleming in 1928 heralded a new age in medicine, but the widespread emergence of penicillin-resistant Staphylococcus aureus in the 1940s and 1950s posed a grave threat to this therapeutic revolution. The primary mechanism of this resistance was the bacterial production of penicillinase, an enzyme that inactivates penicillin by hydrolyzing its β-lactam ring. This technical guide provides a comprehensive overview of the discovery and history of penicillinase-resistant penicillins, a pivotal development in the ongoing battle against bacterial resistance. We delve into the key scientific breakthroughs, the chemical innovations that conferred resistance to these novel compounds, and the experimental methodologies that underpinned their development. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering historical context, quantitative data, and foundational experimental protocols.
The Rise of Penicillin Resistance: A Post-War Crisis
Following the mass production of penicillin in the 1940s, a dramatic increase in the prevalence of penicillin-resistant S. aureus was observed in hospitals worldwide. By the late 1940s and early 1950s, a significant percentage of staphylococcal infections were caused by strains that were no longer susceptible to the "wonder drug." This alarming trend was primarily attributed to the production of penicillinase, a β-lactamase enzyme. The first definitive identification of this enzyme was made by Edward Abraham and Ernst Chain in 1940, who observed that an extract from a resistant strain of E. coli could inactivate penicillin.
The mechanism of penicillinase-mediated resistance is the enzymatic hydrolysis of the amide bond in the β-lactam ring of the penicillin molecule. This structural modification renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.
The Breakthrough at Beecham Research Laboratories: 6-Aminopenicillanic Acid
The critical breakthrough in overcoming penicillinase-mediated resistance came from a team of scientists at Beecham Research Laboratories in Surrey, UK. In 1959, F.R. Batchelor, F.P. Doyle, J.H.C. Nayler, and G.N. Rolinson published a landmark paper in Nature detailing their isolation of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), from penicillin fermentation broths.[1][2] This discovery was revolutionary because it provided a versatile chemical scaffold upon which new side chains could be attached, opening the door to the creation of a vast array of semi-synthetic penicillins with modified properties.
The ability to manipulate the acyl side chain of the penicillin molecule was the key to designing compounds that could resist the destructive action of penicillinase.
Methicillin (B1676495) (BRL 1241): The First Penicillinase-Resistant Penicillin
Building on their discovery of 6-APA, the Beecham team rapidly synthesized a series of new penicillins. By acylating 6-APA with 2,6-dimethoxybenzoyl chloride, they created a novel compound designated BRL 1241, which would later be known as methicillin.[3] The key innovation of methicillin was its bulky 2,6-dimethoxybenzoyl side chain. This chemical group provided steric hindrance, effectively creating a physical barrier that prevented the active site of the staphylococcal penicillinase from accessing and hydrolyzing the β-lactam ring.[3]
In 1960, the first reports of the successful use of methicillin (marketed as Celbenin) in treating infections caused by penicillin-resistant staphylococci were published in the British Medical Journal.[4][5][6] This marked a turning point in the management of staphylococcal infections.
Oxacillin (B1211168) and Other Early Penicillinase-Resistant Penicillins
Following the success of methicillin, other penicillinase-resistant penicillins were developed, including oxacillin and its chlorinated derivatives, cloxacillin (B1194729) and dicloxacillin. These compounds, like methicillin, featured bulky side chains that conferred resistance to penicillinase. The isoxazolyl side chain of oxacillin and its analogs also offered improved acid stability, allowing for oral administration in some cases.
Quantitative Assessment of Efficacy
The effectiveness of the new penicillinase-resistant penicillins was quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against various strains of S. aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Historical Minimum Inhibitory Concentrations (MICs) of Early Penicillins against Staphylococcus aureus
| Antibiotic | S. aureus Strain | Typical MIC (µg/mL) |
| Penicillin G | Penicillin-Susceptible (non-penicillinase-producing) | 0.01 - 0.1 |
| Penicillin-Resistant (penicillinase-producing) | > 10 | |
| Methicillin | Penicillin-Susceptible (non-penicillinase-producing) | 1 - 4 |
| Penicillin-Resistant (penicillinase-producing) | 1 - 4 | |
| Oxacillin | Penicillin-Susceptible (non-penicillinase-producing) | 0.25 - 0.5 |
| Penicillin-Resistant (penicillinase-producing) | 0.25 - 0.5 |
Note: These values are representative of data from the early 1960s and may vary between specific strains and testing methodologies.
The Emergence of Methicillin-Resistant Staphylococcus aureus (MRSA)
The triumph of penicillinase-resistant penicillins was unfortunately short-lived. In 1961, just a year after the introduction of methicillin, the first strains of S. aureus resistant to the new drug were reported in the United Kingdom.[4] These strains, designated Methicillin-Resistant Staphylococcus aureus (MRSA), posed a new and formidable challenge.
The mechanism of resistance in MRSA is fundamentally different from that of penicillinase-producing staphylococci. MRSA strains have acquired a mobile genetic element, the staphylococcal cassette chromosome mec (SCCmec), which carries the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for all β-lactam antibiotics, including methicillin and oxacillin. Consequently, even in the presence of these drugs, PBP2a can continue to carry out its function in cell wall synthesis, rendering the bacteria resistant. Methicillin resistance is now defined by an oxacillin minimum inhibitory concentration (MIC) of greater than or equal to 4 micrograms/mL.[7]
Experimental Protocols
The development and characterization of penicillinase-resistant penicillins relied on a set of key experimental protocols. The following sections provide detailed methodologies for these foundational experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Sterile test tubes or 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Stock solution of the antibiotic to be tested
-
Sterile pipettes and diluents
Procedure (Macrodilution Method):
-
Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of the antibiotic in sterile test tubes, each containing a final volume of 1 mL of MHB. The concentration range should span the expected MIC of the organism. b. Include a positive control tube with 1 mL of MHB and no antibiotic, and a negative control tube with 1 mL of MHB, no antibiotic, and no bacteria.
-
Inoculum Preparation: a. Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Within 15 minutes of preparation, add 1 mL of the standardized inoculum to each of the antibiotic-containing tubes and the positive control tube. This will result in a final volume of 2 mL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubation: a. Incubate all tubes at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: a. Following incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Penicillinase Activity Assay (Iodometric Method)
Objective: To qualitatively or quantitatively determine the production of penicillinase by a bacterial strain.
Materials:
-
Bacterial culture
-
Penicillin G solution (e.g., 10,000 units/mL)
-
Phosphate (B84403) buffer (pH 6.5)
-
Iodine solution (e.g., I2 in KI)
-
Starch indicator solution
-
Sodium thiosulfate (B1220275) solution for titration (for quantitative assay)
Procedure (Qualitative):
-
Inoculation: Grow the test organism on a nutrient agar (B569324) plate.
-
Penicillin Exposure: Place a filter paper disc impregnated with a high concentration of penicillin G onto the agar surface near the bacterial growth.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Iodine Addition: Flood the plate with the iodine solution.
-
Observation: A clear, colorless zone around the bacterial growth indicates the hydrolysis of penicillin by penicillinase, as the resulting penicilloic acid reduces the iodine. The surrounding agar will turn a dark blue/purple color due to the reaction of iodine with the starch that can be included in the agar.
Procedure (Quantitative - Titrimetric):
-
Reaction Mixture: Prepare a reaction mixture containing the bacterial extract (source of penicillinase), phosphate buffer, and a known concentration of penicillin G.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: Stop the reaction by adding an iodine solution.
-
Titration: The amount of unreacted iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator.
-
Calculation: The amount of penicillin hydrolyzed is calculated based on the amount of iodine consumed.
Visualizing the Pathways and Relationships
The Problem of Penicillin Resistance
Caption: The mechanism of penicillin action and penicillinase-mediated resistance.
The Solution: Penicillinase-Resistant Penicillins
Caption: Development and mechanism of action of penicillinase-resistant penicillins.
Conclusion
The development of penicillinase-resistant penicillins was a triumph of medicinal chemistry and a critical response to the first major crisis of the antibiotic era. The story of methicillin and its successors is a powerful illustration of the iterative nature of drug development in the face of evolving microbial resistance. While the emergence of MRSA presented a new and more complex challenge, the foundational discoveries made at Beecham Research Laboratories in the late 1950s laid the groundwork for decades of subsequent β-lactam antibiotic research. Understanding this history, including the experimental methodologies that drove these innovations, remains essential for today's scientists working to develop the next generation of antimicrobial agents.
References
- 1. Synthesis of penicillin: 6-aminopenicillanic acid in penicillin fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-APA - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. MRSA Action UK | History of MRSA [mrsaactionuk.net]
- 5. A new penicillin (BRL 1241) active against penicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new penicillin electively active on staphylococci: BRL-1241 or Celbenine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Prostaphlin (Oxacillin): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaphlin, the sodium salt of oxacillin (B1211168), is a penicillinase-resistant, semi-synthetic penicillin antibiotic. This technical guide provides an in-depth analysis of its antibacterial spectrum and efficacy against a range of clinically significant Gram-positive bacteria. A comprehensive review of available data on its mechanism of action, susceptibility profiles, and methodologies for in vitro testing is presented. Quantitative data, including Minimum Inhibitory Concentration (MIC) values, are summarized in structured tables for comparative analysis. Detailed experimental protocols for susceptibility testing are provided to ensure reproducibility. Furthermore, this guide incorporates visual representations of key pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying molecular and procedural concepts.
Introduction
Oxacillin, marketed as this compound, is a narrow-spectrum beta-lactam antibiotic that has been a mainstay in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its chemical structure, featuring a bulky side chain, confers resistance to degradation by staphylococcal β-lactamases. This guide focuses on the antibacterial activity of oxacillin against Gram-positive cocci, including staphylococci, streptococci, and enterococci, providing critical data and methodologies for researchers and drug development professionals.
Mechanism of Action
Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][3]
Figure 1: Mechanism of Action of this compound (Oxacillin).
Antibacterial Spectrum and Susceptibility Data
The in vitro activity of oxacillin is primarily directed against Gram-positive cocci. Its efficacy varies among different species and is significantly impacted by the presence of resistance mechanisms.
Staphylococcus Species
Oxacillin is highly active against penicillinase-producing strains of Staphylococcus aureus that are methicillin-susceptible (MSSA).[2] However, its utility is limited against methicillin-resistant S. aureus (MRSA), which harbors the mecA gene encoding for an altered PBP (PBP2a) with low affinity for beta-lactam antibiotics. The activity of oxacillin against coagulase-negative staphylococci (CoNS) is variable, with high rates of resistance reported in species such as Staphylococcus epidermidis and Staphylococcus haemolyticus.[4][5]
| Gram-Positive Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 190 | >32 | >32 | [6] |
| Staphylococcus epidermidis | - | - | - | [5] |
| Staphylococcus haemolyticus | - | - | - | [4] |
| Staphylococcus saprophyticus | - | - | - | [2] |
Note: Specific MIC50/90 values for CoNS are highly variable and dependent on the study population and geographic location. The references indicate high resistance rates.
Streptococcus Species
Oxacillin generally demonstrates good activity against most streptococcal species, although penicillin remains the drug of choice for susceptible isolates. For Streptococcus pneumoniae, oxacillin susceptibility testing is often used as a surrogate to predict penicillin resistance.[7][8][9] Strains with an oxacillin zone of inhibition ≤19 mm are considered potentially resistant to penicillin.[9]
| Gram-Positive Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | 571 | - | - | [10] |
| Streptococcus pyogenes | - | - | - | - |
| Streptococcus agalactiae | - | - | - | - |
Note: MIC50/90 values for Streptococci are not consistently reported for oxacillin as penicillin is the primary agent tested. The reference indicates a correlation between oxacillin disk diffusion and penicillin MICs.
Enterococcus Species
Enterococci, including Enterococcus faecalis and Enterococcus faecium, are intrinsically resistant to oxacillin. Therefore, this compound is not clinically effective against infections caused by these organisms. Some studies have shown that Enterococcus faecalis isolates can have MIC values ranging from 16 to 32 µg/mL.[11]
| Gram-Positive Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Enterococcus faecalis | - | 16 - 32 | [11] |
Mechanisms of Resistance
The primary mechanism of resistance to oxacillin in staphylococci is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for PBP2a, a penicillin-binding protein that has a very low affinity for beta-lactam antibiotics, including oxacillin. This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.
Figure 2: Mechanism of Oxacillin Resistance in MRSA.
Experimental Protocols
Accurate determination of oxacillin susceptibility is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for antimicrobial susceptibility testing.[12][13][14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antibiotic.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2% NaCl for testing staphylococci
-
Oxacillin powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Oxacillin Stock Solution: Aseptically prepare a stock solution of oxacillin at a known concentration.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the oxacillin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted oxacillin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours (up to 24 hours for staphylococci).
-
Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
Figure 3: Experimental Workflow for Broth Microdilution MIC Testing.
Conclusion
This compound (oxacillin) remains a valuable therapeutic agent for infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. However, the emergence and spread of resistance, especially in staphylococci, necessitate continuous surveillance and accurate susceptibility testing. This guide provides a comprehensive overview of the antibacterial spectrum of oxacillin, detailed methodologies for its in vitro evaluation, and visual aids to enhance understanding. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to combat infections caused by Gram-positive pathogens.
References
- 1. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 2. karger.com [karger.com]
- 3. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulase-negative staphylococci strains resistant to oxacillin isolated from neonatal blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococci, coagulase negative | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of an Oxacillin Disk Screening Test for Detection of Penicillin- and Ceftriaxone-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. scielosp.org [scielosp.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nih.org.pk [nih.org.pk]
- 14. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
The Role of the mecA Gene in Oxacillin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin (B1211168) resistance in Staphylococcus aureus, a critical challenge in clinical medicine and drug development, is primarily mediated by the acquisition and expression of the mecA gene. This gene is the defining characteristic of methicillin-resistant S. aureus (MRSA), a pathogen responsible for a significant burden of healthcare-associated and community-acquired infections. The mecA gene encodes a unique penicillin-binding protein, PBP2a, which confers resistance to nearly all β-lactam antibiotics, including oxacillin. Understanding the molecular mechanisms underpinning mecA-mediated resistance is paramount for the development of novel therapeutic strategies to combat MRSA. This technical guide provides an in-depth exploration of the core components of this resistance mechanism, including the function of PBP2a, the regulation of mecA expression, and the genetic vehicle for its dissemination. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.
The Core Mechanism: Penicillin-Binding Protein 2a (PBP2a)
The fundamental basis of oxacillin resistance in MRSA lies in the function of PBP2a.[1] Native penicillin-binding proteins (PBPs) in S. aureus are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. β-lactam antibiotics, such as oxacillin, act by binding to the active site of these PBPs, leading to their inactivation and subsequent cell lysis.
The mecA-encoded PBP2a is a transpeptidase with a significantly lower affinity for β-lactam antibiotics compared to native PBPs.[1] This reduced affinity is attributed to a closed active site, which sterically hinders the binding of β-lactam molecules.[2] Consequently, in the presence of oxacillin concentrations that would inhibit the native PBPs, PBP2a remains functional and continues to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive and replicate.[1] While PBP2a is the key determinant of resistance, its function is also dependent on the transglycosylase activity of the native PBP2.[2][3]
Genetic Context: The Staphylococcal Cassette Chromosome mec (SCCmec)
The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1] This element is integrated into the S. aureus chromosome and is responsible for the horizontal transfer of methicillin (B1676495) resistance between staphylococcal species. SCCmec elements are characterized by the presence of the mec gene complex, which includes mecA and its regulatory genes, and the ccr gene complex, which encodes for cassette chromosome recombinases that mediate the integration and excision of the cassette.[4]
To date, several types of SCCmec have been identified, differing in their genetic composition and size. The type of SCCmec element can influence the level of oxacillin resistance and the repertoire of other resistance genes carried by the MRSA strain.
Regulation of mecA Expression
The expression of the mecA gene is tightly controlled by a regulatory system encoded within the mec gene complex, primarily involving the mecI and mecR1 genes.[1][5][6]
-
mecI : Encodes a repressor protein that binds to the promoter region of the mecA gene, preventing its transcription in the absence of an inducing agent (i.e., a β-lactam antibiotic).
-
mecR1 : Encodes a transmembrane sensor-transducer protein.
In the absence of a β-lactam, the MecI repressor is bound to the mecA operator, and transcription is repressed. When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the activation of its intracellular protease domain. The activated MecR1 then cleaves and inactivates the MecI repressor, allowing for the transcription of the mecA gene and the production of PBP2a.
Quantitative Data on Oxacillin Resistance
The presence of the mecA gene generally correlates with increased minimum inhibitory concentrations (MICs) for oxacillin. However, the level of resistance can be heterogeneous and is influenced by the genetic background of the strain, the type of SCCmec element, and the integrity of the regulatory system.
| Strain Type | mecA Status | Typical Oxacillin MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Negative | ≤ 2 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | ≥ 4 | [7] |
| MRSA with specific SCCmec types | Positive | Varies (e.g., Type IV associated with lower-level resistance) | [8] |
| Oxacillin-Susceptible MRSA (OS-MRSA) | Positive | ≤ 2 | [7] |
| SCCmec Type | Associated Oxacillin Resistance Level | Reference |
| Type I, II, III | Often associated with high-level resistance | [9] |
| Type IV, V | Often associated with lower-level resistance | [9] |
Experimental Protocols
Oxacillin Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol determines the minimum inhibitory concentration (MIC) of oxacillin for a S. aureus isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin stock solution
-
96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
-
Spectrophotometer (optional)
Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Oxacillin Dilutions: Perform serial twofold dilutions of oxacillin in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the oxacillin dilutions. Include a growth control well (no oxacillin) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.
Molecular Detection of the mecA Gene by PCR
This protocol describes a standard polymerase chain reaction (PCR) for the detection of the mecA gene.
Materials:
-
DNA extraction kit
-
S. aureus isolate
-
mecA-specific primers (e.g., mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'; mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3')
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA ladder
-
Positive control (mecA-positive S. aureus)
-
Negative control (nuclease-free water)
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers, and the extracted DNA template.
-
Perform PCR in a thermocycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel containing a DNA stain.
-
Include a DNA ladder, a positive control, and a negative control.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA amplicon indicates a positive result.
-
Detection of PBP2a by Latex Agglutination
This protocol provides a rapid method for the detection of PBP2a protein.
Materials:
-
PBP2a latex agglutination test kit (containing test latex with anti-PBP2a antibodies, control latex, and extraction reagents)
-
S. aureus isolate
-
Test cards
-
Mixing sticks
Procedure:
-
Bacterial Lysis:
-
Suspend a loopful of bacterial colonies in the provided extraction reagent.
-
Heat the suspension according to the kit's instructions to lyse the cells and release PBP2a.
-
Centrifuge the lysate to pellet the cell debris.
-
-
Agglutination Test:
-
Place a drop of the test latex and a drop of the control latex onto separate circles on the test card.
-
Add a drop of the supernatant from the bacterial lysate to each circle.
-
Mix the lysate and latex with a mixing stick.
-
Rock the card gently for the time specified in the kit's instructions (typically 1-3 minutes).
-
-
Read Results:
-
Positive: Agglutination (clumping) of the test latex but not the control latex.
-
Negative: No agglutination in either the test or control latex.
-
Invalid: Agglutination of the control latex.
-
Conclusion
The mecA gene and its product, PBP2a, are the central pillars of oxacillin resistance in Staphylococcus aureus. A thorough understanding of the molecular intricacies of this resistance mechanism, from the enzymatic function of PBP2a to the regulation of mecA expression and the genetics of its dissemination via SCCmec, is essential for the ongoing development of effective anti-MRSA therapies. The data and protocols provided in this guide offer a foundational resource for researchers and professionals dedicated to addressing the persistent challenge of MRSA. The continued investigation into the nuances of mecA-mediated resistance will undoubtedly pave the way for novel strategies to overcome this formidable pathogen.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. Correlation of Oxacillin MIC with mecA Gene Carriage in Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. dalynn.com [dalynn.com]
- 5. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific staphylococcal cassette chromosome mec (SCCmec) types and clonal complexes are associated with low-level amoxicillin/clavulanic acid and cefalotin resistance in methicillin-resistant Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of SCCmec type in resistance to the synergistic activity of oxacillin and cefoxitin in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Prostaphlin (Oxacillin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Prostaphlin (oxacillin), a penicillinase-resistant penicillin antibiotic. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key molecular interactions and experimental workflows.
Pharmacodynamics: Mechanism of Action and In Vitro Activity
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to these proteins, oxacillin (B1211168) blocks the transpeptidation reaction, leading to a weakened cell wall and eventual cell lysis. A key feature of oxacillin is its resistance to hydrolysis by penicillinases, enzymes produced by some bacteria that inactivate many other penicillins.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The interaction of oxacillin with bacterial cell wall synthesis machinery can be visualized as a targeted disruption of a critical enzymatic pathway.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. For oxacillin, MIC values are determined against various bacterial isolates, with a primary focus on Staphylococcus species.
Table 1: Oxacillin MIC Distribution for Staphylococcus aureus
| MIC (µg/mL) | Percentage of Isolates (%) | Reference |
| ≤0.25 | 63 | [1] |
| 0.5 | 32.5 | [1] |
| 1.0 | 4.5 | [1] |
| 0.25 - 1.0 | - | [2] |
| 0.5 - 256 | Wide Range for MDR isolates | [3] |
Table 2: CLSI Interpretive Criteria for Oxacillin MICs (µg/mL)
| Organism | Susceptible | Intermediate | Resistant | Reference |
| Staphylococcus aureus | ≤2 | - | ≥4 | [4][5] |
| Staphylococcus lugdunensis | ≤2 | - | ≥4 | [4][5] |
| Staphylococcus epidermidis | ≤0.25 | - | ≥0.5 | [6] |
| Other Staphylococcus spp. | ≤0.5 | - | ≥1 | [5][7] |
Experimental Protocols for In Vitro Pharmacodynamic Assessments
Standardized protocols are essential for the accurate and reproducible evaluation of antibiotic activity in vitro.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of oxacillin.
Protocol:
-
Preparation of Oxacillin Dilutions: Prepare serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For staphylococci, the broth should be supplemented with 2% NaCl.[8]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the oxacillin dilutions with the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C for 16 to 20 hours in ambient air.[5]
-
Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.
Time-Kill Curve Analysis
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Inoculum Preparation: Grow the test organism in a suitable broth to the logarithmic phase of growth. Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: Add oxacillin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the logarithm of CFU/mL against time for each oxacillin concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a short exposure to an antibiotic.
Protocol:
-
Antibiotic Exposure: Expose a bacterial culture in the logarithmic growth phase to a specific concentration of oxacillin (e.g., 2-4x MIC) for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: Remove the antibiotic by dilution (e.g., 1:1000) or by washing the bacterial cells.
-
Monitoring of Regrowth: Incubate the antibiotic-free culture and a control culture (not exposed to the antibiotic) under normal growth conditions.
-
Viable Counts: At regular intervals, determine the viable cell counts (CFU/mL) for both the test and control cultures.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Pharmacokinetics: In Vitro Models
While true pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are determined in vivo, in vitro models can simulate certain aspects of drug exposure over time.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
These models aim to simulate the changing concentrations of an antibiotic that occur in the body and observe the effect on a bacterial population.
Types of In Vitro PK/PD Models:
-
One-Compartment Model: A simple model where the antibiotic is introduced into a central compartment containing the bacterial culture and is then diluted at a rate that mimics its elimination half-life.[10]
-
Two-Compartment Model: A more complex model that can simulate the distribution of the antibiotic into a peripheral compartment.[11]
-
Hollow-Fiber Infection Model: A dynamic system that allows for the continuous infusion of fresh medium and removal of waste products, providing a more realistic simulation of in vivo conditions.
These models are valuable for studying the time-dependent killing activity of antibiotics like oxacillin and for optimizing dosing regimens.
Conclusion
The in vitro evaluation of this compound's pharmacokinetics and pharmacodynamics provides crucial data for understanding its antibacterial activity and for guiding its effective clinical use. The experimental protocols and data presented in this guide offer a foundation for further research and development in the field of antimicrobial therapy. The use of standardized methodologies is paramount for generating reliable and comparable data that can ultimately contribute to improved patient outcomes.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. In Vitro and In Vivo Evaluations of Oxacillin Efficiency against mecA-Positive Oxacillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. journals.asm.org [journals.asm.org]
- 7. 2022 AST Case Studies | News | CLSI [clsi.org]
- 8. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro models in the study of antibiotic therapy of infections in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to In Vitro Susceptibility Testing: A Comparative Analysis of Prostaphlin (Oxacillin) and Methicillin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth comparison of Prostaphlin (a brand name for oxacillin) and methicillin (B1676495) for the in vitro susceptibility testing of Staphylococcus aureus. Historically, methicillin was the cornerstone for detecting resistance in S. aureus, leading to the term Methicillin-Resistant Staphylococcus aureus (MRSA).[1] However, due to issues with stability and the challenge of detecting heteroresistant strains, methicillin is no longer commercially available or recommended for routine testing in the United States.[2][3]
Oxacillin (B1211168) (this compound) replaced methicillin as it provides greater stability during storage and is more reliable in detecting heteroresistant populations.[2][3] Subsequently, cefoxitin (B1668866) has been established, particularly for disk diffusion methods, as a superior inducer of the mecA gene, which is the primary mediator of resistance. Cefoxitin testing provides clearer and more reproducible endpoints.[2][4] Current standards from the Clinical and Laboratory Standards Institute (CLSI) recommend oxacillin for broth dilution testing and cefoxitin as the preferred agent for disk diffusion testing to infer oxacillin and methicillin resistance.[2][5] This guide details the mechanisms of resistance, comparative performance data, and standardized protocols essential for accurate MRSA detection.
The Evolution from Methicillin to Oxacillin and Cefoxitin
The landscape of staphylococcal susceptibility testing has evolved significantly since the introduction of methicillin in 1959.[1]
-
Methicillin (1959-1990s): Introduced to treat infections caused by penicillinase-producing S. aureus, resistance was identified as early as 1960.[1][6] For decades, methicillin was the agent used to test for this resistance phenotype. However, it was found to be unstable, and its ability to detect resistance could be unreliable, especially for strains exhibiting heteroresistance—where only a subpopulation of cells expresses the resistance gene.[2][7]
-
Oxacillin (1990s-Present): Oxacillin was adopted as the replacement for methicillin in susceptibility testing. It is a more stable penicillinase-stable penicillin, and its use improves the detection of heteroresistant MRSA strains.[2][3] It remains the primary agent for determining minimum inhibitory concentrations (MICs) via broth or agar (B569324) dilution.
-
Cefoxitin (Surrogate Marker): For disk diffusion testing, CLSI now recommends using a cefoxitin disk as a surrogate to predict oxacillin resistance. Cefoxitin is a more potent inducer of mecA gene expression, resulting in more easily interpretable and accurate results compared to an oxacillin disk.[2][4][5] The historical term "MRSA" is retained even when testing is performed with oxacillin or cefoxitin.[2]
Core Mechanism of Resistance: The mecA-PBP2a Pathway
The predominant mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[8] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[9][10]
The mecA gene encodes a unique Penicillin-Binding Protein, PBP2a (or PBP2').[10] Standard PBPs are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. Beta-lactam antibiotics, including methicillin and oxacillin, typically bind to these PBPs and inhibit their function, leading to cell lysis. However, PBP2a has a very low affinity for most beta-lactam antibiotics.[9][10] In the presence of these drugs, PBP2a takes over the cell wall synthesis function from the susceptible native PBPs, allowing the bacterium to survive and replicate.[8]
Data Presentation: Performance and Interpretation
Comparative Performance of Phenotypic Tests
The detection of mecA-mediated resistance is the goal of phenotypic testing. Cefoxitin has demonstrated superior sensitivity in some studies compared to oxacillin for routine disk diffusion testing. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).
Table 1: Comparison of Sensitivity and Specificity for MRSA Detection
| Method | Sensitivity | Specificity | Reference(s) |
|---|---|---|---|
| Cefoxitin Disk Diffusion | 86.05% - 100% | 96.2% - 100% | [5][11][12][13][14] |
| Oxacillin Disk Diffusion | 65.3% - 99.0% | 73.6% - 100% | [11][12][14][15][16] |
| Oxacillin Agar Screen | 81.9% - 99.0% | 96.0% - 98.1% |[14][15] |
Note: Sensitivity and specificity values can vary based on the specific isolates tested and procedural nuances.
CLSI Interpretive Criteria
Adherence to standardized interpretive criteria is critical for accurate reporting. The following tables summarize the 2023 CLSI M100 guidelines for Staphylococcus aureus.
Table 2: CLSI Breakpoints for Oxacillin Broth Microdilution (MIC)
| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant |
|---|---|---|
| S. aureus | ≤ 2 | ≥ 4 |
| S. lugdunensis | ≤ 2 | ≥ 4 |
| Other Staphylococcus spp. | ≤ 0.5 | ≥ 1 |
Source: CLSI M100 Document.[2][17][18]
Table 3: CLSI Breakpoints for Cefoxitin Disk Diffusion
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |
|---|---|---|
| S. aureus | ≥ 22 | ≤ 21 |
| S. lugdunensis | ≥ 22 | ≤ 21 |
| S. epidermidis | ≥ 25 | ≤ 24 |
| Other Staphylococcus spp. | ≥ 25 | ≤ 24 |
Source: CLSI M100 Document.[2][17]
Standardized Experimental Protocols
Accurate and reproducible results depend on the strict application of standardized protocols. The following methodologies are based on CLSI M02 (Disk Diffusion) and M07 (Broth Dilution) standards.
Oxacillin Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of oxacillin.
-
Inoculum Preparation: Prepare a direct colony suspension from a non-selective agar plate (e.g., Blood Agar) incubated overnight. The suspension should be adjusted to match a 0.5 McFarland turbidity standard in sterile saline or broth.
-
Inoculation: Within 15 minutes of standardization, dilute the suspension and inoculate a cation-adjusted Mueller-Hinton broth (CAMHB) panel containing serial twofold dilutions of oxacillin. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Supplementation: The CAMHB must be supplemented with 2% NaCl. This is critical for the expression of oxacillin resistance.
-
Incubation: Incubate the panels at 35°C ± 2°C. Temperatures above 35°C may fail to detect some resistant strains.[2]
-
Reading: After 24 hours of incubation, examine the panel for growth. The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
Interpretation: Use the breakpoints defined in Table 2 to classify the isolate as susceptible or resistant.
Cefoxitin Disk Diffusion
This is the recommended method for routine screening for potential methicillin resistance.
-
Inoculum Preparation: Prepare a direct colony suspension adjusted to a 0.5 McFarland standard as described above.
-
Inoculation: Within 15 minutes, use a sterile cotton swab to evenly inoculate a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading: Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpretation: Use the breakpoints defined in Table 3 to classify the isolate. A result of resistant indicates the presence of mecA-mediated resistance and the isolate should be reported as oxacillin-resistant.[2]
Oxacillin Salt Agar Screen
This method provides a categorical result (growth or no growth).
-
Medium: Use Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL of oxacillin.
-
Inoculum: Prepare a 0.5 McFarland suspension. Spot-inoculate approximately 10 µL of the suspension onto the screen plate.
-
Incubation: Incubate at 35°C for a full 24 hours.
-
Reading: Any growth (more than one colony) on the plate indicates resistance. No growth indicates susceptibility.
Laboratory Workflow for MRSA Detection
The modern clinical laboratory uses a combination of phenotypic and, at times, genotypic methods to accurately identify MRSA. The following workflow illustrates a typical decision-making process.
Conclusion
While methicillin is the historic namesake for resistance in S. aureus, it is no longer the agent of choice for in vitro susceptibility testing. This compound (oxacillin) and cefoxitin have replaced it due to their superior stability, reliability, and ability to detect the underlying mecA-mediated resistance mechanism. Oxacillin remains the standard for MIC determination, while cefoxitin is the preferred surrogate for disk diffusion assays, offering clearer and more accurate results. For researchers and drug development professionals, understanding the evolution of these testing standards and the strict adherence to current CLSI protocols is paramount for the accurate identification and classification of MRSA, which is essential for clinical treatment, infection control, and the development of new antimicrobial agents.
References
- 1. MRSA Action UK | History of MRSA [mrsaactionuk.net]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. en.iacld.com [en.iacld.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methicillin-resistant Staphylococcus aureus emerged long before the introduction of methicillin into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mecA - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijss-sn.com [ijss-sn.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Methicillin-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. iacld.com [iacld.com]
- 18. media.beckmancoulter.com [media.beckmancoulter.com]
The Core Mechanism of Oxacillin: A Technical Guide to the Inhibition of Bacterial Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin (B1211168), a narrow-spectrum β-lactam antibiotic of the penicillin class, has long been a critical tool in the arsenal (B13267) against penicillinase-producing staphylococci.[1] Its efficacy lies in the targeted disruption of a fundamental bacterial process: the synthesis of the cell wall. This in-depth technical guide elucidates the biochemical pathway inhibited by oxacillin, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the key molecular interactions and experimental workflows.
The Biochemical Pathway: Inhibition of Peptidoglycan Synthesis
The primary target of oxacillin and other β-lactam antibiotics is the intricate process of peptidoglycan biosynthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[2] Oxacillin specifically interferes with the final and crucial step of this pathway: the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[3]
This vital cross-linking is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4] Oxacillin, through its characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This mimicry allows it to bind to the active site of PBPs, leading to the acylation of the catalytic serine residue. This covalent modification is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan synthesis.[6] The consequence of this inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][4]
In methicillin-resistant Staphylococcus aureus (MRSA), resistance to oxacillin is primarily mediated by the acquisition of the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[7] PBP2a exhibits a significantly lower affinity for β-lactam antibiotics, including oxacillin, allowing it to continue catalyzing the transpeptidation reaction even in the presence of the drug.[7]
Caption: Inhibition of bacterial peptidoglycan synthesis by oxacillin.
Quantitative Data on Oxacillin Activity
The inhibitory activity of oxacillin can be quantified through various metrics, including the 50% inhibitory concentration (IC50) against specific PBPs and the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.
| Target | Bacterial Strain | Parameter | Value (µg/mL) | Reference |
| PBP2A | S. aureus (LGA251) | IC50 | 85 ± 9 | [8] |
| PBP2A | S. aureus (COL-S) | IC50 | 340 ± 30 | [8] |
| PBP2 & PBP3 | S. aureus | IC50 | - | [9] |
| Growth | S. aureus (mecA-negative) | MIC | ≤ 2 | [9] |
| Growth | S. aureus (mecA-positive) | MIC | ≥ 4 | [9] |
| Growth | S. epidermidis (mecA-negative) | MIC | ≤ 0.25 | |
| Growth | S. epidermidis (mecA-positive) | MIC | ≥ 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
Sterile 96-well microtiter plates
-
Bacterial isolate for testing (e.g., S. aureus)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Oxacillin Stock Solution: Prepare a concentrated stock solution of oxacillin in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the oxacillin stock solution with CAMHB to achieve the desired concentration range. Leave a well with only broth as a positive control for growth.
-
Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to all wells containing oxacillin and the positive control well.
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of oxacillin in which there is no visible bacterial growth (turbidity).
PBP Binding Assay (Competition Assay)
This assay measures the affinity of oxacillin for specific PBPs by competing with a fluorescently labeled β-lactam.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin FL (fluorescent penicillin derivative)
-
Oxacillin
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs.
-
Competition Reaction: Incubate the membrane preparations with varying concentrations of oxacillin for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the reaction mixtures and incubate for a further period (e.g., 15 minutes at 37°C). Bocillin FL will bind to any PBPs not already inhibited by oxacillin.
-
SDS-PAGE: Stop the reaction and separate the PBP-Bocillin FL complexes by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the concentration of oxacillin.
-
IC50 Determination: Quantify the band intensities and plot them against the oxacillin concentration. The IC50 value is the concentration of oxacillin that results in a 50% reduction in the fluorescent signal for a specific PBP.
Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell Assay)
This assay directly measures the effect of oxacillin on the incorporation of radiolabeled precursors into the peptidoglycan.
Materials:
-
Bacterial cells (e.g., E. coli or S. aureus)
-
[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
Oxacillin
-
Appropriate buffer and growth medium
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Preparation: Grow bacterial cells to the desired growth phase and permeabilize them (e.g., by freeze-thawing in an osmotically stabilizing buffer) to allow the uptake of the radiolabeled substrate.
-
Inhibition Reaction: Incubate the permeabilized cells with various concentrations of oxacillin.
-
Labeling: Add [¹⁴C]UDP-GlcNAc to the cell suspensions and incubate to allow for its incorporation into the peptidoglycan.
-
Termination and Filtration: Stop the reaction (e.g., by adding a strong acid) and collect the insoluble peptidoglycan on a filter membrane by vacuum filtration.
-
Washing: Wash the filters to remove any unincorporated radiolabeled substrate.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: The amount of radioactivity is proportional to the rate of peptidoglycan synthesis. A decrease in radioactivity in the presence of oxacillin indicates inhibition of the pathway.
Experimental Workflow
A typical workflow to characterize the inhibition of a bacterial biochemical pathway by an antibiotic like oxacillin involves a multi-step process, from initial screening to detailed mechanistic studies.
Caption: A logical workflow for the characterization of oxacillin's antibacterial activity.
Conclusion
Oxacillin's mechanism of action is a well-defined and potent example of targeted antibiotic therapy. By irreversibly inhibiting the Penicillin-Binding Proteins essential for peptidoglycan synthesis, oxacillin effectively dismantles the structural integrity of the bacterial cell wall. Understanding the intricacies of this biochemical pathway, the quantitative measures of its inhibition, and the experimental methodologies to study these interactions is paramount for the continued development of new antimicrobial agents and for devising strategies to combat the growing threat of antibiotic resistance.
References
- 1. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Conventional Susceptibility Testing, Penicillin-Binding Protein 2a Latex Agglutination Testing, and mecA Real-Time PCR for Detection of Oxacillin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Prostaphlin: A Technical Guide for Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of Prostaphlin (oxacillin) and its structural analogs, pivotal in the ongoing battle against bacterial resistance. This document provides a comprehensive overview of their mechanism of action, the evolution of resistance, and detailed methodologies for their evaluation, serving as a critical resource for researchers in antibiotic discovery and development.
Introduction to this compound and its Analogs
This compound, chemically known as oxacillin (B1211168), is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It was developed to be effective against penicillinase-producing Staphylococcus aureus. Its structural analogs, including cloxacillin, dicloxacillin (B1670480), nafcillin (B1677895), and flucloxacillin (B1213737), feature modifications to the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. These alterations are designed to enhance stability against bacterial β-lactamases, improve oral bioavailability, and modulate the antibacterial spectrum. The isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are particularly noted for their resistance to staphylococcal β-lactamase and gastric acidity, allowing for oral administration.[1]
Mechanism of Action and Resistance
Like other β-lactam antibiotics, this compound and its analogs exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By acylating the active site of PBPs, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[2]
Bacterial resistance to these antibiotics primarily occurs through two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of this compound and its analogs was a direct response to this resistance mechanism in Staphylococcus aureus.
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics. A critical example is the acquisition of the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a low-affinity PBP2a.[3]
Quantitative Data on Antibiotic Activity
The antibacterial efficacy of this compound and its analogs is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for these compounds against key Gram-positive pathogens.
Table 1: In Vitro Activity of this compound and Analogs against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Oxacillin | 0.25 - 0.5 | 0.5 - 1.0 |
| Cloxacillin | ~1.0 | ~1.0 |
| Dicloxacillin | ≤0.125 | 0.25 |
| Nafcillin | 0.25 | 0.5 |
| Flucloxacillin | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The values presented are a synthesis of data from multiple sources.
Table 2: In Vitro Activity of this compound and Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Oxacillin | 32 - 128 | >128 |
| Cloxacillin | >64 | >64 |
| Dicloxacillin | >64 | >64 |
| Nafcillin | >64 | >128 |
| Flucloxacillin | >64 | >128 |
Note: MRSA strains are inherently resistant to this compound and its analogs due to the presence of PBP2a. The high MIC values reflect this resistance.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to antibiotic research. This section provides detailed protocols for key assays used in the evaluation of this compound analogs.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibiotic susceptibility.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Antibiotic disks (e.g., oxacillin 1 µg)
-
Bacterial culture in logarithmic growth phase
-
Incubator at 35°C ± 2°C
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° after each application to ensure confluent growth.
-
Application of Antibiotic Disks: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (24 hours for staphylococci being tested against oxacillin).[4]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antibiotic that inhibits bacterial growth.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Serial dilutions of the test antibiotic
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL
-
Incubator at 35°C ± 2°C
-
Plate reader or visual inspection aid
Procedure:
-
Antibiotic Dilution: Prepare a two-fold serial dilution of the antibiotic in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined visually or with a plate reader.
Representative Synthesis of a this compound Analog: Dicloxacillin
The synthesis of isoxazolyl penicillins like dicloxacillin typically involves the acylation of 6-aminopenicillanic acid (6-APA).
Materials:
-
6-aminopenicillanic acid (6-APA)
-
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Water
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or methyl acetate (B1210297)
-
Sulfuric acid (dilute)
Procedure:
-
Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid in a mixture of acetone and water. Cool the mixture to 0-4°C.
-
pH Adjustment: Adjust the pH of the 6-APA suspension to 7.0-8.0 with a sodium hydroxide solution until the 6-APA dissolves completely.
-
Acylation Reaction: Prepare a solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in acetone. Add this solution to the 6-APA solution while maintaining the pH at 7.0-8.0 with the dropwise addition of sodium hydroxide solution.
-
Extraction: After the reaction is complete, add dichloromethane or methyl acetate to the reaction mixture. Acidify the mixture to a pH of approximately 2.0 with dilute sulfuric acid.
-
Phase Separation: Separate the organic phase, which contains the dicloxacillin acid.
-
Purification and Salt Formation: The dicloxacillin acid can then be further purified and converted to its sodium salt for pharmaceutical use.
Signaling Pathways and Resistance Mechanisms
Understanding the molecular signaling pathways that govern antibiotic resistance is crucial for developing novel therapeutic strategies.
AmpC-Mediated Resistance
The AmpC β-lactamase is a cephalosporinase (B13388198) that can be induced in many Gram-negative bacteria upon exposure to β-lactam antibiotics. The induction pathway is intricately linked to peptidoglycan recycling.
Caption: AmpC β-lactamase induction pathway.
In the absence of a β-lactam antibiotic, peptidoglycan turnover products are transported into the cytoplasm by AmpG and processed by AmpD.[5] UDP-MurNAc-pentapeptide binds to the transcriptional regulator AmpR, repressing the expression of the ampC gene. When a β-lactam antibiotic inhibits PBPs, there is an accumulation of muropeptides in the periplasm, which are transported into the cytoplasm. This excess of muropeptides overwhelms AmpD and leads to their accumulation. These accumulated muropeptides displace UDP-MurNAc-pentapeptide from AmpR, causing a conformational change that converts AmpR into an activator of ampC transcription, leading to the production of AmpC β-lactamase.
mecA-Regulated Resistance in MRSA
The primary mechanism of resistance in MRSA is the expression of the mecA gene, which is carried on the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes PBP2a, a penicillin-binding protein with low affinity for β-lactam antibiotics.
Caption: mecA-mediated resistance signaling pathway.
In the absence of β-lactam antibiotics, the repressor protein MecI binds to the operator region of the mecA operon, preventing its transcription.[3] The sensor-transducer protein MecR1 is inactive. Upon exposure to a β-lactam, the antibiotic binds to the sensor domain of MecR1, triggering a conformational change that activates its protease activity. Activated MecR1 then cleaves MecI, leading to its dissociation from the mecA operator. This de-repression allows for the transcription of the mecA gene and the subsequent translation of PBP2a. PBP2a then takes over the function of the native PBPs, allowing for continued cell wall synthesis in the presence of the antibiotic.[3]
Experimental Workflow for Analog Screening
The discovery and development of new this compound analogs require a systematic screening process to identify candidates with improved properties.
Caption: Experimental workflow for screening this compound analogs.
This workflow begins with the rational design and chemical synthesis of novel structural analogs of this compound. These new compounds then undergo a primary screening, typically using a high-throughput method like the Kirby-Bauer disk diffusion assay, to identify compounds with any antibacterial activity. Active compounds from the primary screen are then subjected to a more quantitative secondary screening using the broth microdilution method to determine their MIC values. Compounds with potent activity are further characterized to determine their full antibacterial spectrum against a panel of relevant bacterial pathogens. Promising candidates are then evaluated for their potential toxicity using in vitro cytotoxicity assays. Based on the combined data of activity and toxicity, lead candidates are selected for more extensive in vivo studies to assess their efficacy and pharmacokinetic properties in animal models, ultimately leading to preclinical development.
Conclusion
The isoxazolyl penicillins, including this compound and its structural analogs, remain important tools in the clinical management of staphylococcal infections. However, the rise of MRSA has significantly limited their utility. The continued exploration of novel structural analogs is a critical area of research. By leveraging a deep understanding of their structure-activity relationships, mechanisms of resistance, and robust screening methodologies, the scientific community can work towards the development of new β-lactam antibiotics that can overcome existing resistance and provide effective treatments for bacterial infections. This guide provides a foundational framework of data and protocols to support these vital research and development efforts.
References
- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 2. Effects of Vancomycin Versus Nafcillin in Enhancing Killing of Methicillin-Susceptible Staphylococcus aureus Causing Bacteremia by Human Cathelicidin LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of flucloxacillin against Staphylococcus aureus in primary keratinocyte cultures of lesional and unaffected skin of patients suffering from atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity and pharmacology of flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy between vancomycin and nafcillin against Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaphlin (Oxacillin) Degradation and Stability in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and stability of Prostaphlin (oxacillin) in solution. The information is compiled from various studies to assist researchers and drug development professionals in understanding the chemical behavior of this penicillinase-resistant antibiotic. This document details the primary degradation mechanisms, factors influencing stability, and methodologies for its assessment.
Core Concepts: Oxacillin's Chemical Instability
Oxacillin (B1211168), a member of the penicillin family, is characterized by a β-lactam ring, which is the core of its antibacterial activity.[1] This four-membered ring is inherently strained and susceptible to cleavage, leading to the inactivation of the antibiotic.[2] The primary degradation pathway for oxacillin in aqueous solutions is hydrolysis, which involves the opening of this β-lactam ring.[2][3] Other degradation mechanisms, such as oxidation, can also contribute to its breakdown under certain conditions.[4][5]
This compound Degradation Pathways
The degradation of oxacillin primarily proceeds through hydrolytic and oxidative pathways, resulting in several degradation products. The specific pathway and the resulting products are highly dependent on the pH, temperature, and presence of other reactive species in the solution.
Hydrolytic Degradation
Hydrolysis is the most significant degradation pathway for oxacillin in aqueous solutions. The reaction is catalyzed by both acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: In acidic environments (e.g., pH 1.2), oxacillin is highly unstable and undergoes rapid degradation.[6] The acidic conditions promote the cleavage of the β-lactam ring, leading to the formation of penicilloic acid derivatives.
-
Alkaline-Catalyzed Hydrolysis: In alkaline media, the degradation of oxacillin is also accelerated. The reaction follows pseudo-first-order kinetics.[4][5] The primary degradation products in an alkaline medium have been identified as 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid and 2-(Amino(Carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide.[5]
Oxidative Degradation
Oxacillin can also be degraded through oxidation. Studies have shown that oxidation can occur in the presence of oxidizing agents like monoperiodatocuprate [MPC (III)] in an alkaline medium.[4][5] The reaction products are identified using techniques such as FT-IR and LC-MS.[4][5]
The following diagram illustrates the general hydrolytic degradation pathway of oxacillin.
Caption: General hydrolytic degradation pathway of Oxacillin.
Stability of this compound in Solution
The stability of oxacillin in solution is influenced by several factors, including pH, temperature, the type of intravenous solution, and the presence of other substances.
Influence of pH
Oxacillin is most stable in solutions with a pH around 5.85.[7] It is highly unstable in acidic environments, such as a pH of 1.2, where it can completely decompose within a few hours.[6] Alkaline conditions also promote degradation.[4][5]
Influence of Temperature
Temperature plays a crucial role in the stability of oxacillin solutions.
-
Room Temperature (23-25°C): At room temperature, oxacillin solutions show significant degradation over time.[8] For instance, a 5.0 mg/mL solution in 0.9% sodium chloride (NS) showed a decrease to 36.57% of its initial concentration after 6 weeks at 25°C.[8][9] In 5% dextrose water (D5W), it was almost completely degraded under the same conditions.[8][9]
-
Refrigerated Temperature (4°C): When stored at 4°C, oxacillin solutions are significantly more stable.[8][10] A 5.0 mg/mL solution in both NS and D5W showed no significant change in concentration for up to 6 weeks.[8] Reconstituted solutions for intramuscular use are stable for one week under refrigeration.[11]
-
Frozen Temperature (-15°C): Frozen solutions of oxacillin are stable for at least 30 days.[11]
Influence of Intravenous Solution Composition
The composition of the intravenous solution affects oxacillin's stability.
-
Dextrose Solutions: Oxacillin degrades faster in dextrose solutions compared to sodium chloride solutions.[12][13] This is attributed to a catalytic effect of dextrose on the hydrolysis of oxacillin.[12][13]
-
Sodium Chloride Solutions: Oxacillin is more stable in 0.9% sodium chloride (NS) solutions compared to dextrose solutions.[8][9]
-
Other IV Fluids: Stability studies have shown that oxacillin at concentrations of 0.5 mg/mL and 2 mg/mL loses less than 10% activity at room temperature over a 6-hour period in various intravenous solutions, including 5% Dextrose in Normal Saline, 10% D-Fructose in Water, and Lactated Potassic Saline Injection.[11][14]
Influence of Other Substances
The presence of other molecules can impact oxacillin's stability. For example, cyclodextrins have been shown to significantly improve the stability of oxacillin in acidic environments.[6]
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of oxacillin under various conditions.
Table 1: Stability of Reconstituted Oxacillin Solutions
| Concentration | Diluent | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 250 mg/1.5 mL | Sterile Water for Injection, USP | 70°F (21°C) | 3 days | >90% | [11][14] |
| 250 mg/1.5 mL | Sterile Water for Injection, USP | 40°F (4°C) | 1 week | >90% | [11][14] |
| 100 mg/mL | Sterile Water for Injection, USP or Sodium Chloride Injection, USP | Room Temperature | 4 days | Stable | [11] |
| 100 mg/mL | Sterile Water for Injection, USP or Sodium Chloride Injection, USP | Refrigerated | 7 days | Stable | [11] |
Table 2: Stability of Oxacillin in Intravenous Solutions at Room Temperature (23-25°C)
| Concentration | Intravenous Solution | Duration | Remaining Concentration (%) | Reference |
| 0.5 mg/mL & 2 mg/mL | Various IV Solutions* | 6 hours | >90% | [11][14] |
| 1-50 mg/mL | 0.9% Sodium Chloride | 24 hours | Stable | [12][13] |
| 1-50 mg/mL | 5% Dextrose in Water | 24 hours | Stable | [12][13] |
| 1 g/100 mL | 0.9% Sodium Chloride | 7 days | >90% | [10] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 2 weeks | Significant decrease | [8] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 6 weeks | 36.57% | [8][9] |
| 5.0 mg/mL | 5% Dextrose in Water | 2 weeks | Significant decrease | [8] |
| 5.0 mg/mL | 5% Dextrose in Water | 6 weeks | Nearly 0% | [8][9] |
*Various IV solutions include 5% Dextrose in Normal Saline, 10% D-Fructose in Water, 10% D-Fructose in Normal Saline, Lactated Potassic Saline Injection, 10% Invert Sugar in Normal Saline.[11][14]
Table 3: Stability of Oxacillin in Intravenous Solutions at Refrigerated Temperature (4°C)
| Concentration | Intravenous Solution | Duration | Remaining Concentration (%) | Reference |
| 1 g/100 mL | 0.9% Sodium Chloride | 30 days | >95% | [10] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 6 weeks | No significant change | [8] |
| 5.0 mg/mL | 5% Dextrose in Water | 6 weeks | No significant change | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of oxacillin.
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on methods described for stability-indicating assays of penicillins.[6][9][15][16]
Objective: To determine the concentration of oxacillin and its degradation products in a solution over time.
Materials:
-
Oxacillin sodium reference standard
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or sodium hydroxide (B78521) (for pH adjustment)
-
The solution to be tested (e.g., oxacillin in 0.9% NaCl or 5% Dextrose)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a buffer solution, for example, 0.01 M potassium dihydrogen phosphate.[15]
-
Adjust the pH of the buffer to a suitable value (e.g., pH 5.0) using orthophosphoric acid or sodium hydroxide.[15]
-
Mix the buffer with acetonitrile in a specified ratio (e.g., 15:85 v/v).[15]
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a quantity of oxacillin sodium reference standard and dissolve it in the mobile phase or a suitable diluent to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 0.5 - 7.5 mg/mL).[9]
-
-
Preparation of Sample Solutions:
-
Prepare the oxacillin solution to be tested at the desired concentration in the chosen vehicle (e.g., 5.0 mg/mL in NS or D5W).[8][9]
-
Store the samples under the specified conditions (e.g., room temperature or refrigeration).
-
At each time point for analysis, withdraw an aliquot of the sample.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 225 nm).[15]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the oxacillin peak based on its retention time compared to the standard.
-
Quantify the concentration of oxacillin in the samples using the calibration curve.
-
The following diagram illustrates a typical experimental workflow for HPLC-based stability testing.
Caption: Workflow for HPLC stability testing of Oxacillin.
Protocol for Forced Degradation Studies
This protocol is based on ICH guidelines for stress testing of new drug substances and products.[16]
Objective: To identify the potential degradation products and degradation pathways of oxacillin under various stress conditions.
Materials:
-
Oxacillin sodium
-
Hydrochloric acid (e.g., 0.001 N)
-
Sodium hydroxide (e.g., 0.001 N)
-
Hydrogen peroxide (e.g., 0.3%)
-
High-purity water
-
Heating apparatus (e.g., water bath or oven)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Acidic Hydrolysis:
-
Dissolve oxacillin in an acidic solution (e.g., 0.001 N HCl).
-
Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[16]
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve oxacillin in an alkaline solution (e.g., 0.001 N NaOH).
-
Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[16]
-
Neutralize the solution before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve oxacillin in high-purity water.
-
Reflux the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[16]
-
-
Oxidative Degradation:
-
Dissolve oxacillin in a solution of hydrogen peroxide (e.g., 0.3%).
-
Keep the solution at room temperature for a specific duration (e.g., 2 hours).[16]
-
-
Thermal Degradation:
-
Place solid oxacillin powder in a glass vial.
-
Heat in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 72 hours).[16]
-
Dissolve the powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of oxacillin or the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples and compare them to a dark control.
-
-
Analysis of Stressed Samples:
-
Analyze all stressed samples using a stability-indicating method, such as HPLC-UV or LC-MS, to separate the drug from its degradation products.
-
Characterize the degradation products using techniques like mass spectrometry (MS).
-
The following diagram illustrates the logical relationship in a forced degradation study.
Caption: Logical flow of a forced degradation study.
Conclusion
The stability of this compound (oxacillin) in solution is a critical factor for its therapeutic efficacy. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is significantly influenced by pH and temperature. Oxacillin is most stable in slightly acidic to neutral pH and its stability is greatly enhanced at refrigerated temperatures. Dextrose-containing solutions can accelerate its degradation. Understanding these stability characteristics and employing validated analytical methods for their assessment are essential for the development, formulation, and clinical use of oxacillin.
References
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. Structural Origins of Oxacillinase Specificity in Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of oxacillin-hydrolyzing beta-lactamase in borderline methicillin-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic perspectives for the degradation of oxacillin: A penicillanic acid derivative | Edelweiss Applied Science and Technology [learning-gate.com]
- 5. researchgate.net [researchgate.net]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. researchgate.net [researchgate.net]
- 8. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. globalrph.com [globalrph.com]
- 12. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. media.neliti.com [media.neliti.com]
- 16. akjournals.com [akjournals.com]
Methodological & Application
Application Notes and Protocols for Prostaphlin (Oxacillin) Stock Solution Preparation and Minimum Inhibitory Concentration (MIC) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaphlin, the sodium salt of oxacillin, is a penicillinase-resistant β-lactam antibiotic crucial for treating infections caused by penicillinase-producing staphylococci.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] Accurate and reproducible MIC data are paramount for surveillance, infection control, and the development of new antimicrobial agents.[3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in MIC assays.
Data Presentation: this compound (Oxacillin) Stock Solution Parameters
The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions for use in MIC assays.
| Parameter | Recommendation | Source(s) |
| Primary Solvents | Sterile Water for Injection, USP or Sodium Chloride Injection, USP.[1][2] Organic solvents like DMSO, ethanol, and dimethyl formamide (B127407) can also be used.[5] | [1][2][5] |
| Solubility | - In PBS (pH 7.2): ~10 mg/mL[5]- In Ethanol: ~2 mg/mL[5]- In DMSO: ~16 mg/mL[5]- In Dimethyl formamide: ~20 mg/mL[5] | [5] |
| Stock Concentration | A common starting stock concentration is 1280 µg/mL.[3] Higher concentrations, such as 10 mg/mL, can also be prepared.[6] | [3][6] |
| Storage Temperature | Aliquoted stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[7] | [7] |
| Stability | Reconstituted solutions are stable for 3 days at room temperature (70°F) or for one week under refrigeration (40°F).[1][2] Aqueous solutions are not recommended for storage for more than one day.[5] Repeated freeze-thaw cycles should be avoided.[7] | [1][2][5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound (Oxacillin) Stock Solution (Aqueous)
This protocol describes the preparation of a 1280 µg/mL this compound stock solution using sterile water.
Materials:
-
This compound (Oxacillin Sodium Salt) powder
-
Sterile Water for Injection, USP
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (for aliquoting)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the Required Mass: Use the following formula to calculate the weight of this compound powder needed, accounting for the potency of the powder lot: Weight (mg) = (Desired Concentration (µg/mL) × Desired Volume (mL)) / Potency (µg/mg) Example for 10 mL of 1280 µg/mL stock with a potency of 980 µg/mg: (1280 µg/mL × 10 mL) / 980 µg/mg = 13.06 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Aseptically add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.
-
Mixing: Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Sterilization (Optional): If the initial components were not sterile, the stock solution may be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter material is compatible with the antibiotic.
-
Aliquoting and Storage: Dispense the stock solution into sterile, labeled microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare this compound Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the 1280 µg/mL this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. e. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] c. Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (this is typically a 1:100 dilution in CAMHB).[3][8]
-
Inoculation: a. Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in these wells will be 200 µL. b. Well 12 receives no inoculum and serves as a sterility control.
-
Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air. For detecting methicillin (B1676495) resistance in Staphylococcus, a full 24-hour incubation is recommended.[3]
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be determined by visual inspection, preferably using a reading aid against a dark background.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for performing a broth microdilution MIC assay.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. globalrph.com [globalrph.com]
- 3. benchchem.com [benchchem.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxacillin Susceptibility Testing of Staphylococcus species (CLSI Guidelines)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methicillin resistance in Staphylococcus species, mediated by the mecA gene, presents a significant challenge in clinical settings. The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics, rendering them ineffective.[1][2][3] Oxacillin (B1211168) is the representative penicillinase-stable penicillin used for susceptibility testing to detect this resistance mechanism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols and interpretive criteria for antimicrobial susceptibility testing to ensure accurate and reproducible results. These guidelines are essential for surveillance, infection control, and the development of new antimicrobial agents.
This document outlines the standard protocols for oxacillin susceptibility testing of Staphylococcus species, including S. aureus, S. lugdunensis, and other coagulase-negative staphylococci (CoNS), based on the latest CLSI M100 guidelines. It includes detailed methodologies for broth microdilution and disk diffusion testing, along with interpretive criteria. For certain species, particularly S. aureus, cefoxitin (B1668866) is now the preferred agent for predicting mecA-mediated oxacillin resistance due to its better induction of the mecA gene and clearer endpoints.[4][5]
Signaling Pathways and Resistance Mechanisms
The primary mechanism of oxacillin resistance in staphylococci involves the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[3] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a).[1][2][6] In susceptible staphylococci, β-lactam antibiotics like oxacillin bind to native PBPs, inhibiting cell wall synthesis and leading to bacterial cell death. However, in resistant strains, PBP2a's low affinity for β-lactams allows it to continue functioning in cell wall synthesis even in the presence of the antibiotic, leading to resistance.[1][2][3]
Quantitative Data: Interpretive Criteria (CLSI M100)
Accurate interpretation of susceptibility testing results relies on established breakpoints. These breakpoints are species-specific.
Table 1: Oxacillin MIC Breakpoints (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus & Staphylococcus lugdunensis | ≤ 2 | - | ≥ 4 |
| Staphylococcus epidermidis, Staphylococcus pseudintermedius, Staphylococcus schleiferi | ≤ 0.5 | - | ≥ 1 |
| Other Staphylococcus spp. | ≤ 0.5 | 1-2 | ≥ 4 |
Note: For serious infections with "Other Staphylococcus spp." and oxacillin MICs of 1-2 µg/mL, mecA or PBP2a testing is recommended. If negative, report as susceptible.[7]
Table 2: Cefoxitin MIC and Disk Diffusion Breakpoints
Cefoxitin is used as a surrogate to predict mecA-mediated oxacillin resistance.
| Organism | Test | Susceptible (S) | Resistant (R) |
| S. aureus & S. lugdunensis | MIC (µg/mL) | ≤ 4 | ≥ 8 |
| Disk Diffusion (mm) | ≥ 22 | ≤ 21 | |
| S. epidermidis | Disk Diffusion (mm) | ≥ 25 | ≤ 24 |
| Other Staphylococcus spp. | Disk Diffusion (mm) | ≥ 25 | - |
Note: Oxacillin disk diffusion is not reliable for S. aureus.[4] For coagulase-negative staphylococci other than S. lugdunensis and S. epidermidis, cefoxitin disk diffusion is the preferred method for predicting mecA-mediated resistance.[8]
Experimental Protocols
Adherence to standardized protocols is crucial for accurate and reproducible results.
Broth Microdilution Method
This is a reference method for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
Sterile 96-well microtiter plates
-
Staphylococcus isolate(s) for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, S. aureus ATCC® 43300™)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a concentration that will allow for serial dilutions to the desired final concentrations in the microtiter plate.
-
Prepare Microtiter Plates: Dispense CAMHB into each well of a 96-well plate. Perform two-fold serial dilutions of the oxacillin stock solution across the wells to achieve the desired concentration range (e.g., 0.06 to 32 µg/mL).[9]
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well should contain a final volume of 100 µL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[9] Testing at temperatures above 35°C may not detect all methicillin-resistant staphylococci.[4]
-
Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method is used to determine the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Oxacillin (1 µg) or Cefoxitin (30 µg) disks
-
Staphylococcus isolate(s) and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[10]
-
Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[10]
-
Apply Antimicrobial Disks: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Aseptically apply the oxacillin or cefoxitin disk to the center of the inoculated area.[10]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours for cefoxitin and a full 24 hours for oxacillin for S. aureus.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. For oxacillin with S. aureus, it is crucial to use transmitted light to detect subtle growth within the zone.[5]
Result Interpretation and Logical Relationships
The interpretation of results depends on the species of Staphylococcus and the test performed.
References
- 1. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2022 AST Case Studies | News | CLSI [clsi.org]
- 8. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.beckmancoulter.com [media.beckmancoulter.com]
- 10. asm.org [asm.org]
Application Notes and Protocols for the Selection of Methicillin-Resistant Staphylococcus aureus (MRSA) using Prostaphlin (Oxacillin)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostaphlin, the brand name for oxacillin (B1211168), is a penicillinase-resistant β-lactam antibiotic crucial for the identification of methicillin-resistant Staphylococcus aureus (MRSA). MRSA exhibits resistance to oxacillin and other β-lactam antibiotics due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] PBP2a has a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[3] The selection of MRSA in a culture-based setting relies on incorporating oxacillin into the growth medium to inhibit the growth of susceptible S. aureus (MSSA) strains. This document provides detailed protocols and application notes for the use of oxacillin in selective media for MRSA isolation and identification.
The accurate detection of oxacillin resistance is critical for both clinical diagnostics and research. However, it can be challenging due to the potential for heterogeneous expression of resistance, where only a subpopulation of cells may express the resistance phenotype.[4] Therefore, specific culture conditions, including optimized oxacillin concentrations, salt content, and incubation temperatures, are necessary for reliable MRSA selection.
Key Experimental Protocols
Several agar-based methods utilizing oxacillin are recommended for MRSA screening. The two most common are Oxacillin Resistance Screening Agar (B569324) (ORSA) and Mannitol (B672) Salt Agar (MSA) supplemented with oxacillin.
Protocol 1: Oxacillin Resistance Screening Agar (ORSA)
ORSA is a selective and differential medium designed for the rapid screening of MRSA from clinical samples. It is based on mannitol salt agar with modifications to enhance the growth and identification of MRSA.[5]
Principle: ORSA contains peptones and yeast extract as nutrient sources. The salt concentration is reduced compared to traditional mannitol salt agar to promote the growth of MRSA. Mannitol fermentation by MRSA produces acid, which, in the presence of the pH indicator aniline (B41778) blue, results in intense blue colonies.[5] The medium is made selective by the inclusion of oxacillin to inhibit MSSA, and other antimicrobials like polymyxin (B74138) B and lithium chloride to suppress the growth of other bacteria.[5]
Media Composition and Preparation:
| Component | Concentration | Purpose |
| Peptone | Varies | Nutrient source |
| Yeast Extract | Varies | Nutrient source |
| Mannitol | Varies | Differentiates mannitol fermenters |
| Sodium Chloride | Reduced concentration | Inhibits non-staphylococci |
| Lithium Chloride | Varies | Inhibits contaminating organisms[6] |
| Aniline Blue | Varies | pH indicator for mannitol fermentation |
| Oxacillin | 2 µg/mL | Selective agent against MSSA[5] |
| Polymyxin B | Varies | Inhibits Gram-negative bacteria |
| Agar | Varies | Solidifying agent |
Procedure:
-
Prepare the Oxacillin Resistance Screening Agar Base according to the manufacturer's instructions by suspending the powder in purified water.[6]
-
Heat to boiling to dissolve the medium completely.[6]
-
Sterilize by autoclaving at 121°C for 15 minutes.[6]
-
Cool the medium to 45-50°C.
-
Aseptically add the rehydrated contents of a selective supplement vial containing oxacillin and other antimicrobials.[6]
-
Mix well and pour into sterile Petri plates.
-
Allow the medium to solidify at room temperature.
-
Store the prepared plates at 2-8°C, protected from light.[5]
Inoculation and Incubation:
-
Allow the ORSA plates to reach room temperature before use.[5]
-
Take a specimen swab and roll it over a small area of the agar surface.
-
Using a sterile loop, perform a four-quadrant streak to obtain isolated colonies.[5]
-
Incubate the plates aerobically at 35°C for 24-48 hours.[5]
Interpretation of Results:
-
Positive (Presumptive MRSA): Look for intense blue colonies, which may have a blue halo.[5]
-
Negative: No growth or growth of colorless colonies.
Confirmation: Any growth, even a single colony, should be considered potentially resistant.[6] All presumptive MRSA colonies should be confirmed using a coagulase test to verify they are S. aureus.[5] Further confirmation can be achieved through molecular methods like PCR to detect the mecA gene.[7]
Protocol 2: Mueller-Hinton Agar (MHA) with Oxacillin and NaCl (Oxacillin Screen Agar)
This method is a standardized screening test recommended by the Clinical and Laboratory Standards Institute (CLSI) for the detection of MRSA.[4]
Principle: Mueller-Hinton agar is a standard medium for antimicrobial susceptibility testing. The addition of a specific concentration of oxacillin and sodium chloride enhances the expression and detection of methicillin (B1676495) resistance. The higher salt concentration is crucial for the reliable detection of heteroresistant strains.
Media Composition and Preparation:
| Component | Concentration | Purpose |
| Mueller-Hinton Agar | Standard | Base medium |
| Sodium Chloride (NaCl) | 4% (w/v) | Enhances expression of resistance[4] |
| Oxacillin | 6 µg/mL | Selective agent against MSSA[4] |
Procedure:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Add 4% (w/v) sodium chloride to the medium.
-
Autoclave at 121°C for 15 minutes to sterilize.
-
Cool the medium to 45-50°C.
-
Aseptically add a stock solution of oxacillin to achieve a final concentration of 6 µg/mL.
-
Mix thoroughly and dispense into sterile Petri plates.
-
Allow the plates to solidify and store at 2-8°C.
Inoculation and Incubation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and press it against the inside of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate with oxacillin and NaCl.
-
Incubate the plates at 35°C for 24 hours. Incubation at temperatures above 35°C may inhibit the growth of some MRSA strains.[4]
Interpretation of Results:
-
Resistant (MRSA): Any growth on the plate indicates resistance to oxacillin.[6]
-
Susceptible (MSSA): No growth on the plate.
Protocol 3: Mannitol Salt Agar (MSA) with Oxacillin
This is another selective and differential medium used for the isolation of MRSA.
Principle: MSA contains a high concentration of salt (typically 7.5%, though some formulations for MRSA use 6.5%) which selects for staphylococci.[8][9] Mannitol is the carbohydrate source, and phenol (B47542) red is the pH indicator. Mannitol-fermenting staphylococci, like S. aureus, produce acid, turning the indicator from red to yellow.[9] The addition of oxacillin makes the medium selective for MRSA.
Media Composition and Preparation:
| Component | Concentration | Purpose |
| Mannitol Salt Agar Base | Standard | Base medium |
| Oxacillin | 4 µg/mL | Selective agent against MRSA[8] |
Procedure:
-
Prepare Mannitol Salt Agar according to the manufacturer's instructions.
-
Sterilize by autoclaving.
-
Cool to 45-50°C.
-
Aseptically add a stock solution of oxacillin to a final concentration of 4 µg/mL.
-
Mix and pour into sterile Petri plates.
-
Store prepared plates at 2-8°C.[9]
Inoculation and Incubation:
-
Bring plates to room temperature.
-
Inoculate the plate with the specimen using a four-quadrant streak to get isolated colonies.[9]
-
Incubate aerobically at 35°C for 24-48 hours.[9] A 48-hour incubation is recommended for definitive results as staphylococci grow slower on high-salt media.[9]
Interpretation of Results:
-
Presumptive MRSA: Yellow colonies surrounded by a yellow halo.[9]
-
Negative: No growth or growth of red/pink colonies without a color change in the medium.
Note: Some coagulase-negative staphylococci can be resistant to oxacillin and ferment mannitol, leading to false-positive results.[9] Confirmation with a coagulase test and/or molecular methods is necessary.
Quantitative Data Summary
The following table summarizes the different oxacillin concentrations used in various screening agars for MRSA selection.
| Medium | Oxacillin Concentration (µg/mL) | Key Supplements | Incubation Temperature (°C) | Incubation Time (hours) |
| Oxacillin Resistance Screening Agar (ORSA) | 2 | Reduced NaCl, Polymyxin B, Lithium Chloride[5] | 35 | 24-48 |
| Mueller-Hinton Agar (MHA) Screen | 6 | 4% NaCl[4] | 35 | 24 |
| Mannitol Salt Agar (MSA) with Oxacillin | 4 | 6.5% NaCl[8] | 35 | 24-48 |
Signaling Pathways and Experimental Workflows
Mechanism of Oxacillin Resistance in S. aureus
The primary mechanism of oxacillin resistance in S. aureus is the expression of the mecA gene, which is regulated by the MecR1-MecI system.
Caption: Regulation of mecA expression by the MecR1-MecI system in MRSA.
In the absence of β-lactam antibiotics, the MecI repressor binds to the promoter of the mecA gene, preventing its transcription.[3] When a β-lactam like oxacillin is present, it binds to the MecR1 sensor protein, leading to a conformational change that results in the cleavage and inactivation of MecI.[10] This derepression allows for the transcription of mecA and the subsequent translation of PBP2a, conferring resistance.
Experimental Workflow for MRSA Selection
The following diagram illustrates the general workflow for the selection and identification of MRSA from a clinical or research sample.
Caption: General workflow for the selection and confirmation of MRSA.
This workflow begins with sample collection and inoculation onto a selective medium containing oxacillin. Following incubation, presumptive MRSA colonies are identified based on their characteristic appearance on the differential medium. These colonies are then subcultured and subjected to confirmatory tests, such as the coagulase test to identify S. aureus and PCR for the mecA gene to confirm methicillin resistance.
References
- 1. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Antimicrobial Effect and Mechanism of Nisin and Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. dalynn.com [dalynn.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. dalynn.com [dalynn.com]
- 10. Restoration of oxacillin susceptibility in methicillin-resistant Staphylococcus aureus by blocking the MecR1-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of Prostaphlin (Oxacillin) for Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaphlin, the brand name for oxacillin (B1211168), is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is particularly effective against penicillinase-producing staphylococci.[2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a crucial process for bacterial viability.[2][3] By binding to penicillin-binding proteins (PBPs), enzymes essential for the synthesis of peptidoglycan, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2][4][5] These application notes provide detailed protocols for determining the optimal concentration of this compound required to inhibit the growth of various bacterial species, a critical step in both clinical diagnostics and antimicrobial drug development. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter in assessing antibiotic efficacy.[6]
Data Presentation: this compound (Oxacillin) MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (oxacillin) against various clinically relevant bacteria. These values have been compiled from multiple studies and serve as a reference for expected inhibitory concentrations. It is important to note that MIC values can vary between different strains of the same bacterial species.
Table 1: this compound (Oxacillin) MICs for Staphylococcus Species
| Bacterial Species | Oxacillin MIC (µg/mL) | Notes |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.1 - 1.1[7] | The MIC breakpoint for susceptibility is ≤2 µg/mL.[8] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | ≥0.5[9] | Resistance is mediated by the mecA gene. |
| Staphylococcus epidermidis | ≤0.25 (susceptible)[8] | The MIC breakpoint for susceptibility is ≤0.25 µg/mL.[8] Heteroresistance has been reported.[8] |
| Staphylococcus lugdunensis | ≤2 (susceptible)[8] | The MIC breakpoint for susceptibility is ≤2 µg/mL.[8] |
| Other Coagulase-Negative Staphylococci (CoNS) | ≥0.5 (resistant)[9] | The oxacillin breakpoint to detect methicillin (B1676495) resistance in CoNS is ≥0.5 mg/liter.[9] |
Table 2: this compound (Oxacillin) MICs for Other Bacterial Species
| Bacterial Species | Oxacillin MIC (µg/mL) | Notes |
| Streptococcus pneumoniae | ≤0.06 (susceptible)[10][11] | Strains with oxacillin zones of ≤19 mm may have MICs at the upper limit of susceptibility.[10][11] |
| Enterococcus faecalis | 7.9 - 8.4[7] | A high rate of resistance (around 93%) has been reported in some studies.[12] |
Experimental Protocols
Accurate determination of the MIC is crucial for understanding the efficacy of an antibiotic. The following are detailed protocols for two standard methods of MIC determination.
Protocol 1: Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antibiotic.
Materials:
-
This compound (oxacillin) powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates to be tested
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate Microtiter Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility and can be correlated with MIC values.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound (oxacillin) disks (1 µg)
-
Bacterial isolates to be tested
-
Quality control (QC) strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Apply Antibiotic Disk: Aseptically place a this compound (1 µg) disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints (e.g., from CLSI guidelines).
Visualizations
Mechanism of Action of this compound (Oxacillin)
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Factors Influencing this compound Efficacy
Several factors can influence the effectiveness of this compound against bacteria:
-
Bacterial Inoculum Size: A higher initial number of bacteria may require a higher concentration of the antibiotic to be effective.
-
Growth Phase of Bacteria: this compound is most effective against actively dividing bacteria, as this is when cell wall synthesis is most active.[13]
-
Presence of Resistance Mechanisms: The primary mechanism of resistance to this compound in staphylococci is the acquisition of the mecA gene, which codes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics.[9]
-
Biofilm Formation: Bacteria growing in biofilms can be less susceptible to antibiotics due to reduced penetration of the drug and altered metabolic states of the bacteria. Sub-MIC concentrations of oxacillin have been shown to reduce biofilm formation in some cases.[14]
Conclusion
Determining the optimal concentration of this compound is essential for its effective use in research and clinical settings. The provided protocols for MIC determination offer standardized methods for assessing the in vitro activity of this antibiotic. The summarized MIC data serves as a valuable reference, but it is crucial to determine the MIC for specific clinical or research isolates. Understanding the mechanism of action and the factors that influence efficacy will aid in the development of more effective antimicrobial strategies.
References
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 3. What is Oxacillin Sodium used for? [synapse.patsnap.com]
- 4. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ldh.la.gov [ldh.la.gov]
- 6. idexx.dk [idexx.dk]
- 7. journals.asm.org [journals.asm.org]
- 8. Oxacillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Correlation of Oxacillin MIC with mecA Gene Carriage in Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. Antibiotic Resistance in Enterococcus faecalis Isolated from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaphlin (Oxacillin) Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostaphlin, a brand name for the semi-synthetic penicillin antibiotic oxacillin (B1211168), is a crucial agent in treating infections caused by penicillinase-producing staphylococci. The agar (B569324) dilution method is a standardized reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is subsequently inoculated with the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism after a specified incubation period.[2] Accurate MIC determination is essential for monitoring antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. Oxacillin is used as the representative drug for testing and reporting resistance to all penicillinase-stable penicillins.[3]
These application notes provide a detailed protocol for performing the this compound (oxacillin) agar dilution method for MIC determination, primarily for Staphylococcus species, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Test
The agar dilution method is based on the principle of exposing a standardized bacterial inoculum to a series of two-fold dilutions of an antimicrobial agent incorporated into a solid growth medium. Following incubation, the plates are examined for the presence or absence of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.[2] For the interpretation of results, a faint haze or the growth of one or two colonies is disregarded.[4]
Experimental Protocols
I. Materials
A. Reagents and Media:
-
This compound (Oxacillin sodium) analytical powder
-
Mueller-Hinton Agar (MHA)[1]
-
Sterile deionized water
-
Sterile 0.85% saline
-
2% NaCl solution (for supplementing MHA when testing oxacillin against Staphylococcus spp.)[5]
B. Equipment and Consumables:
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile serological pipettes and pipette tips
-
Sterile test tubes
-
Vortex mixer
-
Incubator (35°C ± 2°C)[2]
-
Water bath (45-50°C)
-
Analytical balance
-
pH meter
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)[1]
-
Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)
-
Sterile swabs
-
Biosafety cabinet
C. Quality Control (QC) Strains:
-
Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible)[6]
-
Staphylococcus aureus ATCC® 43300 (methicillin-resistant)[7]
II. Methodology
A. Preparation of this compound (Oxacillin) Stock Solution:
-
Weigh a precise amount of this compound (oxacillin) analytical powder.
-
Reconstitute the powder with sterile deionized water to a high concentration stock solution (e.g., 1280 µg/mL).[8] The exact concentration will depend on the desired final concentration range in the agar plates.
-
Ensure the stock solution is thoroughly dissolved. Sterilization by filtration may be necessary if the solution is not prepared aseptically.
-
Prepare serial two-fold dilutions of the stock solution in sterile deionized water to obtain the working solutions for the agar plates.
B. Preparation of this compound (Oxacillin) Agar Plates:
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For testing Staphylococcus spp. against oxacillin, supplement the MHA with 2% NaCl.[5]
-
Autoclave the MHA and allow it to cool in a water bath to 45-50°C.[1]
-
Label sterile petri dishes with the corresponding this compound (oxacillin) concentration.
-
Add the appropriate volume of each this compound (oxacillin) working solution to the molten MHA to achieve the desired final concentrations. A common dilution scheme is to add 1 part antimicrobial solution to 9 parts molten agar (e.g., 2 mL of drug solution to 18 mL of agar).[8]
-
Mix the agar and antimicrobial solution thoroughly by gentle inversion to avoid air bubbles.
-
Pour the agar mixture into the labeled petri dishes to a depth of 3-4 mm.
-
Allow the agar plates to solidify at room temperature on a level surface.
-
Prepared plates can be stored in sealed plastic bags at 2-8°C for up to five days.
C. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.[4] This is typically a 1:10 dilution of the 0.5 McFarland suspension.
D. Inoculation of Agar Plates:
-
The inoculum should be applied to the agar surface within 30 minutes of preparation.[4]
-
Using an inoculum replicating apparatus or a calibrated loop, deliver approximately 1-2 µL of the diluted bacterial suspension to the surface of each agar plate, including a growth control plate (with no antibiotic).[4]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
E. Incubation:
-
Incubate the plates at 35°C ± 2°C for a full 24 hours for the detection of oxacillin resistance.[6] Testing at temperatures above 35°C may not reliably detect methicillin-resistant staphylococci.[2]
-
Incubate in an inverted position to prevent condensation from dripping onto the agar surface.
F. Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound (oxacillin) that completely inhibits visible growth. Disregard a faint haze or the growth of a single colony.[4]
-
Interpret the MIC values according to the CLSI M100 guidelines.
Data Presentation
The following table summarizes the CLSI M100 interpretive criteria for oxacillin against Staphylococcus species.
| Organism | Method | MIC (µg/mL) Susceptible | MIC (µg/mL) Intermediate | MIC (µg/mL) Resistant |
| S. aureus & S. lugdunensis | Broth/Agar Dilution | ≤ 2 | N/A | ≥ 4 |
| S. epidermidis | Broth/Agar Dilution | ≤ 0.25 | N/A | ≥ 0.5 |
| Other Coagulase-Negative Staphylococci | Broth/Agar Dilution | ≤ 0.25 | N/A | ≥ 0.5 |
Data sourced from CLSI guidelines.[2][9]
Quality Control
It is imperative to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | Oxacillin | 0.12 - 0.5 |
| S. aureus ATCC® 43300 | Oxacillin | 32 - 128 |
Acceptable ranges are subject to change and should be verified against the current CLSI M100 document.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the this compound agar dilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Time-Kill Assay for Prostaphlin against MRSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics.[1][2] Prostaphlin, which contains active ingredients like oxacillin (B1211168) or nafcillin, belongs to the penicillinase-resistant penicillin class of antibiotics.[3][4] These antibiotics typically act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5][4][6] However, MRSA has acquired the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][7] PBP2a has a low affinity for most β-lactam antibiotics, including this compound, allowing the bacteria to continue cell wall synthesis and rendering the antibiotic ineffective.[1][2][8] The time-kill assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10] This protocol provides a detailed methodology for performing a time-kill assay to evaluate the efficacy of this compound against MRSA.
Signaling Pathways and Resistance Mechanisms
The efficacy of β-lactam antibiotics like this compound is dependent on their ability to inhibit the transpeptidase activity of PBPs, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. In susceptible S. aureus, this inhibition leads to a weakened cell wall and ultimately cell lysis. In MRSA, the presence of PBP2a, encoded by the mecA gene, provides a bypass mechanism. PBP2a takes over the cell wall synthesis process, as it is not effectively inhibited by β-lactam antibiotics.[1][2][6]
Experimental Workflow
The time-kill assay involves exposing a standardized inoculum of MRSA to various concentrations of this compound over a 24-hour period. Samples are collected at specified time intervals, serially diluted, and plated to enumerate the surviving bacteria. The results are plotted as the log10 of colony-forming units per milliliter (CFU/mL) versus time.
Experimental Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
1. Materials
-
MRSA strain (e.g., ATCC 43300)
-
This compound (Oxacillin sodium salt)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C), shaking and static
-
Micropipettes and sterile tips
-
Sterile spreaders or plating beads
2. Inoculum Preparation
-
From a fresh 18-24 hour culture of MRSA on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200-250 rpm) for 2-6 hours until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with sterile CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay tubes.[13]
3. Assay Setup
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the MRSA strain prior to the time-kill assay using a standard broth microdilution method.
-
Prepare tubes or flasks containing CAMHB with various concentrations of this compound, typically multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).[11]
-
Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.
-
Add the prepared MRSA inoculum (final concentration ~5 x 10^5 CFU/mL) to each tube (except the sterility control). The total volume in each tube should be consistent (e.g., 10 mL).
4. Incubation and Sampling
-
Incubate all tubes at 37°C with shaking (200-250 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[14][15]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 18-24 hours.
5. Data Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration and the growth control.
-
Interpretation:
Data Presentation
The following table presents example data from a time-kill assay of this compound against an MRSA strain with an MIC of 128 µg/mL.
| This compound Concentration | 0 Hours (log10 CFU/mL) | 2 Hours (log10 CFU/mL) | 4 Hours (log10 CFU/mL) | 8 Hours (log10 CFU/mL) | 24 Hours (log10 CFU/mL) |
| Growth Control (0 µg/mL) | 5.70 | 6.50 | 7.80 | 8.90 | 9.20 |
| 0.5x MIC (64 µg/mL) | 5.71 | 6.20 | 7.10 | 7.50 | 7.80 |
| 1x MIC (128 µg/mL) | 5.69 | 5.50 | 5.30 | 5.10 | 5.40 |
| 2x MIC (256 µg/mL) | 5.70 | 5.20 | 4.80 | 4.10 | 3.50 |
| 4x MIC (512 µg/mL) | 5.68 | 4.50 | 3.10 | <2.00 | <2.00 |
Note: In this hypothetical data, this compound at 4x MIC demonstrates bactericidal activity against this MRSA strain, as it achieves a >3-log10 reduction in CFU/mL. Concentrations at and below 2x MIC show bacteriostatic or limited activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is Oxacillin Sodium used for? [synapse.patsnap.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. scribd.com [scribd.com]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time kill assay [bio-protocol.org]
Application Notes and Protocols for Checkerboard Assay: Investigating Prostaphlin (Oxacillin) Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaphlin® (oxacillin) is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is particularly effective against penicillinase-producing Staphylococcus aureus. However, the emergence of methicillin-resistant Staphylococcus aureus (MRSA), where resistance is conferred by the mecA gene encoding for a modified penicillin-binding protein (PBP2a), has limited its clinical efficacy.[1] One promising strategy to overcome this resistance and enhance the therapeutic potential of oxacillin (B1211168) is through combination therapy with other antimicrobial agents. The checkerboard assay is a robust in vitro method used to systematically test pairs of antimicrobial agents to determine their interactions, which can be synergistic, additive, indifferent, or antagonistic.[2][3]
This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antibiotics against susceptible and resistant bacterial strains. It also includes guidelines for data interpretation and presentation.
Principle of the Checkerboard Assay
The checkerboard assay involves creating a two-dimensional matrix of antibiotic concentrations in a microtiter plate.[3] Serial dilutions of this compound are made along one axis (e.g., columns), and serial dilutions of a second antibiotic are made along the other axis (e.g., rows).[4] Each well of the plate contains a unique combination of concentrations of the two drugs.[3] After inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[2] The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[2][4][5]
Experimental Protocol
This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound (Antibiotic A) and a test antibiotic (Antibiotic B).
Materials
-
96-well microtiter plates (sterile, U- or V-bottom)
-
This compound (oxacillin sodium) powder
-
Test antibiotic powder
-
Appropriate solvents for dissolving antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), 2X and 1X concentrations[6]
-
Bacterial strains (e.g., MRSA ATCC 43300, MSSA ATCC 25923)[1][7]
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[5]
-
Microplate reader (optional, for OD measurements)
Methods
1. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the test antibiotic in their respective solvents at a concentration that is a multiple of the highest concentration to be tested (e.g., 100X the highest MIC).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
Prepare working solutions of each antibiotic in 2X CAMHB at four times the highest desired final concentration in the plate.[6]
2. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension in 1X CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3. Setting up the Checkerboard Plate:
-
Aseptically add 50 µL of 1X CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the working solution of this compound (Antibiotic A) to the wells in rows A through G. This will be the highest concentration.
-
Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, down to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for Antibiotic B alone, and column 12 will contain the growth control.
-
In the first row (row A), add 50 µL of the working solution of the test antibiotic (Antibiotic B) to the wells in columns 1 through 10.
-
Perform serial two-fold dilutions of Antibiotic B by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G. Row H will serve as the control for this compound alone.
-
The final plate will have decreasing concentrations of this compound from left to right and decreasing concentrations of the test antibiotic from top to bottom.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Well H12 should contain only broth and inoculum (growth control), and another well can be used for a sterility control (broth only).[4]
4. Incubation and Determination of MIC:
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[8]
-
Following incubation, determine the MIC for each antibiotic alone (in row H for this compound and column 11 for the test antibiotic) and for each combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The interaction between this compound and the test antibiotic is determined by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index
The FIC index is calculated using the following formula:
FIC Index = FICA + FICB [5]
Where:
-
FICA = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICB = (MIC of Test Antibiotic in combination) / (MIC of Test Antibiotic alone)
The ΣFIC is calculated for each well that shows growth inhibition. The FIC index for the combination is the lowest ΣFIC value obtained.[2]
Interpretation of Results
The calculated FIC index is used to classify the interaction between the two antibiotics:[4][5]
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic B against MRSA
| This compound (µg/mL) | Antibiotic B (µg/mL) | MIC of this compound in Combination | MIC of Antibiotic B in Combination | FICA | FICB | ΣFIC | Interpretation |
| 128 (MIC alone) | 64 (MIC alone) | N/A | N/A | N/A | N/A | N/A | N/A |
| 16 | 4 | 16 | 4 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 32 | 2 | 32 | 2 | 0.25 | 0.03125 | 0.28125 | Synergy |
| 8 | 8 | 8 | 8 | 0.0625 | 0.125 | 0.1875 | Synergy |
Note: This is a hypothetical data table for illustrative purposes. A study on the combination of oxacillin with non-beta-lactam antibiotics like bacitracin, flavomycin, and tunicamycin (B1663573) showed a significant increase in the susceptibility of MRSA to oxacillin, with FIC values indicating synergy (≤ 0.5).[9] Similarly, combinations of vancomycin (B549263) with oxacillin have demonstrated synergistic activity against MRSA.[7] The combination of nisin and oxacillin has also shown a synergistic inhibitory effect on MRSA strains.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Conceptual Mechanism of Synergy
This compound (oxacillin) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[10][11] In MRSA, the presence of PBP2a, which has a low affinity for beta-lactams, confers resistance.[1] Synergy can occur if the second antibiotic acts on a different target that weakens the bacterium or facilitates the action of oxacillin. For example, an agent that disrupts the bacterial membrane could enhance the penetration of oxacillin to its target PBPs.
Caption: Conceptual diagram of synergistic antibiotic action.
References
- 1. The Synergistic Antimicrobial Effect and Mechanism of Nisin and Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transpharmlab.com [transpharmlab.com]
- 3. clyte.tech [clyte.tech]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Effect of combination of oxacillin and non-beta-lactam antibiotics on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 11. What is Oxacillin Sodium used for? [synapse.patsnap.com]
Application Notes and Protocols: Prostaphlin (Oxacillin) in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the murine thigh infection model for evaluating the efficacy of Prostaphlin (oxacillin), a penicillinase-resistant penicillin. The protocols and data herein are synthesized from established preclinical research to facilitate the design and execution of robust in vivo studies.
Introduction
The neutropenic murine thigh infection model is a standardized and widely used preclinical model for assessing the in vivo efficacy of antimicrobial agents.[1][2] This model is particularly valuable for studying the pharmacodynamics of antibiotics against specific pathogens in a setting that minimizes the influence of the host immune system, allowing for a focused evaluation of the drug's activity. This compound, containing the active ingredient oxacillin (B1211168), is a beta-lactam antibiotic effective against penicillinase-producing staphylococci.
Data Presentation: Efficacy of Oxacillin and Comparators
The following tables summarize the quantitative data on the efficacy of oxacillin and similar penicillinase-resistant penicillins in murine thigh infection models, primarily against Staphylococcus aureus.
Table 1: Efficacy of Oxacillin in a Murine Thigh Infection Model
| Mouse Model | Bacterial Strain | Treatment | Dosage Range (mg/kg) | Dosing Frequency | Efficacy Endpoint (log10 CFU/thigh reduction vs. control) | Reference |
| Neutropenic | S. aureus (clinical isolate) | Oxacillin | 2.93 - 750 (total daily dose) | Every 1 hour | Dose-dependent reduction | [3] |
| Immunocompetent | S. aureus (E19977) | Dicloxacillin | 0.1 - 400 | Single dose | ED50: 20.6 ± 1.3 mg/kg | [4] |
| Neutropenic | S. aureus (E19977) | Dicloxacillin | 0.1 - 400 | Single dose | ED50: 28.2 ± 1.6 mg/kg | [4] |
Table 2: Pharmacodynamic Parameters of Flucloxacillin against S. aureus in a Neutropenic Murine Thigh Infection Model
| Parameter | Value | Description | Reference |
| PK/PD Index | %fT > MIC | Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration. | [5][6] |
| 1-log reduction | 15% | Median %fT > 0.25 x MIC required for a 1-log10 CFU reduction. | [5][6][7] |
| 2-log reduction | 20% | %fT > 0.25 x MIC required for a 2-log10 CFU reduction. | [5][6][7] |
Experimental Protocols
This section provides a detailed methodology for conducting a murine thigh infection model to evaluate the efficacy of this compound (oxacillin).
Animal Model and Strain Selection
-
Animal Strain: Commonly used mouse strains include ICR (CD-1) or BALB/c.[3]
-
Age and Weight: Use female mice, 5-6 weeks old, weighing approximately 23-27 grams.[8]
-
Acclimatization: Allow mice to acclimate to the facility for at least 48 hours before the start of the experiment.
Induction of Neutropenia
To minimize the contribution of the host immune response, mice are often rendered neutropenic.
-
Agent: Cyclophosphamide is the most frequently used immunosuppressive agent for this model.[2]
-
Regimen: Administer two intraperitoneal (IP) injections of cyclophosphamide:
-
150 mg/kg four days prior to infection.
-
100 mg/kg one day prior to infection.[8]
-
-
Verification (Optional): Neutropenia (<100 neutrophils/mm³) can be confirmed by analyzing blood samples.
Bacterial Inoculum Preparation
-
Bacterial Strain: Use a well-characterized strain of Staphylococcus aureus. Both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains can be used depending on the research question.
-
Culture: Grow the bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Preparation: Centrifuge the overnight culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend the bacteria in PBS to the desired concentration (typically around 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.
Infection Procedure
-
Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation.
-
Infection: Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the right thigh of each mouse.[9]
Treatment Regimen
-
Timing: Initiate treatment at a specified time post-infection, commonly 2 hours.
-
Drug Preparation: Prepare this compound (oxacillin) in a sterile vehicle (e.g., 0.9% saline).
-
Administration: Administer the treatment via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.
-
Dosage and Frequency: The dosage and frequency will depend on the experimental design. Dose-ranging studies are often performed. For oxacillin, frequent administration (e.g., every 1-2 hours) may be necessary to maintain concentrations above the MIC.
Efficacy Assessment
-
Endpoint: The primary endpoint is typically the bacterial load in the infected thigh at 24 hours post-treatment initiation.
-
Procedure:
-
Euthanize mice at the designated time point.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial ten-fold dilutions of the homogenate.
-
Plate the dilutions on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
-
Quantification: Count the number of colonies to determine the colony-forming units (CFU) per thigh. The results are typically expressed as log10 CFU/thigh.
Visualizations
Experimental Workflow
Caption: Workflow for the neutropenic murine thigh infection model.
Signaling Pathway: VraS/VraR Regulation of Oxacillin Resistance
The VraS/VraR two-component system is a key regulator of the cell wall stress response in Staphylococcus aureus and plays a significant role in oxacillin resistance.[10][11][12][13]
Caption: VraS/VraR signaling in response to oxacillin-induced stress.
References
- 1. criver.com [criver.com]
- 2. imquestbio.com [imquestbio.com]
- 3. Frontiers | MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice [frontiersin.org]
- 4. en.ssi.dk [en.ssi.dk]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prostaphlin (Oxacillin) Efficacy Against Staphylococcus aureus Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a leading cause of infections on medical implants and is notorious for its ability to form biofilms.[1][2] These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from the host immune system and antimicrobial agents.[1][3][4] This biofilm lifestyle contributes significantly to the persistence of chronic infections and treatment failures.
Prostaphlin (oxacillin), a penicillinase-resistant β-lactam antibiotic, is a common treatment for staphylococcal infections. However, its efficacy is dramatically reduced against biofilm-embedded bacteria.[5] This necessitates robust in vitro models to study the anti-biofilm activity of oxacillin (B1211168) and to screen for compounds that can enhance its efficacy.
These application notes provide detailed protocols for establishing an in vitroS. aureus biofilm model and quantifying the efficacy of oxacillin using established methods such as the crystal violet (CV) assay for biomass quantification and the Minimum Biofilm Eradication Concentration (MBEC) assay.
Key Signaling Pathways in S. aureus Biofilm Formation
Understanding the regulatory networks governing biofilm formation is crucial for developing targeted anti-biofilm strategies. The formation of S. aureus biofilms is a multi-step process involving initial attachment, proliferation, and maturation, regulated by a complex interplay of genetic and environmental factors.[1][2]
Two key regulatory systems are the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (SarA). The agr system is cell-density dependent and generally acts as a negative regulator of biofilm formation, promoting biofilm dispersal.[1][2][6] Conversely, SarA is a global regulator that promotes biofilm formation, in part by upregulating the synthesis of Polysaccharide Intercellular Adhesin (PIA).[1] PIA, encoded by the icaADBC operon, is a major component of the S. aureus biofilm matrix.[1][7]
Caption: Simplified signaling pathway in S. aureus biofilm formation.
Experimental Protocols
Protocol 1: Quantification of Biofilm Formation using Crystal Violet (CV) Assay
This protocol allows for the quantification of biofilm biomass.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB at 37°C. Dilute the overnight culture 1:100 in fresh TSBG.[8]
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile TSBG as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.[8]
-
Washing: Carefully discard the planktonic bacteria by inverting the plate. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[9]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a microplate reader.[10]
Caption: Experimental workflow for the Crystal Violet biofilm assay.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[11]
Materials:
-
Staphylococcus aureus strain
-
TSBG
-
Sterile 96-well microtiter plates
-
This compound (oxacillin) stock solution
-
Resazurin (B115843) solution (optional, for viability assessment)
-
Sonicator bath
-
Plate reader
Procedure:
-
Biofilm Formation: Grow S. aureus biofilms in a 96-well plate as described in Protocol 1, steps 1 and 2.
-
Antibiotic Preparation: Prepare serial dilutions of oxacillin in fresh TSBG in a separate 96-well plate. Concentrations should span a wide range (e.g., from sub-MIC to well above MIC values).[12] Include wells with no antibiotic as a growth control.
-
Washing: After biofilm formation, remove the planktonic cells and wash the wells twice with sterile PBS.
-
Antibiotic Challenge: Add 200 µL of the prepared oxacillin dilutions to the wells containing the established biofilms.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Post-treatment Processing:
-
Option A (Viable Cell Counting):
-
Carefully remove the antibiotic solution and wash the wells with PBS.
-
Add 200 µL of fresh TSBG to each well.
-
Disrupt the biofilm by sonication for 10-15 minutes.
-
Perform serial dilutions of the sonicated cell suspension and plate on TSB agar (B569324) to determine the number of viable cells (CFU/mL). The MBEC is the lowest concentration of oxacillin that results in no viable cells.[13]
-
-
Option B (Resazurin Assay):
-
Caption: Logical workflow for the MBEC assay.
Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm architecture and the viability of embedded cells.[10][14]
Materials:
-
S. aureus strain
-
Glass-bottom dishes or chamber slides
-
TSBG
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow S. aureus biofilms directly on glass-bottom dishes or chamber slides using the conditions described in Protocol 1.
-
Treatment (Optional): Treat the mature biofilms with desired concentrations of oxacillin for 24 hours. Include an untreated control.
-
Staining:
-
Gently wash the biofilms with sterile PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. This typically involves mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes.[15]
-
-
Imaging:
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Quantification of S. aureus Biofilm Biomass using Crystal Violet Assay
| Treatment Group | Mean OD590nm | Standard Deviation | % Biofilm Inhibition |
| Untreated Control | 1.254 | 0.112 | 0% |
| Oxacillin (1/2 MIC) | 1.012 | 0.098 | 19.3% |
| Oxacillin (MIC) | 0.758 | 0.085 | 39.6% |
| Oxacillin (2x MIC) | 0.543 | 0.067 | 56.7% |
Table 2: Determination of MIC and MBEC for Oxacillin against S. aureus
| Strain | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
| S. aureus ATCC 25923 (MSSA) | 0.25 | 128 | 512 |
| Clinical Isolate 1 (MSSA) | 0.5 | 256 | 512 |
| S. aureus ATCC 43300 (MRSA) | 128 | >1024 | >8 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The MBEC is typically significantly higher than the MIC, highlighting the increased resistance of biofilms.[5][11]
Conclusion
The provided protocols offer a robust framework for establishing an in vitroS. aureus biofilm model and assessing the efficacy of this compound (oxacillin). The significant discrepancy between MIC and MBEC values underscores the challenge of treating biofilm-associated infections and highlights the importance of these specialized assays in the development of new anti-biofilm therapies. These models can be adapted to screen for synergistic interactions between oxacillin and other compounds, or to investigate the effects of novel anti-biofilm agents.
References
- 1. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]
- 5. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Does biofilm formation have different pathways in Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. ableweb.org [ableweb.org]
- 10. 2.9. Confocal Laser Scanning Microscopy Imaging of Biofilm [bio-protocol.org]
- 11. Frontiers | A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA [frontiersin.org]
- 12. 2.6.1. Susceptibility testing of biofilms: Minimum biofilm eradication concentration (MBEC) [bio-protocol.org]
- 13. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
Application Notes & Protocols: Prostaphlin (Oxacillin) Susceptibility Testing in Automated Microbiology Systems
Topic: Use of Prostaphlin (Oxacillin) in Automated Microbiology Systems like Vitek® 2
Audience: Researchers, Scientists, and Drug Development Professionals
Application Overview
The accurate and rapid determination of staphylococcal resistance to beta-lactam antibiotics is critical for effective patient management and infection control. Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of nosocomial infections worldwide, associated with increased mortality and healthcare costs.[1] this compound (oxacillin) is a key penicillinase-resistant penicillin used to test for this resistance. Automated systems, such as the Vitek® 2 (bioMérieux), offer rapid and standardized antimicrobial susceptibility testing (AST), providing minimal inhibitory concentration (MIC) values that guide therapeutic decisions.
These notes provide a comprehensive guide to using the Vitek® 2 system for determining the susceptibility of Staphylococcus species to oxacillin (B1211168). This includes an overview of the system's performance, detailed experimental protocols, and a summary of its interpretive logic.
Principle of the Method
The Vitek® 2 system is an automated instrument that performs microbial identification and AST.[2] For susceptibility testing, the system utilizes compact, plastic reagent cards, such as the AST-P549 or AST-P559, which contain microwells with varying concentrations of different antimicrobial agents in a dehydrated form.[3][4][5]
A standardized suspension of the bacterial isolate is prepared and introduced into the AST card. As the organism grows in the presence of the antibiotics, the instrument's optical system monitors bacterial growth in each well over time. By analyzing these growth curves, the system calculates the MIC for each antibiotic, including oxacillin. The median time for results is approximately 7-8 hours, a significant reduction compared to the 24 hours required for traditional disk diffusion methods.[3][6]
Crucially, for MRSA detection, modern Vitek® 2 cards incorporate both oxacillin MIC determination and a cefoxitin (B1668866) screen (e.g., at 6 µg/ml).[1][3] Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin resistance, making the cefoxitin screen a more sensitive and reliable predictor of methicillin (B1676495) resistance than oxacillin alone.[1][4] The Vitek® 2 Advanced Expert System™ (AES) software analyzes both the oxacillin MIC and the cefoxitin screen result to provide a final, interpreted susceptibility report.[5][7]
Performance Characteristics
The Vitek® 2 system demonstrates high accuracy for detecting oxacillin resistance in Staphylococcus aureus when compared to the gold standard of mecA gene detection by PCR. The inclusion of a cefoxitin screen significantly improves sensitivity. However, performance can be challenged by isolates with low-level or heterogeneous resistance.[3][4]
Table 1: Performance of Vitek® 2 System for Oxacillin Resistance Detection in S. aureus
| Study Reference | Vitek® 2 Card | Parameter | Sensitivity | Specificity | Additional Notes |
| Roisin S, et al. (2008)[3] | AST-P549 | Overall System | 97.5% | 100% | The cefoxitin screen (96.8% sens.) was more sensitive than the oxacillin MIC test (94.9% sens.). |
| Romero R, et al. (2008)[1] | AST-P559 | Overall System | 98.8% | 100% | Sensitivity increased to 100% after inducing resistance with cefoxitin pre-incubation. |
| Tenover FC, et al. (2007)[4] | AST-P549 | Overall System | 99.0% (approx.) | N/A | Failed to detect only one of 104 mecA-positive isolates when considering both oxacillin MIC and cefoxitin screen. |
Note: Sensitivity and specificity are typically calculated against PCR for the mecA gene.
It is important to note that some automated systems have faced challenges. In 2018, a Class I recall was issued for certain Vitek® 2 Gram-Positive AST cards due to the potential for false-negative results with some MRSA strains.[8][9] Laboratories were advised to implement software rules and enable the AES to mitigate this risk.[8][9]
Experimental Protocol: Oxacillin Susceptibility Testing using Vitek® 2
This protocol outlines the standard procedure for performing AST for oxacillin on Staphylococcus isolates using the Vitek® 2 system.
4.1 Materials
-
Vitek® 2 Gram-Positive AST Card (e.g., AST-GP71, AST-P549)
-
Vitek® 2 Instrument and software
-
Vitek® 2 DensiCHEK™ Plus
-
Sterile saline (0.45% to 0.50%)
-
Sterile plastic test tubes (12 x 75 mm)
-
Sterile swabs or inoculating loops
-
Fresh (18-24 hour) pure culture of Staphylococcus spp. on a non-inhibitory agar (B569324) plate (e.g., Tryptic Soy Agar with 5% Sheep Blood)
-
Quality control strains (e.g., S. aureus ATCC® 29213 [susceptible], S. aureus ATCC® 43300 [resistant])
4.2 Procedure
-
Isolate Preparation:
-
Ensure the bacterial culture is pure and has been incubated for 18-24 hours.
-
Perform quality control procedures by testing reference strains with each new batch of reagents or as per laboratory protocol.[7]
-
-
Inoculum Preparation:
-
Using a sterile swab, select several well-isolated colonies from the agar plate.
-
Emulsify the colonies in 3.0 mL of sterile saline in a clear plastic test tube.
-
Vortex the suspension gently to ensure it is homogeneous and free of clumps.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.50 McFarland standard using the Vitek® 2 DensiCHEK™ Plus. This is a critical step for accurate results.
-
-
Card Inoculation and Incubation:
-
Place the prepared bacterial suspension and the Vitek® 2 AST card into the instrument's loading cassette as prompted by the system software.
-
The Vitek® 2 instrument will automatically handle the filling of the card via an integrated vacuum system, sealing the card, and placing it into the incubation chamber.
-
The instrument maintains a constant temperature (e.g., 35°C) and reads each card kinetically.
-
-
Data Analysis and Interpretation:
-
The instrument software continuously monitors the growth in each microwell.
-
Once sufficient data is collected (typically within 8-12 hours), the software calculates the MIC for oxacillin.[1]
-
The Advanced Expert System™ (AES) analyzes the oxacillin MIC in conjunction with the cefoxitin screen result to provide a final interpretation (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints (e.g., CLSI, EUCAST).[5][7]
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the interpretive logic used by the Vitek® 2 system for MRSA detection.
Caption: Vitek® 2 workflow for oxacillin susceptibility testing.
Caption: AES logic for interpreting oxacillin and cefoxitin results.
References
- 1. Evaluation of the Vitek 2 AST-P559 Card for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of oxacillin-resistant staphylococci by the AutoMicrobic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Performance of MicroScan WalkAway and Vitek 2 for Detection of Oxacillin Resistance in a Set of Methicillin-Resistant Staphylococcus aureus Isolates with Diverse Genetic Backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VITEK® 2 ID & AST Cards [biomerieux.com]
- 6. Evaluation of the Automated Vitek 2 System for Detection of Various Mechanisms of Macrolide and Lincosamide Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of New Vitek 2 Card and Disk Diffusion Method for Determining Susceptibility of Staphylococcus aureus to Oxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clpmag.com [clpmag.com]
- 9. BioMerieux Recalls VITEK 2 Gram Positive Antimicrobial Susceptibility Testing (AST) Cards Due to False Results for some strains of methicillin-resistant Staphylococcus aureus (MRSA) [ml.firstwordhealthtech.com]
Application Notes and Protocols for Evaluating Prostaphlin (Oxacillin) Efficacy in Experimental Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the efficacy of Prostaphlin (oxacillin), a penicillinase-resistant penicillin, against Staphylococcus aureus (S. aureus) skin infections using established in vitro and in vivo models. The following sections detail the methodologies for key experiments, present quantitative data in structured tables, and visualize relevant biological pathways and experimental workflows.
Introduction
Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs), ranging from superficial lesions to life-threatening invasive diseases. The emergence of methicillin-resistant S. aureus (MRSA) has complicated treatment strategies, making robust preclinical evaluation of antibiotics like this compound crucial. The experimental models described herein are designed to provide reliable and reproducible data on the antimicrobial efficacy of this compound against both methicillin-susceptible (S. aureus) and, in specific contexts, resistant strains.
In Vitro Efficacy Models
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method (CLSI Guidelines) [1][2]
-
Preparation of Oxacillin (B1211168) Stock Solution: Prepare a stock solution of oxacillin powder in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the oxacillin stock solution across the wells to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results: The MIC is the lowest concentration of oxacillin at which there is no visible growth (turbidity) of bacteria.
Table 1: Representative MIC Values for Oxacillin against S. aureus
| S. aureus Strain | Oxacillin MIC (µg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) ATCC 29213 | 0.25 - 0.5 | [3][4] |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | >16 | [4] |
| Oxacillin-Susceptible mecA-Positive S. aureus (OS-MRSA) | 0.25 - 1 | [3] |
| CA-MRSA USA300 (Strain 923) | 32 | [5] |
| CA-MRSA USA300 with vraSR deletion (Strain 923-M23) | 8 | [5] |
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol: Time-Kill Kinetics [3]
-
Inoculum Preparation: Prepare a starting inoculum of S. aureus at approximately 10⁶ CFU/mL in Mueller-Hinton broth.
-
Antibiotic Addition: Add oxacillin at a predetermined concentration (e.g., 4x MIC). Include a growth control without antibiotic.
-
Incubation and Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Bacterial Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[3]
Table 2: Representative Time-Kill Assay Data for Dicloxacillin (a related anti-staphylococcal penicillin) against OS-MRSA
| Time (hours) | Log₁₀ CFU/mL Reduction (vs. initial inoculum) | Reference(s) |
| 6 | >1 (in 10 isolates) | [3] |
| 24 | ≥3 (in all isolates) | [3] |
In Vivo Efficacy Models
Animal models are crucial for evaluating the efficacy of antibiotics in a complex biological system. Murine models are widely used due to their cost-effectiveness and the availability of immunological reagents.
Murine Subcutaneous Skin Infection Model
This model mimics a localized skin abscess and is useful for assessing bacterial clearance and lesion development.[6][7][8]
Protocol: Subcutaneous Infection
-
Animal Preparation: Use 6-8 week old immunocompetent mice (e.g., BALB/c or SKH1 hairless). Anesthetize the mice. If using haired mice, shave a small area on the back.
-
Inoculum Preparation: Prepare a mid-exponential phase culture of S. aureus. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁹ CFU).[8]
-
Infection: Inject a defined volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area of the mouse's back.
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), begin treatment with this compound (e.g., intraperitoneal or subcutaneous injection) at various doses. A control group should receive a vehicle control (e.g., saline).
-
Efficacy Assessment:
-
Lesion Size: Measure the size of the skin lesion (abscess) daily using calipers.
-
Bacterial Burden: At the end of the experiment (e.g., day 3 or 7), euthanize the mice, excise the skin lesion, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).[9]
-
Table 3: Efficacy of Oxacillin in a Murine Subcutaneous Skin Infection Model with Wild-Type and vraSR Deletion Mutant MRSA
| Mouse Group | Treatment | Mean Bacterial Burden (Log₁₀ CFU/lesion) | Outcome | Reference(s) |
| Infected with Wild-Type MRSA (Strain 923) | Saline | ~7.5 | No significant reduction | [10] |
| Infected with Wild-Type MRSA (Strain 923) | Oxacillin | ~7.2 | No significant reduction vs. saline | [10] |
| Infected with vraSR Deletion Mutant (Strain 923-M23) | Saline | ~7.6 | - | [10] |
| Infected with vraSR Deletion Mutant (Strain 923-M23) | Oxacillin | ~4.5 | Significant reduction vs. saline and wild-type with oxacillin | [10] |
Murine Tape-Stripping Superficial Skin Infection Model
This model mimics a superficial skin infection where the epidermal barrier is compromised.[9][11][12][13][14]
Protocol: Tape-Stripping Infection
-
Animal Preparation: Anesthetize 6- to 8-week-old female BALB/c mice.
-
Skin Disruption: Repeatedly apply and remove adhesive tape (e.g., 6-8 times) to a small area on the back of the mouse to disrupt the stratum corneum.[9]
-
Infection: Apply a small volume (e.g., 5-10 µL) of a concentrated S. aureus suspension (e.g., 10⁷ CFU) onto the tape-stripped area.[9]
-
Treatment: For topical treatments, apply a measured amount of this compound-containing ointment to the infected area at specified intervals. For systemic treatments, administer this compound via injection.
-
Efficacy Assessment: At the end of the study, excise the infected skin area, homogenize, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions.
Visualization of Key Pathways and Workflows
VraS/VraR Two-Component System in Oxacillin Resistance
The VraS/VraR two-component system is a key regulatory pathway in S. aureus that senses and responds to cell wall stress, such as that induced by beta-lactam antibiotics like oxacillin.[5][15][16][17] Inactivation of this system can lead to increased susceptibility to oxacillin, even in MRSA strains.[5]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine skin infection model.
References
- 1. benchchem.com [benchchem.com]
- 2. goums.ac.ir [goums.ac.ir]
- 3. journals.asm.org [journals.asm.org]
- 4. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. The VraS/VraR two-component regulatory system required for oxacillin resistance in community-acquired methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 17. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Prostaphlin (Oxacillin) MIC Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Prostaphlin (oxacillin) Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound (oxacillin) MIC results for Staphylococcus aureus inconsistent across different experiments?
Inconsistent oxacillin (B1211168) MIC results are a common challenge, often stemming from the complex interplay of biological and technical factors. The primary reason is the phenomenon of heteroresistance in Staphylococcus aureus. In a heteroresistant population, only a subpopulation of the bacteria expresses the resistance phenotype, which can lead to variable MIC results depending on the experimental conditions.[1][2]
Several key experimental factors can also significantly influence the outcome:
-
Incubation Temperature: Temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[1][3]
-
Incubation Time: A full 24-hour incubation is often necessary to detect resistance, as shorter periods may not allow for the growth of the resistant subpopulation.[4][5]
-
Inoculum Density: A standardized inoculum is critical. Variations in the bacterial density can lead to the "inoculum effect," where a higher bacterial load can result in a higher MIC.[6][7]
-
Salt Concentration: The supplementation of Mueller-Hinton agar (B569324) with NaCl (typically 2% to 4% w/v) is crucial for the expression of oxacillin resistance.[1][8]
Q2: My MIC results are fluctuating between susceptible and resistant for the same S. aureus isolate. What should I do?
This is a classic indicator of heteroresistance. Here’s a troubleshooting workflow:
-
Verify Experimental Parameters: First, ensure that all critical experimental conditions were strictly followed as per CLSI or EUCAST guidelines. Refer to the table below for a checklist.
-
Confirm Isolate Purity: Streak the isolate on a fresh agar plate to ensure you are working with a pure culture.
-
Use a More Reliable Method: For detecting methicillin (B1676495) resistance, cefoxitin (B1668866) is a better inducer of the mecA gene and is often a more reliable predictor of resistance than oxacillin, especially in cases of heteroresistance.[1][3] Consider performing a cefoxitin disk diffusion test or determining the cefoxitin MIC.
-
Genotypic Confirmation: If phenotypic results remain ambiguous, the most definitive method is to test for the presence of the mecA gene using PCR.[1] The presence of mecA confirms the genetic potential for methicillin resistance.
Q3: I have a positive mecA gene PCR result, but the oxacillin MIC is in the susceptible range. How should I interpret this?
This phenomenon is known as "oxacillin-susceptible MRSA" (OS-MRSA).[9][10] It can occur for several reasons:
-
Low-level expression of mecA: The resistance gene may be present but not adequately expressed under standard laboratory conditions.[2]
-
Mutations in mecA or regulatory genes: Changes in the genetic sequence of mecA or genes that control its expression can lead to a susceptible phenotype despite the presence of the gene.[11]
-
Heterogeneous expression: As discussed, only a small fraction of the bacterial population may be expressing resistance.[2]
In such cases, the isolate should be considered potentially resistant, especially for treating serious infections. It is often recommended to report the isolate as methicillin-resistant based on the genotypic result.[3]
Key Experimental Parameters for Oxacillin MIC Testing
To ensure consistency and accuracy in your this compound (oxacillin) MIC results, adhere to the following standardized parameters.
| Parameter | CLSI Recommendation | EUCAST Recommendation | Common Pitfalls |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 2% NaCl | Mueller-Hinton Broth (MH) | Forgetting to supplement with NaCl can lead to false susceptibility. |
| Inoculum | Standardized to 5 x 10^5 CFU/mL | Standardized to 5 x 10^5 CFU/mL | Inoculum effect: too high of an inoculum can lead to falsely elevated MICs.[6][7][12] |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 1°C | Temperatures >35°C may suppress the expression of resistance.[1][3] |
| Incubation Time | 24 hours for S. aureus | 24 hours for S. aureus | Shorter incubation (16-20 hours) may miss heteroresistant populations.[4][5] |
Interpretive Criteria for Oxacillin MIC
The following tables summarize the clinical breakpoints for this compound (oxacillin) according to CLSI and EUCAST guidelines.
CLSI Breakpoints (μg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus & S. lugdunensis | ≤ 2 | - | ≥ 4 |
| Staphylococcus epidermidis | ≤ 0.5 | - | ≥ 1 |
| Other Coagulase-Negative Staphylococci | ≤ 0.5 | - | ≥ 1 |
Data sourced from CLSI M100 documents.[1][13]
EUCAST Breakpoints (μg/mL)
| Organism | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 | > 2 |
| Coagulase-Negative Staphylococci | ≤ 0.25 | > 0.25 |
Data sourced from EUCAST Breakpoint Tables.[14]
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Oxacillin)
This protocol outlines the reference method for determining the MIC of this compound (oxacillin) against Staphylococcus aureus.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% (w/v) NaCl.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in the CAMHB with 2% NaCl to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound (oxacillin) in a suitable solvent.
-
Perform serial two-fold dilutions of the drug in CAMHB with 2% NaCl in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent oxacillin MIC results.
Caption: Simplified signaling pathway of oxacillin action and resistance.
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An evaluation of the necessity of 24-hour incubation for oxacillin minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. β-Lactam Inoculum Effect in Methicillin-Susceptible Staphylococcus aureus Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Clonal Diversity, Low-Level and Heterogeneous Oxacillin Resistance of Oxacillin Sensitive MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of Penicillin Binding Protein 2a Detection with Oxacillin Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [idstewardship.com]
- 13. media.beckmancoulter.com [media.beckmancoulter.com]
- 14. media.beckmancoulter.com [media.beckmancoulter.com]
Technical Support Center: Optimizing Prostaphlin (Oxacillin) Concentration for Selective Media
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the concentration of Prostaphlin (oxacillin) in selective media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selective agent?
This compound is a brand name for oxacillin (B1211168), a penicillinase-resistant β-lactam antibiotic.[1] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[2][3][4] Specifically, it binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis, a key component of the cell wall.[3][4] This interference weakens the cell wall, leading to cell lysis and bacterial death.[1][5] this compound's chemical structure makes it resistant to degradation by β-lactamase enzymes, which are produced by some bacteria to inactivate standard penicillins.[2][3] This property makes it highly effective for selecting bacteria that are resistant to it, such as Methicillin-Resistant Staphylococcus aureus (MRSA), while eliminating susceptible strains like Methicillin-Susceptible Staphylococcus aureus (MSSA).[2][4]
Q2: What is a typical starting concentration for this compound in selective media?
The optimal concentration of this compound can vary significantly depending on the bacterial species, the specific strain, and the type of media used. For screening MRSA, concentrations in selective agar (B569324) plates typically range from 2 µg/mL to 6 µg/mL.[6][7] It is crucial to determine the optimal concentration for your specific experimental conditions empirically.
Q3: How do bacteria become resistant to this compound?
Resistance to this compound in staphylococci is primarily mediated by the acquisition of the mecA gene.[8] This gene codes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics like oxacillin.[2] Consequently, even in the presence of the antibiotic, PBP2a can continue to function, allowing for the synthesis of the cell wall and bacterial survival.[2]
Q4: What is heteroresistance and how can it affect my results?
Heteroresistance is a phenomenon where only a subpopulation of a bacterial culture expresses resistance to an antibiotic.[8] This can lead to inconsistent results in susceptibility testing, as the resistant subpopulation may be difficult to detect under standard laboratory conditions.[8] Factors such as incubation time, temperature, and media composition can influence the expression of resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth of any bacteria, including the expected resistant strain. | This compound concentration is too high. | Perform a dose-response experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for your susceptible strain and the tolerance of your resistant strain.[9] |
| Degraded this compound stock solution. | Prepare a fresh stock solution and store it properly (typically at -20°C, protected from light).[9][10] | |
| Growth of non-resistant (susceptible) bacteria or satellite colonies. | This compound concentration is too low. | Increase the this compound concentration in your media. Ensure it is added after the agar has cooled to approximately 50°C to prevent thermal degradation.[9] |
| Antibiotic has degraded in the plates. | Use freshly prepared selective media plates for your experiments.[9] | |
| Inconsistent results between experiments. | Variation in inoculum density. | Standardize your inoculum to a 0.5 McFarland standard before plating.[8] |
| Incubation time or temperature is not optimal. | For MRSA, a full 24-hour incubation at 35°C is recommended.[8] Some protocols suggest up to 48 hours for definitive results.[6][11] | |
| pH of the media. | The pH of the culture medium can influence the bactericidal activity of oxacillin.[12] Ensure your media is buffered appropriately. |
Experimental Protocols
Determining the Optimal this compound Concentration via Broth Microdilution (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (Oxacillin) powder
-
Sterile 96-well microtiter plates
-
Bacterial isolates (both resistant and susceptible strains)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[8]
Procedure:
-
Prepare this compound Stock Solution: Create a concentrated stock solution of this compound (e.g., 1280 µg/mL) in an appropriate solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.
-
Prepare Inoculum: Culture your bacterial strains overnight and then adjust the turbidity of the suspension to match a 0.5 McFarland standard. This should then be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours. For staphylococci, a full 24-hour incubation is recommended.[8]
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[3] The optimal concentration for your selective media will typically be slightly higher than the MIC for your susceptible strain, while still permitting robust growth of your resistant strain.
Visualizations
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Mechanism of this compound Action and Resistance.
References
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 4. What is Oxacillin Sodium used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dalynn.com [dalynn.com]
- 7. Performance of CHROMagar Selective Medium and Oxacillin Resistance Screening Agar Base for Identifying Staphylococcus aureus and Detecting Methicillin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. dalynn.com [dalynn.com]
- 12. pH-dependent oxacillin tolerance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Prostaphlin degradation during long-term experiments
Welcome to the technical support center for Prostaphlin (oxacillin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (oxacillin) degradation in experimental solutions?
A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring.[1] This chemical reaction is influenced by several factors, including pH, temperature, and the composition of the solution. Elevated temperatures and non-optimal pH can significantly accelerate this degradation process, leading to a loss of antibacterial activity.
Q2: How should I store this compound powder and reconstituted solutions to ensure maximum stability?
A2: this compound (oxacillin sodium) powder should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Once reconstituted, the stability of the solution is highly dependent on the storage temperature. For short-term storage, solutions are more stable when refrigerated (around 4°C) compared to room temperature. It is crucial to refer to the manufacturer's specific instructions for the concentration you are using.
Q3: Can I use this compound in cell culture media for long-term experiments?
A3: Yes, but with caution. This compound, like other β-lactam antibiotics, can degrade at 37°C in culture media over time.[2] For experiments lasting several days, it is advisable to replenish the medium with freshly prepared this compound periodically to maintain the desired concentration. The stability will depend on the specific components of your cell culture medium and its pH.
Q4: What are the signs of this compound degradation in my experimental setup?
A4: Visual signs of degradation are not always apparent. While precipitation or a change in color can indicate a problem, the loss of antibacterial activity due to the hydrolysis of the β-lactam ring is not visible. The most reliable way to assess degradation is to measure the concentration of active this compound over time using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: Inconsistent or unexpected results in long-term cell culture experiments with this compound.
-
Possible Cause 1: Degradation of this compound at 37°C.
-
Solution: For experiments extending beyond 24-48 hours, it is recommended to replace the cell culture medium with fresh medium containing the desired concentration of this compound every 1-2 days. This ensures that the effective concentration of the antibiotic is maintained throughout the experiment.[3]
-
-
Possible Cause 2: Suboptimal pH of the culture medium.
-
Solution: Ensure that the pH of your cell culture medium is maintained within the optimal physiological range (typically 7.2-7.4). Fluctuations in pH can accelerate the degradation of this compound. Use of a buffered medium like one containing HEPES can help maintain a stable pH.
-
-
Possible Cause 3: Interaction with components in the media.
-
Solution: Some components in complex media or serum may affect the stability of this compound. If you suspect this is an issue, you can perform a stability study of this compound in your specific medium (see Experimental Protocols section).
-
Issue: Variability in experimental results between different batches of this compound solutions.
-
Possible Cause 1: Improper preparation or storage of stock solutions.
-
Solution: Prepare stock solutions in a suitable solvent, such as sterile water or phosphate-buffered saline (PBS), and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, use the stock solution promptly and avoid prolonged storage at room temperature.
-
-
Possible Cause 2: Inaccurate initial concentration.
-
Solution: Ensure accurate weighing of the this compound powder and precise measurement of the solvent volume. It is good practice to verify the concentration of your stock solution using a validated analytical method like HPLC.
-
Data Presentation: this compound (Oxacillin) Stability
The following tables summarize the stability of oxacillin (B1211168) sodium in various solutions and temperatures.
Table 1: Stability of Reconstituted Oxacillin Sodium Solutions
| Concentration Range (mg/mL) | Solvent | Temperature | Stability (Time to 10% loss) |
| 10-100 | Sterile Water for Injection | Room Temperature (25°C) | 4 days |
| 10-100 | 0.9% Sodium Chloride | Room Temperature (25°C) | 4 days |
| 10-100 | Sterile Water for Injection | Refrigerated (4°C) | 7 days |
| 10-100 | 0.9% Sodium Chloride | Refrigerated (4°C) | 7 days |
| 0.5-2 | 5% Dextrose in Water | Room Temperature (23°C) | Less than 24 hours |
| 0.5-2 | 0.9% Sodium Chloride | Room Temperature (23°C) | Approximately 24 hours |
Data compiled from various sources.[4][5]
Table 2: Stability of Oxacillin Sodium in Intravenous Solutions at Room Temperature (23-25°C)
| Concentration (mg/mL) | Solution | Stability (Time to <10% loss) |
| 0.5 - 2 | 5% Dextrose in Normal Saline | 6 hours |
| 10 | 5% Dextrose in Water | 24 hours |
| 10 | Lactated Ringer's Solution | 4 days (Refrigerated) |
| 100 | 0.9% Sodium Chloride | >95% stable at 24 hours |
Data compiled from various sources.[4]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound (oxacillin sodium) powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile, conical tubes (15 mL or 50 mL)
-
Humidified incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.6)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound-containing medium:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Spike your complete cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the stock solution solvent (e.g., water) is minimal and does not affect the medium's properties.
-
Filter-sterilize the this compound-containing medium using a 0.22 µm syringe filter.
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile conical tubes.
-
Place the tubes in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) from one of the tubes.
-
Transfer the aliquot to a sterile microcentrifuge tube.
-
Immediately store the collected samples at -80°C until HPLC analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase consisting of, for example, a mixture of phosphate buffer and acetonitrile. A common mobile phase is 0.02 M KH₂PO₄ (pH 3.6) and acetonitrile in a 70:30 ratio.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 225 nm
-
Injection volume: 20 µL
-
-
Sample Preparation: Thaw the collected samples. If necessary, centrifuge to pellet any debris.
-
Analysis: Inject the samples onto the HPLC system.
-
Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Mandatory Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. High-Dose Continuous Oxacillin Infusion Results in Achievement of Pharmacokinetics Targets in Critically Ill Patients with Deep Sternal Wound Infections following Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Prostaphlin solubility in different culture broths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Prostaphlin (oxacillin) solubility in different culture broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brand name for the antibiotic oxacillin (B1211168), a narrow-spectrum, second-generation beta-lactam of the penicillin class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Oxacillin's β-lactam ring covalently binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall.[1][2] This interference with cell wall synthesis leads to cell lysis and bacterial death in actively growing bacteria.[1][2]
Q2: What are the recommended solvents for preparing this compound (oxacillin) stock solutions?
This compound, as oxacillin sodium salt, is soluble in a variety of solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice.[3][4] It is also soluble in water, ethanol, and dimethyl formamide (B127407) (DMF).[5][6] Aqueous solutions can be prepared by directly dissolving the crystalline solid in buffers like PBS.[5]
Q3: I observed a precipitate after adding my this compound (oxacillin) stock solution to the culture medium. What could be the cause?
Precipitation of oxacillin in culture media can be due to several factors:
-
Exceeding Solubility Limit: The final concentration of oxacillin in the medium may be higher than its solubility in that specific broth.
-
"Solvent Shock": Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous culture medium can cause the drug to "crash out" and precipitate.
-
pH of the Medium: The solubility and stability of β-lactam antibiotics like oxacillin are pH-dependent. Oxacillin is most stable in the pH range of 6.0-7.0. Deviations from this range in the culture broth can affect its solubility.
-
Temperature: Adding a cold stock solution to a warmer medium can decrease solubility. Conversely, prolonged incubation at 37°C can lead to degradation, with some degradation products being insoluble.
-
Interactions with Media Components: Components of the culture broth, such as salts and proteins, can interact with oxacillin, leading to the formation of insoluble complexes.
Q4: How can I differentiate between this compound (oxacillin) precipitation and microbial contamination?
Visual inspection under a microscope is the most effective way to distinguish between chemical precipitation and microbial growth. Chemical precipitates often appear as amorphous or crystalline particles, whereas bacterial contamination will be visible as distinct, often motile, microorganisms. Fungal contamination may present as filamentous structures.
Q5: What is the stability of this compound (oxacillin) in aqueous solutions and culture media?
The stability of oxacillin in aqueous solutions is influenced by temperature, pH, and the presence of other substances. It is most stable at a pH between 6.0 and 7.0. Solutions of sodium oxacillin in dextrose have been found to degrade faster than in sodium chloride injection, which is attributed to the catalytic effect of dextrose on oxacillin hydrolysis.[7] A study on the stability of various antibiotics in Tryptone Soy Broth (TSB) at 37°C showed that some antibiotics can degrade significantly over a 12-day period.[8] It is recommended to prepare fresh solutions of oxacillin for experiments and not to store aqueous solutions for more than one day.[5]
Troubleshooting Guides
Issue 1: this compound (oxacillin) powder does not dissolve completely in the chosen solvent.
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of oxacillin in that particular solvent.
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below.
-
Use Sonication: Gentle sonication can aid in the dissolution of the powder.[9]
-
Gentle Warming: For some solvents, gentle warming (e.g., to 37°C) may improve solubility. However, avoid excessive heat as it can lead to degradation.
-
Choose an Alternative Solvent: If the desired concentration cannot be achieved, consider using a different solvent in which oxacillin has higher solubility, such as DMSO for high-concentration stock solutions.[3][4]
Issue 2: A precipitate forms immediately after adding the this compound (oxacillin) stock solution to the culture broth.
Possible Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the drug to precipitate.
Troubleshooting Steps:
-
Pre-warm the Culture Medium: Ensure your culture broth is at the experimental temperature (e.g., 37°C) before adding the oxacillin stock solution.
-
Slow, Dropwise Addition: Add the stock solution slowly and dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Serial Dilution: Instead of adding a highly concentrated stock directly, perform an intermediate dilution in a small volume of the culture medium first.
Issue 3: The this compound (oxacillin) solution is initially clear but a precipitate forms over time during incubation.
Possible Cause: This delayed precipitation can be due to several factors, including temperature changes, pH shifts in the medium due to cellular metabolism, or degradation of the antibiotic.
Troubleshooting Steps:
-
Monitor Medium pH: Check the pH of your culture medium over the course of the experiment to see if it is shifting outside the optimal range for oxacillin stability (pH 6.0-7.0).
-
Prepare Fresh Solutions: Prepare oxacillin-containing media fresh for each experiment to minimize the impact of degradation.
-
Determine Empirical Solubility: If precipitation persists, it may be necessary to determine the practical solubility limit of oxacillin in your specific culture broth under your experimental conditions (see Experimental Protocols section).
Data Presentation
Table 1: Solubility of Oxacillin Sodium Salt in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 50-52 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5][6] |
| Dimethyl Sulfoxide (DMSO) | 16-128 mg/mL | [3][4][5][6][9] |
| Ethanol | 2-8 mg/mL | [3][5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound (Oxacillin) Stock Solution in PBS (pH 7.2)
-
Materials:
-
This compound (Oxacillin sodium salt) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the required amount of oxacillin sodium salt powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. It is recommended not to store aqueous solutions for more than one day.[5]
-
Protocol 2: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Materials:
-
This compound (Oxacillin) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]
-
-
Oxacillin Dilution Series:
-
Prepare a two-fold serial dilution of the oxacillin stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the oxacillin dilutions.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours. A full 24-hour incubation is recommended for oxacillin.[10]
-
-
Reading Results:
-
The MIC is the lowest concentration of oxacillin that shows no visible bacterial growth.[7]
-
-
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting this compound (oxacillin) precipitation.
Caption: Signaling pathway of this compound's (oxacillin's) mechanism of action.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. Oxacillin | C19H19N3O5S | CID 6196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxacillin sodium salt | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prostaphlin (Oxacillin) Broth Microdilution
Welcome to the technical support center for Prostaphlin (oxacillin) broth microdilution susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during their experiments, with a specific focus on the "trailing effect."
Frequently Asked Questions (FAQs)
Q1: What is the "trailing effect" in broth microdilution?
A1: The trailing effect, also known as trailing growth, is a phenomenon observed during broth microdilution susceptibility testing where a microorganism exhibits reduced but persistent growth across a range of antibiotic concentrations. This gradual fading of growth over two to three wells can make it difficult to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[1] This effect has been noted with various organism-drug combinations, including sulfonamides and azole antifungals.[2][3]
Q2: What causes the trailing effect?
A2: The exact causes of the trailing effect can be multifactorial and depend on the specific drug and microorganism. Some potential contributing factors include:
-
Bacteriostatic Drug Action: Drugs that inhibit bacterial growth rather than killing the bacteria (bacteriostatic) may allow for a few generations of growth before inhibition takes full effect.[2]
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Inoculum Size: The density of the initial bacterial suspension can influence the outcome of the susceptibility test.[3][4]
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Incubation Time and Temperature: The duration and temperature of incubation can significantly impact results. For some drug-organism combinations, resistance may not be fully expressed without a sufficient incubation period.[3][5]
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Medium Composition: The pH and nutrient composition of the growth medium can alter the activity of the antibiotic or the expression of resistance by the microorganism.[3]
Q3: Are my inconsistent this compound (oxacillin) MIC results for Staphylococcus aureus due to a trailing effect?
A3: While not always described as a classic "trailing effect," inconsistent and difficult-to-read MIC endpoints for oxacillin (B1211168) against S. aureus are a well-documented challenge. This is often due to the heterogeneous expression of methicillin (B1676495) (oxacillin) resistance, where both susceptible and resistant subpopulations of cells can coexist in a culture.[5][6] Specific testing conditions are crucial to ensure the reliable expression and detection of this resistance, leading to clearer endpoints.
Q4: How can I overcome difficult-to-read endpoints in this compound (oxacillin) broth microdilution for Staphylococcus aureus?
A4: To obtain clear and reproducible MIC results for oxacillin against S. aureus, it is critical to follow the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The most important modifications to the standard broth microdilution protocol include:
-
Supplementation with Sodium Chloride (NaCl): The addition of 2% NaCl to cation-adjusted Mueller-Hinton broth (CAMHB) is essential. This allows for the reliable discrimination between resistant and susceptible staphylococci.[7]
-
Strict Temperature Control: Incubate the microdilution plates at a temperature that does not exceed 35°C. Temperatures above this may fail to detect some methicillin-resistant strains.[5][6]
-
Extended Incubation Period: A full 24-hour incubation is required to ensure the detection of resistance. Shorter incubation periods of 16-20 hours may not be sufficient.[5]
Troubleshooting Guide
If you are experiencing issues with your this compound (oxacillin) broth microdilution experiments, refer to the following guide.
Issue 1: Difficulty Determining the MIC Endpoint Due to Faint Growth in Multiple Wells.
-
Potential Cause: Suboptimal conditions for the expression of oxacillin resistance.
-
Troubleshooting Steps:
-
Verify Media Composition: Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl.[7]
-
Check Incubation Temperature: Confirm that your incubator is maintaining a stable temperature of 35°C (± 2°C).[5]
-
Confirm Incubation Duration: Ensure plates are incubated for a full 24 hours.[5]
-
Review Inoculum Preparation: Double-check that your inoculum density is standardized to a 0.5 McFarland standard before dilution.
-
Issue 2: MIC Values for Quality Control (QC) Strains are Out of Range.
-
Potential Cause: Deviation from the standardized protocol or issues with reagents.
-
Troubleshooting Steps:
-
Repeat QC Testing: Retest the QC strains (e.g., S. aureus ATCC® 29213™) following the precise CLSI protocol.
-
Check Reagents: Ensure the this compound (oxacillin) stock solution is potent and has been stored correctly. Verify the quality and expiration date of the CAMHB and NaCl.
-
Review Procedural Steps: Carefully re-examine each step of the protocol, from media preparation to final reading, for any deviations.
-
Data Presentation
The following table summarizes the critical parameters for this compound (oxacillin) broth microdilution susceptibility testing against Staphylococcus aureus as recommended by the Clinical and Laboratory Standards Institute (CLSI).
| Parameter | Recommendation | Rationale |
| Broth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing. |
| Supplement | 2% Sodium Chloride (NaCl) | Enhances the expression of oxacillin resistance, providing clearer endpoints.[7] |
| Inoculum Density | Final concentration of approximately 5 x 10⁵ CFU/mL | Standardized inoculum is crucial for reproducibility. |
| Incubation Temperature | 35°C (± 2°C) | Temperatures above 35°C may not detect all resistant strains.[6] |
| Incubation Duration | 24 hours | A full 24-hour incubation is necessary to reliably detect resistance.[5] |
| Reading the MIC | Lowest concentration with complete inhibition of visible growth | Read against a dark, non-reflecting background. |
Experimental Protocols
This compound (Oxacillin) Broth Microdilution Protocol for Staphylococcus aureus
This protocol is based on the CLSI M07 reference method for broth dilution antimicrobial susceptibility testing.
-
Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Prepare a 4% (w/v) NaCl solution in sterile deionized water.
-
Add the 4% NaCl solution to the CAMHB to achieve a final concentration of 2% NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2x concentrated CAMHB and bring the final volume to 100 mL with sterile water.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation and Incubation:
-
Dispense the standardized inoculum into each well of the microtiter plate containing the serial dilutions of this compound (oxacillin).
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Interpret the MIC value according to the current CLSI M100 breakpoints for oxacillin and Staphylococcus spp.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound (oxacillin) MIC results.
References
- 1. youtube.com [youtube.com]
- 2. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Borderline Oxacillin Susceptibility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting borderline oxacillin (B1211168) susceptibility results for Staphylococcus species. The following information is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What does a "borderline" oxacillin susceptibility result indicate?
A borderline oxacillin susceptibility result, often referred to as Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA), signifies a phenotype where the bacterium exhibits reduced susceptibility to oxacillin, with Minimum Inhibitory Concentrations (MICs) typically ranging from 1 to 8 µg/mL.[1] Unlike classical Methicillin-Resistant Staphylococcus aureus (MRSA), this resistance is not mediated by the mecA or mecC genes, which encode for the altered penicillin-binding protein 2a (PBP2a).[1]
Q2: What are the primary mechanisms behind borderline oxacillin resistance?
Borderline oxacillin resistance in Staphylococcus aureus is primarily attributed to two mechanisms that do not involve PBP2a:
-
Hyperproduction of β-lactamase: The bacterium produces an excessive amount of β-lactamase, an enzyme that can hydrolyze and inactivate oxacillin, leading to a higher MIC.
-
Point mutations in Penicillin-Binding Protein (PBP) genes: Alterations in the native PBP genes can reduce the binding affinity of β-lactam antibiotics to their targets, resulting in decreased susceptibility.
Q3: Why is the cefoxitin (B1668866) disk diffusion test preferred over the oxacillin disk test for detecting mecA-mediated resistance?
The Clinical and Laboratory Standards Institute (CLSI) and other regulatory bodies recommend the cefoxitin disk diffusion test as a more reliable surrogate for detecting mecA-mediated resistance in S. aureus. Cefoxitin is a better inducer of mecA gene expression, making the detection of resistance more straightforward and less prone to misinterpretation compared to the oxacillin disk test. Cefoxitin results are generally easier to read and demonstrate higher sensitivity for identifying MRSA.
Q4: When should confirmatory tests be performed for borderline oxacillin susceptibility?
Confirmatory tests are crucial when initial susceptibility testing yields borderline or equivocal results for oxacillin. These tests help to differentiate between mecA-mediated resistance (true MRSA) and other resistance mechanisms (BORSA). It is recommended to perform confirmatory tests in the following scenarios:
-
Discrepancies between oxacillin and cefoxitin susceptibility results.
-
Oxacillin MICs in the borderline range (e.g., 1-2 µg/mL for coagulase-negative staphylococci).[2]
-
Isolates from serious infections where accurate determination of methicillin (B1676495) resistance is critical for patient management.
Troubleshooting Guides
Issue 1: Discrepant results between oxacillin and cefoxitin susceptibility tests.
-
Possible Cause 1: Presence of a BORSA strain. The isolate may be hyperproducing β-lactamase or have mutations in its native PBPs, leading to borderline oxacillin resistance while remaining susceptible to cefoxitin.
-
Troubleshooting Step 1: Perform a PBP2a latex agglutination test. A negative result suggests a non-mecA-mediated resistance mechanism, characteristic of BORSA.
-
Troubleshooting Step 2: Perform PCR to detect the mecA gene. The absence of the mecA gene confirms that the resistance is not due to PBP2a and is likely due to other mechanisms.
-
Possible Cause 2: Technical error in testing. Inaccurate inoculum preparation, improper disk placement, or incorrect incubation conditions can lead to erroneous results.
-
Troubleshooting Step 3: Repeat the disk diffusion tests, ensuring adherence to standardized protocols such as those from CLSI. Pay close attention to inoculum density and incubation temperature (not to exceed 35°C).[3]
Issue 2: An isolate tests positive for the mecA gene by PCR but appears susceptible to oxacillin and/or cefoxitin phenotypically.
-
Possible Cause: Heteroresistance. The S. aureus population may contain a small subpopulation of resistant cells that are not easily detected by standard phenotypic methods.
-
Troubleshooting Step: Subculture the isolate and repeat susceptibility testing. Consider using a more sensitive method like an oxacillin screen agar (B569324) plate.
-
Possible Cause: Mutations in the mecA gene or its regulatory elements. These mutations might lead to a susceptible phenotype despite the presence of the gene.
-
Troubleshooting Step: If clinically warranted, sequencing of the mecA gene and its promoter region may provide further insight.
Data Presentation
Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin for Staphylococcus spp.
| Organism | Test | Susceptible | Intermediate | Resistant |
| S. aureus and S. lugdunensis | Oxacillin MIC (µg/mL) | ≤ 2 | - | ≥ 4 |
| Cefoxitin MIC (µg/mL) | ≤ 4 | - | ≥ 8 | |
| Cefoxitin Disk Diffusion (mm) | ≥ 22 | - | ≤ 21 | |
| Staphylococcus spp. (other than S. aureus and S. lugdunensis) | Oxacillin MIC (µg/mL) | ≤ 0.5 | - | ≥ 1 |
| Cefoxitin Disk Diffusion (mm) | ≥ 25 | - | ≤ 24 |
Source: Based on CLSI M100 guidelines.[4]
Table 2: EUCAST Interpretive Criteria for Oxacillin and Cefoxitin for Staphylococcus spp.
| Organism | Test | Susceptible (S) | Resistant (R) |
| S. aureus | Oxacillin MIC (µg/mL) | ≤ 2 | > 2 |
| Cefoxitin MIC (µg/mL) | ≤ 4 | > 4 | |
| Cefoxitin Disk Diffusion (mm) | ≥ 22 | < 22 | |
| Coagulase-negative Staphylococci | Oxacillin MIC (µg/mL) | ≤ 0.25 | > 0.25 |
| Cefoxitin Disk Diffusion (mm) | ≥ 25 | < 25 |
Source: Based on EUCAST breakpoint tables.[5]
Experimental Protocols
Cefoxitin Disk Diffusion Test (CLSI Guideline)
-
Inoculum Preparation: Prepare a direct colony suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (for S. aureus) or 24 hours (for coagulase-negative staphylococci).
-
Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results according to the breakpoints provided in Table 1.[6]
PBP2a Latex Agglutination Assay
-
Colony Suspension: From a fresh culture, suspend several colonies of the test isolate in the provided extraction reagent.
-
Extraction: Heat the suspension according to the manufacturer's instructions (e.g., in a boiling water bath) to extract the PBP2a protein.
-
Centrifugation: Centrifuge the tube to pellet the cellular debris.
-
Agglutination: Place a drop of the supernatant onto a test card and mix it with a drop of latex particles coated with an anti-PBP2a antibody.
-
Observation: Rock the card gently for the time specified by the manufacturer (typically up to 3 minutes) and observe for agglutination (clumping) of the latex particles. Agglutination indicates the presence of PBP2a.[7][8][9]
mecA Gene Detection by PCR
-
DNA Extraction: Extract genomic DNA from a pure culture of the staphylococcal isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers targeting a conserved region of the mecA gene.
-
Add the extracted DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).
-
-
Detection of Amplicon:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the mecA gene.
-
Alternatively, use real-time PCR with fluorescent probes for detection.[10][11][12][13]
-
Mandatory Visualization
Below is a diagram illustrating the regulatory pathways of β-lactam resistance in Staphylococcus aureus.
This diagram illustrates the two primary inducible resistance mechanisms. In the absence of β-lactam antibiotics, the repressors BlaI and MecI inhibit the transcription of their respective resistance genes. Upon exposure to β-lactams, the sensor proteins BlaR1 and MecR1 are activated, leading to the cleavage of the repressors and subsequent expression of β-lactamase (blaZ) or PBP2a (mecA). There is also evidence of cross-regulation between these two systems.[14]
References
- 1. Activation of BlaR1 Protein of Methicillin-resistant Staphylococcus aureus, Its Proteolytic Processing, and Recovery from Induction of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. journals.asm.org [journals.asm.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Latex slide agglutination test for detec- tion of penicillin-binding protein (PBP2a) [bio-protocol.org]
- 9. Evaluation of MRSA-Screen, a Simple Anti-PBP 2a Slide Latex Agglutination Kit, for Rapid Detection of Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 12. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Co-blockade of mecR1/blaR1 signal pathway to restore antibiotic susceptibility in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of NaCl on Prostaphlin (Oxacillin) MIC Testing
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the critical role of sodium chloride (NaCl) concentration in Minimum Inhibitory Concentration (MIC) testing of Prostaphlin (oxacillin/nafcillin) against Staphylococcus species. Accurate determination of oxacillin (B1211168) susceptibility is paramount for the correct identification of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant staphylococci.
Frequently Asked Questions (FAQs)
Q1: Why is the addition of NaCl crucial for this compound (oxacillin) MIC testing?
A: Supplementing the testing medium with 2% NaCl is essential for the accurate detection of oxacillin resistance in staphylococci.[1][2][3] This is because the expression of methicillin (B1676495) resistance, mediated by the mecA gene, can be heterogeneous, meaning not all cells in a population show the resistant phenotype under standard conditions.[4][5] The presence of 2% NaCl in the growth medium enhances the expression of this resistance, making it more readily detectable in laboratory tests.[5]
Q2: What is the recommended concentration of NaCl for oxacillin MIC testing?
A: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing cation-adjusted Mueller-Hinton broth (CAMHB) or Mueller-Hinton agar (B569324) (MHA) with 2% NaCl for oxacillin susceptibility testing against Staphylococcus spp.[1][6][7][8]
Q3: What happens if I use an incorrect NaCl concentration?
A: Using an incorrect NaCl concentration can lead to significant errors in MIC determination:
-
No NaCl or insufficient NaCl: This can lead to falsely low MIC values for MRSA, potentially misclassifying a resistant isolate as susceptible (a "very major error").[1][2][3]
-
NaCl concentration higher than 2% (e.g., 4-5%): This can lead to falsely high MIC values for some methicillin-susceptible S. aureus (MSSA) strains, potentially misclassifying a susceptible isolate as resistant (a "major error").[1][2][3]
Q4: My oxacillin MIC for a known MRSA strain is lower than expected. What could be the cause?
A: A common reason for unexpectedly low oxacillin MICs for MRSA is the omission of 2% NaCl from the test medium.[1][2] Other factors could include incubation temperatures above 35°C, which may not detect all methicillin-resistant staphylococci, or an incorrect inoculum density.[4][8] It is crucial to verify that the Mueller-Hinton medium was appropriately supplemented with 2% NaCl.
Q5: Does the NaCl requirement apply to all oxacillin susceptibility testing methods?
A: The recommendation for 2% NaCl supplementation specifically applies to agar dilution and broth microdilution methods.[1][2][9] It is not recommended for the disk diffusion method.[1][9] For disk diffusion, cefoxitin (B1668866) is the preferred agent for detecting mecA-mediated resistance in S. aureus.[10]
Q6: I am testing nafcillin (B1677895) susceptibility. Do these recommendations for oxacillin still apply?
A: Yes. Oxacillin is used as a surrogate for testing the susceptibility of Staphylococcus species to other penicillinase-stable penicillins, including nafcillin.[10][11] Therefore, the CLSI and EUCAST guidelines for oxacillin testing, including the requirement for 2% NaCl, should be followed when determining nafcillin susceptibility.[10][11]
Data Presentation: Effect of NaCl on Oxacillin MIC
The following table summarizes the impact of NaCl concentration on oxacillin MIC values for mecA-positive (MRSA) and mecA-negative (MSSA) staphylococci.
| NaCl Concentration | Effect on mecA-Positive Staphylococci (MRSA) | Effect on mecA-Negative Staphylococci (MSSA) | Reference |
| 0% | MIC values may be falsely low, leading to failure to detect resistance. | MIC values are generally unaffected. | [1][2][3] |
| 2% (Recommended) | Increases oxacillin MICs two- to fourfold, allowing for accurate detection of resistance. | MIC values remain largely unchanged. | [1][3] |
| 4-5% | MIC values are elevated. | May cause falsely elevated MICs, leading to some susceptible strains being classified as resistant. | [1][2][3] |
Experimental Protocols
Standard Protocol for Oxacillin Broth Microdilution MIC Testing
This protocol is based on CLSI guidelines for determining the MIC of oxacillin against Staphylococcus species.
1. Media Preparation:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Aseptically add sterile NaCl to the CAMHB to achieve a final concentration of 2% (w/v). For example, add 2 grams of NaCl to 100 mL of CAMHB.
-
Dispense the 2% NaCl-supplemented CAMHB into a 96-well microtiter plate for antibiotic dilution.
2. Antimicrobial Stock and Working Solutions:
-
Prepare a stock solution of oxacillin powder in a suitable solvent as per the manufacturer's instructions.
-
Perform serial two-fold dilutions of the oxacillin working solution in the 2% NaCl-supplemented CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).[10]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies of the Staphylococcus isolate.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the 2% NaCl-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for a full 24 hours.[6][7] A 24-hour incubation is crucial for reliable detection of oxacillin resistance.[7][10]
5. Result Interpretation:
-
Following incubation, determine the MIC by visually identifying the lowest concentration of oxacillin that completely inhibits bacterial growth.
-
Interpret the MIC results according to the current CLSI M100 breakpoints for Staphylococcus spp. For S. aureus, an oxacillin MIC of ≤ 2 µg/mL is considered susceptible, and ≥ 4 µg/mL is considered resistant.[10]
Visualizations
Troubleshooting Inconsistent this compound (Oxacillin) MIC Results
Caption: Troubleshooting workflow for inconsistent oxacillin MIC results.
Proposed Mechanism of NaCl Action on Methicillin Resistance Expression
Caption: How NaCl enhances the detection of methicillin resistance.
References
- 1. Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods | Semantic Scholar [semanticscholar.org]
- 3. Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Effect of NaCl and nafcillin on penicillin-binding protein 2a and heterogeneous expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
Prostaphlin (Nafcillin) Activity in Complex Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Prostaphlin (nafcillin) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for nafcillin (B1677895), a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[1] It is primarily effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species.[1][2] Nafcillin works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[1][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][4]
Q2: My this compound (nafcillin) solution has turned yellow. What does this mean and can I still use it?
A yellow discoloration indicates chemical degradation of the nafcillin molecule, specifically the hydrolysis of the β-lactam ring.[5][6] This degradation leads to a loss of antibacterial potency.[5] While there isn't a precise color-to-potency correlation, a noticeable yellow tint suggests a significant loss of active nafcillin. For experiments requiring accurate concentrations, it is strongly recommended to use only freshly prepared, clear, and colorless solutions.[5]
Q3: What are the optimal storage conditions for reconstituted this compound (nafcillin) solutions?
To minimize degradation and maintain potency, reconstituted nafcillin solutions should be stored under specific conditions. Stability is highly dependent on temperature.[5][6]
| Storage Condition | Approximate Stability |
| Room Temperature (~25°C) | Up to 3 days[6] (Significant degradation can occur) |
| Refrigerated (2-8°C) | Up to 7 days[6] |
| Frozen (-20°C or lower) | Up to 90 days[5] |
Note: Avoid repeated freeze-thaw cycles.[5]
Q4: How does pH affect the stability and activity of this compound (nafcillin)?
Nafcillin's stability is pH-dependent. The optimal pH range for stability is between 6.0 and 8.5.[5] Deviations outside this range, particularly in acidic conditions, can accelerate the degradation of the β-lactam ring, reducing its activity.[5][7] Conversely, some studies suggest that the activity of beta-lactam antibiotics against bacteria can be increased in acidic environments, such as within phagocytes.[7][8]
Q5: What is the significance of this compound (nafcillin) being highly protein-bound?
Nafcillin is approximately 90% bound to plasma proteins, primarily albumin.[1][9] In biological matrices like plasma or serum, only the unbound (free) fraction of the drug is microbiologically active. High protein binding can significantly reduce the effective concentration of nafcillin available to act on bacteria.[10] This is a critical consideration in experimental design, as variations in albumin concentration in media can impact the observed antimicrobial activity.[11]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antibacterial activity in vitro.
| Potential Cause | Troubleshooting Steps |
| Degradation of Nafcillin | - Prepare fresh solutions for each experiment. - Ensure the pH of the experimental medium is between 6.0 and 8.5.[5] - For long-term experiments, consider replenishing the nafcillin-containing medium at regular intervals.[5] |
| High Protein Binding | - If using serum-containing media, be aware that a significant portion of nafcillin will be inactive due to protein binding.[10] - Consider using serum-free media or account for the protein binding effect in your dose calculations. |
| High Bacterial Inoculum | - A high initial concentration of bacteria (inoculum effect) can lead to reduced nafcillin efficacy.[12][13] - Standardize the inoculum size for your experiments, typically to a 0.5 McFarland standard.[14] |
| Bacterial Resistance | - The bacterial strain may have developed resistance to nafcillin (e.g., MRSA).[15] - Perform susceptibility testing to confirm the minimum inhibitory concentration (MIC) for your specific strain.[14] |
| Biofilm Formation | - Sub-inhibitory concentrations of nafcillin have been shown to sometimes promote biofilm formation in certain strains of MRSA, which can increase tolerance to the antibiotic.[16][17][18] - Visually inspect for biofilm growth and consider using biofilm-specific assays if suspected. |
Issue 2: Precipitate forms in the this compound (nafcillin) solution upon refrigeration.
| Potential Cause | Troubleshooting Steps |
| Microprecipitation | - While refrigerated solutions are more stable, microprecipitation can sometimes occur, especially after extended storage (e.g., beyond 14 days).[19] - Visually inspect the solution before use. If a precipitate is observed, the solution should be discarded to ensure accurate dosing. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound (nafcillin) or oxacillin (B1211168) powder (oxacillin is often used as a surrogate for nafcillin susceptibility testing)[14]
-
Bacterial isolate to be tested
-
Sterile saline
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Antimicrobial Stock Solution: Prepare a stock solution of nafcillin/oxacillin according to the manufacturer's instructions.
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the nafcillin/oxacillin stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range.
-
Leave a well with no antibiotic as a positive growth control.
-
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For detecting oxacillin resistance, a full 24-hour incubation is recommended.[14]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Nafcillin Quantification
This method allows for the precise measurement of nafcillin concentration in a solution, which is useful for stability studies.[5][20]
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20mM potassium phosphate (B84403) buffer, pH 7.0[5]
-
Mobile Phase B: Acetonitrile[5]
-
Nafcillin reference standard
-
Your nafcillin solution samples
Procedure:
-
Prepare Mobile Phase: Prepare and filter the mobile phase components.
-
Prepare Standard Curve: Prepare a series of known concentrations of the nafcillin reference standard in the mobile phase.
-
Set HPLC Conditions:
-
Sample Analysis: Inject the standards and your nafcillin samples into the HPLC system.
-
Data Analysis:
-
Integrate the peak area corresponding to nafcillin for both standards and samples.
-
Create a standard curve by plotting the peak area against the concentration of the standards.
-
Use the standard curve to determine the concentration of nafcillin in your samples.[5]
-
Visualizations
References
- 1. Nafcillin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of high-inoculum Staphylococcus aureus on the activities of nafcillin, vancomycin, linezolid, and daptomycin, alone and in combination with gentamicin, in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. testing.com [testing.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. A rapid analysis of nafcillin using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Prostaphlin® (Oxacillin) Inactivation in Mixed Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Prostaphlin® (oxacillin) inactivation by β-lactamases in mixed bacterial culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound® (oxacillin) inactivation in my mixed culture?
A1: this compound®, a penicillinase-resistant penicillin, is primarily inactivated by the enzymatic activity of β-lactamases.[1][2] These enzymes, produced by one or more bacterial strains in your mixed culture, hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it ineffective.[3][4] While this compound® was designed to be resistant to certain penicillinases, some classes of β-lactamases, particularly Class D oxacillinases (OXA), can efficiently hydrolyze it.[2][5]
Q2: How can I determine if β-lactamase is the cause of this compound® inactivation in my experiment?
A2: You can perform a β-lactamase activity assay on the supernatant of your bacterial culture. A common method uses the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamases.[4] An increase in the red coloration indicates the presence of active β-lactamases. Additionally, you can perform susceptibility testing with and without a β-lactamase inhibitor like clavulanic acid. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound® in the presence of the inhibitor suggests β-lactamase-mediated resistance.[6][7]
Q3: Can the presence of a β-lactamase-producing strain protect a susceptible strain from this compound® in a mixed culture?
A3: Yes, this phenomenon is known as cooperative resistance or cross-protection.[3] The β-lactamase-producing strain can secrete the enzyme into the extracellular environment, degrading the this compound® in the culture medium.[4] This reduction in the effective antibiotic concentration can allow a nearby susceptible strain to survive and grow.[3]
Q4: My this compound®-sensitive strain is not growing in the mixed culture, even at sub-MIC concentrations of the antibiotic for the resistant strain. What could be the issue?
A4: Several factors could be at play:
-
High β-lactamase activity: The resistant strain might be a hyper-producer of β-lactamases, rapidly depleting the antibiotic and allowing for its own unchecked growth, which in turn outcompetes the sensitive strain for resources.
-
Suboptimal growth conditions for the sensitive strain: Ensure the media, temperature, and aeration are suitable for the growth of the sensitive strain. Co-culture conditions can sometimes favor the growth of one strain over another.
-
Plasmid instability: If the resistance is plasmid-mediated in your β-lactamase-producing strain, there's a possibility of plasmid loss, leading to a heterogeneous population with varying levels of resistance.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible this compound® inactivation results.
| Possible Cause | Recommended Solution |
| Variation in inoculum size | Standardize the initial cell density of both the β-lactamase-producing and susceptible strains for each experiment. Use spectrophotometry (OD600) to ensure consistent starting cultures. |
| Plasmid instability in the resistant strain | If the β-lactamase gene is on a plasmid, ensure continuous selective pressure by including a suitable antibiotic (other than a β-lactam) in the culture medium if the plasmid carries multiple resistance markers. Periodically verify the presence of the plasmid in the resistant population. |
| Degradation of this compound® | Prepare fresh stock solutions of this compound® regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Contamination of cultures | Check for contamination in your stock cultures and media. Aseptic techniques are crucial. If contamination is suspected, streak the cultures on selective agar (B569324) plates to isolate the correct strains.[1] |
Problem 2: The this compound®-susceptible strain is being outcompeted by the β-lactamase-producing strain before inactivation can be effectively studied.
| Possible Cause | Recommended Solution |
| Disparity in growth rates | Characterize the growth kinetics of each strain individually to understand their doubling times. Adjust the initial inoculum ratio to favor the susceptible strain or to ensure both populations are at a desired ratio at the start of the antibiotic challenge. |
| Nutrient limitation | Ensure the culture medium is not a limiting factor for the growth of the susceptible strain. Consider using a richer medium if necessary. |
| Experimental setup | Consider a trans-well or dialysis membrane setup where the two strains share the same medium (and thus the secreted β-lactamase and antibiotic) but are physically separated. This can help in studying the effect of the secreted enzyme without direct cell-to-cell competition. |
Quantitative Data
Table 1: Relative Hydrolysis Rates of Different β-Lactamase Classes Against Oxacillin (B1211168)
| β-Lactamase Class | Example Enzymes | Relative Hydrolysis Rate of Oxacillin | Reference |
| Class A | TEM-1, SHV-1 | Low | [8] |
| Class C | AmpC | Low | [5] |
| Class D (Oxacillinases) | OXA-1, OXA-2, OXA-10 | High (defining characteristic) | [2][5][8] |
| Class B (Metallo-β-lactamases) | VIM, NDM | Variable, generally low | [5] |
Note: Hydrolysis rates are generally compared to that of benzylpenicillin, which is set as a standard of 100.
Experimental Protocols
Protocol 1: Mixed Culture Assay for this compound® Inactivation
This protocol is designed to assess the ability of a β-lactamase-producing strain to protect a this compound®-susceptible strain.
Materials:
-
β-lactamase-producing bacterial strain
-
This compound®-susceptible bacterial strain
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound® (Oxacillin) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare overnight cultures: Inoculate separate tubes of LB broth with the β-lactamase-producing and susceptible strains. Incubate overnight at 37°C with shaking.
-
Standardize cultures: The next day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in fresh LB broth to a standardized OD600 (e.g., 0.1).
-
Set up the mixed culture: In the wells of a 96-well plate, create a mixed culture by combining the standardized suspensions of the producer and susceptible strains at a desired ratio (e.g., 1:1). Include monoculture controls for each strain.
-
Introduce the antibiotic: Add this compound® to the wells at various concentrations, including a no-antibiotic control.
-
Incubate and monitor growth: Incubate the plate at 37°C, and monitor bacterial growth over time by measuring the OD600 at regular intervals (e.g., every hour for 24 hours) using a microplate reader.
-
Analyze results: Compare the growth of the susceptible strain in monoculture versus the mixed culture in the presence of this compound®. Increased growth of the susceptible strain in the mixed culture indicates cross-protection.
Protocol 2: Quantification of this compound® (Oxacillin) by HPLC
This protocol allows for the direct measurement of the remaining this compound® concentration in the culture medium over time.
Materials:
-
Culture supernatant samples
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or other suitable buffer for the mobile phase
-
This compound® standard for calibration curve
Methodology:
-
Sample preparation: At various time points during the mixed culture experiment, collect aliquots of the culture. Centrifuge the samples to pellet the bacteria and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
HPLC analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can consist of a gradient of acetonitrile and a phosphoric acid solution (pH adjusted to 2).[9]
-
Set the UV detector to the appropriate wavelength for oxacillin detection (e.g., 210 nm).[9]
-
Inject a known volume of the prepared supernatant onto the column.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of this compound®.
-
Determine the concentration of this compound® in the experimental samples by comparing their peak areas to the standard curve.
-
-
Data analysis: Plot the concentration of this compound® over time to determine the rate of inactivation.
Visualizations
Caption: Mechanism of this compound® inactivation by a β-lactamase-producing bacterium.
Caption: Workflow for a mixed culture experiment to study this compound® inactivation.
References
- 1. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cooperative resistance varies among β-lactamases in E. coli, with some enabling cross-protection and sustained extracellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labprotocols.dnalc.org [labprotocols.dnalc.org]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Bacterial Culture Identification And Results Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of beta-lactamase inhibitors on the activity of oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prostaphlin (Oxacillin) Dosage in Animal Infection Models
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the refinement of Prostaphlin (oxacillin) dosage in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for oxacillin (B1211168) in a mouse model of Staphylococcus aureus infection?
A typical starting point for oxacillin dosage can vary significantly depending on the infection model. For a neutropenic mouse thigh infection model, total daily doses have ranged from approximately 3 mg/kg to 750 mg/kg, administered frequently (e.g., every hour) to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC).[1] In a murine pneumonia model, single doses of 7.5 mg/kg or 75 mg/kg have been used.[2] For skin infection models, a high dose of 400 mg/kg has been administered as a single intraperitoneal injection.[3][4]
Q2: How does the dosing regimen (e.g., constant vs. pulse-dosing) affect the efficacy of oxacillin against S. aureus biofilms?
Pulse-dosing of oxacillin, which mimics a half-life of 1.3 hours in mice and is administered every 12 hours, has been shown to be more effective at clearing S. aureus biofilms on catheters than a constant infusion.[5] This approach allows for a periodic break where the oxacillin concentration drops below the MIC, which can be more effective than continuous exposure.[5]
Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for oxacillin?
Oxacillin is a time-dependent antibiotic, meaning its bactericidal activity is primarily related to the duration of time the drug concentration at the site of infection remains above the MIC of the target organism.[6] Therefore, maintaining a sustained concentration above the MIC is crucial for efficacy. The half-life of oxacillin in mice has been reported to be approximately 1.3 hours.[5]
Q4: I am seeing high variability in my experimental results. What could be the cause?
High variability can stem from several factors. One study highlighted that different generic formulations of oxacillin, despite being pharmaceutically equivalent to the innovator product, showed significantly lower therapeutic efficacy in a neutropenic mouse thigh model.[1] Additionally, the immune status of the animal model can impact results; immunocompetent mice may show a better response to treatment compared to neutropenic mice.[7] The specific strain of S. aureus used can also be a significant factor, as some strains may possess resistance mechanisms, such as the vraSR operon, that can reduce oxacillin's effectiveness.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lower than expected efficacy | Sub-optimal dosing regimen. | For time-dependent antibiotics like oxacillin, ensure the dosing frequency is sufficient to maintain drug levels above the MIC for a significant portion of the dosing interval. Consider more frequent administration (e.g., every 1-4 hours).[1][6] |
| Inactive or low-potency drug product. | Verify the potency and quality of your oxacillin supply. As research has shown, not all generic formulations perform equally in vivo.[1] | |
| Presence of resistant bacterial subpopulations. | Characterize the MIC of your S. aureus strain to oxacillin. Consider screening for resistance determinants if unexpected failures occur. | |
| Inconsistent results between experiments | Variability in animal immune status. | Ensure consistent use of either immunocompetent or neutropenic models. If using neutropenic models, verify the level of neutropenia with blood counts.[7] |
| Inconsistent bacterial inoculum. | Standardize the preparation of the bacterial inoculum to ensure a consistent number of colony-forming units (CFU) is administered to each animal.[8] | |
| High mortality in control group | Overly aggressive infection model. | Titrate the bacterial inoculum to achieve a non-lethal infection in the untreated control group over the desired experimental timeframe, allowing for a therapeutic window to be observed. |
Quantitative Data Summary
Table 1: Oxacillin Dosage and Efficacy in Murine Infection Models
| Infection Model | Animal Strain | S. aureus Strain | Oxacillin Dose | Dosing Regimen | Outcome | Reference |
| Neutropenic Thigh | ICR | Clinical Isolate | 2.93 to 750 mg/kg/day | q1h | Dose-dependent reduction in CFU/thigh | [1] |
| Pneumonia | C57BL/6 | USA300 LAC | 7.5 or 75 mg/kg | Single dose 3.5h post-infection | Increased survival from 20% to 60% | [2] |
| Skin Infection | C57BL/6 | USA300 (923) | 400 mg/kg | Single IP dose 20-30 min post-infection | Decreased bacterial burden in vraSR mutant | [3][4] |
| Biofilm (Catheter) | In vitro model simulating mouse PK | S. aureus | 12.5 µg/ml peak | q12h (t1/2 = 1.3h) | 3-5 log more clearance than constant infusion | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oxacillin and Related Compounds
| Parameter | Value | Animal Model | Notes | Reference |
| Oxacillin Half-life (t1/2) | 1.3 hours | Mouse | Simulated in an in vitro model based on in vivo data. | [5] |
| Dicloxacillin ED50 | 28.2 ± 1.6 mg/kg | Immunosuppressed Mouse Thigh Model | Effective dose for 50% of maximal effect. | [7] |
| Dicloxacillin ED50 | 20.6 ± 1.3 mg/kg | Immunocompetent Mouse Thigh Model | Demonstrates the contribution of the immune system. | [7] |
| Oxacillin Bacteriostatic Dose (BD) | Not explicitly stated, but higher for generic products | Neutropenic Mouse Thigh Model | Dose required to prevent bacterial growth. | [1] |
| Oxacillin 1-log Kill Dose (1LKD) | Not explicitly stated, but higher for generic products | Neutropenic Mouse Thigh Model | Dose required to kill 90% of the bacteria. | [1] |
Experimental Protocols
Detailed Protocol: Neutropenic Mouse Thigh Infection Model
This protocol is a synthesized representation based on common practices in the cited literature.[1][9][10][11]
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (IP) to mice (e.g., ICR or Swiss Webster).
-
A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9][10]
-
This renders the mice neutropenic (polymorphonuclear leukocyte count <100/mm³), minimizing the influence of the innate immune system on bacterial clearance.
-
-
Bacterial Inoculum Preparation:
-
Culture S. aureus overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (A600 ≈ 0.5).[8]
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/ml).[8][10]
-
Verify the inoculum concentration by plating serial dilutions.
-
-
Infection:
-
Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh of each mouse.[10]
-
This should result in a starting bacterial load of approximately 10⁶ CFU/thigh.
-
-
Treatment:
-
Initiate oxacillin treatment at the desired doses and schedules. Administration can be subcutaneous (SC) or intraperitoneal (IP).
-
A control group should receive the vehicle (e.g., saline) using the same administration route and schedule.
-
-
Assessment of Efficacy:
-
At a predetermined time point (e.g., 24 hours after treatment initiation), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Plate serial dilutions of the tissue homogenate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood).[9]
-
Incubate the plates overnight at 37°C and enumerate the colonies to determine the CFU per gram of thigh tissue.
-
Visualizations
Caption: Workflow for a neutropenic mouse thigh infection model.
Caption: PK/PD relationship for time-dependent antibiotics like oxacillin.
References
- 1. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wikem.org [wikem.org]
- 7. en.ssi.dk [en.ssi.dk]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Mouse thigh infection model. [bio-protocol.org]
- 11. criver.com [criver.com]
Technical Support Center: Prostaphlin (Oxacillin)-Induced Hepatotoxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing common challenges encountered during animal studies of Prostaphlin (oxacillin)-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hepatotoxicity and what pattern of liver injury is typically observed?
A1: this compound (oxacillin) is an anti-staphylococcal penicillin that can cause drug-induced liver injury (DILI).[1][2] In animal and human studies, oxacillin (B1211168) has been linked to two main forms of hepatotoxicity:
-
Transient Aminotransferase Elevations: High doses of intravenous oxacillin can lead to asymptomatic elevations in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), typically 2 to 20 times the upper limit of normal.[3] These changes usually appear 1 to 3 weeks into therapy and resolve quickly after stopping the drug.[3]
-
Idiosyncratic Cholestatic Hepatitis: A rarer, more prolonged form of liver injury can occur, presenting as cholestatic hepatitis.[2][3] This form appears 1 to 6 weeks after starting therapy and can persist for weeks or months.[3] The injury pattern can also be hepatocellular or mixed.[1][3]
Q2: What are the proposed mechanisms behind this compound-induced liver injury?
A2: The exact mechanisms are not fully understood but are thought to involve two primary pathways:
-
Direct Toxicity: The transient rise in liver enzymes with high doses may be due to a mild, direct toxic effect of the drug on hepatocytes.[3]
-
Immune-Mediated Hypersensitivity: The more severe, idiosyncratic reactions are believed to be immune-mediated.[1][3] Penicillins can act as haptens, forming adducts with proteins that trigger an immune response, leading to liver damage. Genetic susceptibility, particularly related to the human leukocyte antigen (HLA) system, is a known risk factor in humans, suggesting an immunological basis.[1]
Q3: Which animal models are most appropriate for studying this compound-induced hepatotoxicity?
A3: Rodent models, particularly mice and rats, are commonly used for DILI studies.[4][5] However, creating a consistent model for idiosyncratic DILI, like that caused by this compound, is challenging. While direct, high-dose toxicity can be reproduced, the immune-mediated component is harder to model. Researchers may need to use immune-sensitized animals or specific strains known to be susceptible to DILI. For general DILI studies, mice are often preferred for their genetic tractability and cost-effectiveness.[5][6]
Q4: What are the key biomarkers to measure in these studies?
A4: A combination of serum and tissue biomarkers should be used for a comprehensive assessment.
-
Traditional Serum Biomarkers: ALT, AST, alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL) are standard indicators of liver injury.[7][8]
-
Emerging Serum Biomarkers: For more specific insights, consider measuring Glutamate Dehydrogenase (GLDH) for mitochondrial injury and microRNA-122 (miR-122) as a sensitive and liver-specific marker.[8][9][10]
-
Tissue Biomarkers (Oxidative Stress): Measurement of malondialdehyde (MDA) for lipid peroxidation and glutathione (B108866) (GSH) levels for antioxidant capacity in liver tissue can provide mechanistic information.[11][12]
-
Histopathology: Microscopic examination of liver tissue is crucial to characterize the nature of the injury (e.g., necrosis, apoptosis, inflammation, cholestasis).[13]
Troubleshooting Guide for Experiments
| Problem/Issue Encountered | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High variability in serum liver enzyme (ALT/AST) levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).2. Variation in animal age, weight, or genetic background.3. Stress induced by handling or housing conditions.4. Underlying, subclinical infections in the animal colony. | 1. Ensure precise dosing technique and verify administration route. For oral gavage, ensure proper placement. For IP injections, avoid puncturing organs.2. Use animals from a single supplier, within a narrow age and weight range. Consider using specific inbred strains to reduce genetic variability.3. Allow for a sufficient acclimatization period (at least one week). Handle animals consistently and minimize environmental stressors.4. Monitor animal health closely and consult with veterinary staff about colony health status. |
| No significant elevation in liver enzymes or observable hepatotoxicity after this compound administration. | 1. The dose or duration of treatment is insufficient to induce toxicity in the chosen animal model.2. The chosen animal model/strain is resistant to this compound-induced toxicity.3. Rapid metabolism and clearance of the drug.4. Issues with the drug formulation (e.g., poor solubility, degradation). | 1. Conduct a dose-ranging study to determine an effective dose. Review literature for doses of similar penicillins used in comparable models.[14]2. Test different rodent strains. Some strains may be more susceptible to DILI.[5]3. Consider co-administration with an inhibitor of drug metabolism if mechanistically justified, though this can complicate interpretation.[15]4. Prepare fresh drug solutions for each administration. Verify the stability and solubility of your this compound formulation. |
| Unexpectedly high animal mortality, not correlated with liver injury markers. | 1. Acute systemic toxicity (e.g., nephrotoxicity, neurotoxicity) rather than hepatotoxicity.2. Anaphylactic or severe hypersensitivity reaction.3. Errors in dose calculation leading to an overdose.4. Complications from the administration procedure (e.g., esophageal rupture from gavage). | 1. Perform a full necropsy and histopathological analysis of other major organs (kidneys, heart, lungs).2. Observe animals closely immediately after dosing for signs of anaphylaxis. Consider using a different animal strain if hypersensitivity is suspected.3. Double-check all dose calculations, stock solution concentrations, and dilution factors.4. Ensure all personnel are thoroughly trained in animal handling and dosing techniques. |
| Histopathological findings do not correlate with biochemical markers (e.g., high ALT but minimal tissue damage). | 1. Timing of sample collection. Biochemical markers may peak earlier than the full development of histological changes.2. The injury is primarily mitochondrial dysfunction or apoptosis, which may not cause dramatic necrotic changes initially.3. Subjectivity in histopathological scoring. | 1. Conduct a time-course study, collecting samples at multiple time points (e.g., 6, 12, 24, 48 hours) after the final dose to align biochemical and histological peaks.2. Use special stains (e.g., TUNEL for apoptosis) or electron microscopy to investigate subcellular damage.3. Have slides evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups, using a standardized scoring system. |
Experimental Protocols
Protocol 1: Induction of this compound (Oxacillin) Hepatotoxicity in Mice
-
Animal Selection: Use male C57BL/6 or BALB/c mice, 8-10 weeks old, weighing 20-25g.
-
Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Drug Preparation: Prepare this compound (Oxacillin Sodium) fresh daily by dissolving it in sterile 0.9% saline.
-
Dosing Regimen: Administer this compound via intraperitoneal (IP) injection. A starting point for a high-dose regimen to elicit direct toxicity could be in the range of 200-500 mg/kg, administered once daily for 7-14 days. A pilot study is essential to determine the optimal dose and duration.
-
Groups:
-
Control Group: Receives an equivalent volume of sterile saline IP daily.
-
Treatment Group(s): Receive the selected dose(s) of this compound IP daily.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize animals. Collect blood via cardiac puncture for biochemical analysis and perfuse the liver with cold saline before collecting tissue for histology and oxidative stress analysis.
Protocol 2: Biochemical Analysis of Liver Function
-
Blood Processing: Collect whole blood into serum separator tubes. Allow it to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Serum Analysis: Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
Assays: Use commercially available colorimetric or enzymatic assay kits to measure serum levels of ALT, AST, ALP, and Total Bilirubin according to the manufacturer's instructions.
Protocol 3: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Immediately fix a portion of the largest liver lobe in 10% neutral buffered formalin for 24-48 hours.[13]
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[13]
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Look for key pathological changes such as hepatocellular necrosis, apoptosis, inflammatory cell infiltration, sinusoidal dilatation, and signs of cholestasis (bile plugs).[14]
Protocol 4: Assessment of Oxidative Stress Markers
-
Tissue Homogenization: Weigh a portion of the frozen liver tissue and homogenize it in ice-cold potassium phosphate (B84403) buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the post-mitochondrial supernatant.
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Reduced Glutathione (GSH) Assay: Measure the levels of GSH using an assay based on the reaction with DTNB (Ellman's reagent).
-
Data Normalization: Normalize MDA and GSH levels to the total protein content of the supernatant, determined by a Bradford or BCA protein assay.
Key Mechanisms and Pathways
The hepatotoxicity of this compound and related penicillins is complex. The workflow below outlines the typical experimental process, while the subsequent pathway diagram illustrates the proposed mechanism of injury.
Caption: General experimental workflow for assessing this compound hepatotoxicity.
References
- 1. Frequency of drug-induced liver injury in children receiving anti-staphylococcal penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxacillin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Oxidative Stress and Acute Hepatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress and pro-apoptotic conditions in a rodent model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agrojournal.org [agrojournal.org]
- 14. researchgate.net [researchgate.net]
- 15. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
How to differentiate contamination from resistance in Prostaphlin assays
Welcome to the technical support center for Prostaphlin® (nafcillin/oxacillin) susceptibility testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals differentiate between microbial contamination and true antibiotic resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for unexpected oxacillin (B1211168) resistance in a Staphylococcus aureus isolate presumed to be susceptible?
Unexpected resistance can stem from two main sources: the presence of a contaminating organism that is intrinsically resistant to oxacillin, or the emergence of a resistant subpopulation within your S. aureus culture (heteroresistance). It is crucial to first rule out contamination before concluding true resistance.
Q2: What are the most common contaminants in S. aureus cultures?
The most frequent contaminants are coagulase-negative staphylococci (CoNS), such as Staphylococcus epidermidis, and Micrococcus species. These are common inhabitants of the skin and laboratory environments.[1][2] While S. aureus is coagulase-positive, these contaminants are coagulase-negative.
Q3: How can I quickly check my culture for purity?
The first steps to check for culture purity are to observe the colony morphology on your agar (B569324) plates and perform a Gram stain.[3][4] A pure S. aureus culture should exhibit uniform colonies and, under the microscope, show Gram-positive cocci arranged in grape-like clusters.[4][5][6]
Q4: My Gram stain shows only Gram-positive cocci in clusters, but my susceptibility test result is still ambiguous. What's next?
This could indicate one of three scenarios:
-
Contamination with CoNS: Many CoNS species also appear as Gram-positive cocci in clusters, making them difficult to distinguish from S. aureus by Gram stain alone.[7]
-
Heteroresistance: Your S. aureus culture may be heteroresistant, meaning it contains a small subpopulation of resistant cells that are difficult to detect under standard conditions.[8][9]
-
mecA-independent resistance: Less commonly, resistance can be due to mechanisms other than the mecA gene, such as hyperproduction of β-lactamase.[10]
The next step is to perform biochemical tests and subculture onto selective media to confirm the identity of the organism.
Q5: What is the role of cefoxitin (B1668866) in these assays?
Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin resistance in staphylococci.[8] Therefore, cefoxitin disk diffusion or MIC testing is often more reliable than oxacillin for detecting this type of resistance, especially in cases of heteroresistance.[8]
Troubleshooting Guide: Contamination vs. Resistance
If you encounter unexpected oxacillin resistance, follow this step-by-step guide to determine the cause.
Step 1: Initial Purity Check
The first line of investigation involves basic microbiological techniques to assess if your culture is pure.
1.1 Visual Inspection of Colony Morphology Examine the colonies on your primary culture plate (e.g., Blood Agar). A pure culture of S. aureus should appear uniform. Look for inconsistencies.
| Feature | Staphylococcus aureus | Common Contaminants (e.g., S. epidermidis, Micrococcus luteus) |
| Size | Medium to large (2-4 mm)[4] | Small to medium (1-2 mm)[7] |
| Color | Typically golden-yellow or creamy-white[4][6] | White, non-pigmented[7] (Micrococcus can be yellow) |
| Hemolysis | Often beta-hemolytic (clear zone)[4][6] | Usually non-hemolytic (gamma-hemolysis)[7] |
| Opacity | Opaque[3] | Opaque to translucent[3] |
1.2 Gram Stain Perform a Gram stain on a single, well-isolated colony. This helps identify bacterial shape, arrangement, and Gram reaction.
| Organism | Gram Reaction & Shape | Arrangement |
| Staphylococcus | Gram-positive cocci | Grape-like clusters[4][5] |
| Micrococcus | Gram-positive cocci | Tetrads (groups of four) or pairs[5] |
| Bacillus | Gram-positive rods | Chains or single cells |
| E. coli | Gram-negative rods | Single cells or small groups |
If you observe anything other than Gram-positive cocci in clusters, your culture is likely contaminated.
Step 2: Isolate and Identify
If the initial checks are inconclusive (e.g., you see only Gram-positive cocci in clusters but suspect contamination with CoNS), you must isolate and definitively identify the organism.
2.1 Subculturing for a Pure Culture Perform a quadrant streak on a new agar plate to obtain well-isolated colonies. This is a critical step to ensure you are testing a single bacterial species.[11][12]
Experimental Protocol: Quadrant Streak for Isolation
-
Sterilize Loop: Sterilize an inoculating loop in a flame or using a bacti-cinerator until it is red-hot. Allow it to cool completely.
-
Pick Colony: Aseptically pick a single, well-defined colony from your master plate.
-
Streak Quadrant 1: Gently streak the loop back and forth over a small area (about one-quarter) of the new agar plate.
-
Sterilize Loop Again: Re-sterilize the loop and let it cool.
-
Streak Quadrant 2: Rotate the plate 90 degrees. Pass the loop through the edge of the first quadrant 2-3 times and then streak into the second quadrant.[12]
-
Repeat: Repeat the process for the third and fourth quadrants, sterilizing the loop between each step.
-
Incubate: Incubate the plate under appropriate conditions (typically 35°C for 18-24 hours). After incubation, you should see individual colonies in the final quadrants.
2.2 Use of Selective & Differential Media Inoculate a Mannitol (B672) Salt Agar (MSA) plate. MSA is both selective and differential. Its high salt concentration (7.5% NaCl) inhibits the growth of most bacteria except staphylococci, and it contains mannitol and a pH indicator (phenol red).[13]
-
S. aureus typically ferments mannitol, producing acid that turns the surrounding medium yellow.[14]
-
Most CoNS (like S. epidermidis) do not ferment mannitol and will grow as red or pink colonies with no color change to the medium.[13]
Step 3: Confirmatory Susceptibility Testing
Once you have a confirmed pure culture of S. aureus, proceed with standardized susceptibility testing.
3.1 Standardized Antimicrobial Susceptibility Testing (AST) Use a standardized method like broth microdilution or disk diffusion (Kirby-Bauer test) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][15][16]
Experimental Protocol: Oxacillin/Cefoxitin Disk Diffusion
-
Prepare Inoculum: From a pure culture, prepare a bacterial suspension in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically place an oxacillin (1 µg) disk and a cefoxitin (30 µg) disk onto the agar surface, pressing gently to ensure contact.
-
Incubate: Incubate the plate at 35°C for a full 24 hours.[17] Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[8]
-
Measure Zones: Measure the diameter of the zones of inhibition in millimeters (mm).
-
Interpret Results: Compare the zone diameters to the CLSI interpretive criteria to determine if the isolate is susceptible, intermediate, or resistant.
3.2 Interpretation of Results Compare your results to the established breakpoints. Note that interpretive criteria can differ between S. aureus and other staphylococci (CoNS).
Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin
| Organism | Antimicrobial | Method | Susceptible | Intermediate | Resistant |
| S. aureus | Oxacillin | MIC (µg/mL) | ≤ 2 | - | ≥ 4 |
| Cefoxitin | MIC (µg/mL) | ≤ 4 | - | ≥ 8 | |
| Cefoxitin | Disk Diffusion (mm) | ≥ 22 | - | ≤ 21 | |
| CoNS (e.g., S. epidermidis) | Oxacillin | MIC (µg/mL) | ≤ 0.25 | - | ≥ 0.5 |
| Cefoxitin | Disk Diffusion (mm) | ≥ 25 | - | ≤ 24 |
Data sourced from CLSI M100 guidelines.[8][18]
3.3 Molecular Confirmation If phenotypic results remain ambiguous, the gold standard for confirming oxacillin resistance is the detection of the mecA gene via Polymerase Chain Reaction (PCR).[10] This test directly identifies the genetic basis for resistance.
Visual Workflow and Logic Diagrams
References
- 1. Staphylococcus - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colonial morphology - Wikipedia [en.wikipedia.org]
- 4. Skin | MI [microbiology.mlsascp.com]
- 5. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus colony morphology and microscopic appearance, basic characteristic and tests for identification of S.aureus bacteria. Images of Staphylococcus aureus. Antibiotic treatment of staphylococcal infections. [microbiologyinpictures.com]
- 7. Staphylococci, coagulase negative | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 9. Frontiers | Improved Detection of mecA-Mediated β-Lactam Resistance in Staphylococcus lugdunensis Using a New Oxacillin Salt Agar Screen [frontiersin.org]
- 10. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteriological Culture Methods | Microbiology: A Laboratory Experience [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. darvashco.com [darvashco.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. scacm.org [scacm.org]
- 18. media.beckmancoulter.com [media.beckmancoulter.com]
Validation & Comparative
The Seesaw Effect: Prostaphlin and Vancomycin Combination Outperforms Vancomycin Monotherapy Against hVISA
For researchers, scientists, and drug development professionals, emerging evidence suggests a combination of Prostaphlin (nafcillin or oxacillin) and vancomycin (B549263) demonstrates superior efficacy against heteroresistant vancomycin-intermediate Staphylococcus aureus (hVISA) compared to vancomycin alone. This synergistic relationship presents a promising therapeutic strategy for infections that often lead to clinical failure with standard vancomycin treatment.
Vancomycin has long been the primary therapeutic agent for serious methicillin-resistant Staphylococcus aureus (MRSA) infections. However, the rise of strains with reduced susceptibility, such as hVISA, has been linked to high rates of treatment failure, including persistent bacteremia and recurrent infections.[1][2][3][4] In vitro studies have consistently revealed that the addition of a beta-lactam antibiotic like nafcillin (B1677895) or oxacillin (B1211168) to vancomycin significantly enhances its antibacterial activity against these challenging pathogens.[5][6]
This guide provides a comparative analysis of the efficacy of this compound and vancomycin against hVISA, focusing on the benefits of combination therapy and supported by experimental data.
In Vitro Synergy: A Quantitative Look
Numerous studies have quantified the synergistic effect of combining vancomycin with an anti-staphylococcal penicillin. This combination has been shown to lower the minimum inhibitory concentration (MIC) of vancomycin and result in more potent bactericidal activity.
| Parameter | Vancomycin Monotherapy | Vancomycin + Oxacillin/Nafcillin | Reference |
| Vancomycin MIC against hVISA | 1–2 µg/ml | 0.06–0.5 µg/ml | [7][8] |
| Synergy in Time-Kill Assays | Not Applicable | Synergy observed in 92% of hVISA isolates | [5] |
| Synergy in Checkerboard Assay (FIC ≤ 0.5) | Not Applicable | Observed in 15/29 hVISA isolates | [7][8] |
| Bactericidal Activity | Often fails to produce bactericidal activity | Synergistic and bactericidal | [5][6] |
FIC: Fractional Inhibitory Concentration. A value of ≤ 0.5 is indicative of synergy.
Clinical Outcomes: The Impact of hVISA on Vancomycin Efficacy
Retrospective clinical studies highlight the significant challenges of treating hVISA bloodstream infections with vancomycin monotherapy. The data consistently show higher rates of treatment failure in patients with hVISA compared to those with vancomycin-susceptible S. aureus (VSSA).
| Clinical Outcome | hVISA Patients Treated with Vancomycin | VSSA Patients Treated with Vancomycin | Reference |
| Overall Vancomycin Treatment Failure | 82% | 33% | [1] |
| Persistent Bacteremia (≥7 days) | 59% | 21% | [1][2] |
| Recurrence of Bloodstream Infection | 26% | 2% | [1][2] |
| Change in MRSA Therapy | 54% | 25% | [1][2] |
| Microbiological Eradication (Vancomycin Monotherapy) | 80% | Not Applicable | [9] |
| Microbiological Eradication (Vancomycin + Beta-Lactam) | 96% | Not Applicable | [9] |
Experimental Protocols
The following are summaries of key experimental methodologies used to determine the comparative efficacy of these antimicrobial agents against hVISA.
Synergy Testing: Checkerboard and Time-Kill Assays
Checkerboard Assay: This method is used to assess the interaction between two antimicrobial agents. A series of microdilution trays are prepared with decreasing concentrations of vancomycin in one dimension and oxacillin/nafcillin in the other. The fractional inhibitory concentration (FIC) index is calculated to determine synergy, indifference, or antagonism.[7][8]
Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time. Bacterial isolates are exposed to vancomycin alone, oxacillin/nafcillin alone, and the combination of both at specific concentrations. The change in bacterial count (log10 CFU/ml) is measured at various time points over 24 hours to assess bactericidal activity and synergy.[5][6][7][8]
hVISA Confirmation: Population Analysis Profile (PAP-AUC)
The gold standard for identifying hVISA is the population analysis profile-area under the curve (PAP-AUC) method. This involves plating a high-density bacterial inoculum onto agar (B569324) plates containing a range of vancomycin concentrations. The number of colonies that grow at each concentration is counted, and the ratio of the AUC for the test isolate to the AUC of a reference hVISA strain is calculated.[7][8]
The "Seesaw Effect": A Proposed Mechanism of Synergy
The enhanced activity of the vancomycin and beta-lactam combination is often attributed to the "seesaw effect." It is hypothesized that as staphylococcal resistance to vancomycin increases (often through cell wall thickening), susceptibility to beta-lactams paradoxically increases. Beta-lactams may inhibit penicillin-binding proteins (PBPs) in a way that facilitates vancomycin's access to its target in the thickened cell wall, leading to a synergistic bactericidal effect.[10]
Conclusion
The available in vitro and clinical data strongly suggest that vancomycin monotherapy is suboptimal for treating hVISA infections. The combination of vancomycin with an anti-staphylococcal penicillin, such as nafcillin or oxacillin (this compound), demonstrates significant synergy, leading to improved bacterial killing and higher rates of microbiological eradication.[9] These findings warrant further clinical investigation to establish the role of this combination therapy in managing complicated MRSA and hVISA infections. For drug development professionals, this synergistic interaction offers a compelling area for the exploration of novel combination therapies and fixed-dose products to combat antimicrobial resistance.
References
- 1. Clinical Outcomes in Patients with Heterogeneous Vancomycin-Intermediate Staphylococcus aureus Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Clinical Outcomes in Patients with Heterogeneous Vancomycin-Intermedia" by Anthony M. Casapao, N. Leonard et al. [digitalcommons.uri.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Lactams Enhance Vancomycin Activity against Methicillin-Resistant Staphylococcus aureus Bacteremia Compared to Vancomycin Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Combinations of Vancomycin plus Ceftaroline or Oxacillin against Methicillin-Resistant Vancomycin-Intermediate Staphylococcus aureus (VISA) and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Clinical Workhorse: A Comparative Guide to Validating Prostaphlin (Oxacillin) MIC with mecA Gene PCR
For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial susceptibility testing, the accurate determination of methicillin (B1676495) resistance in Staphylococcus aureus is paramount. This guide provides a comprehensive comparison of the genotypic gold standard, mecA gene PCR, and the widely used phenotypic method, Prostaphlin (oxacillin) Minimum Inhibitory Concentration (MIC) testing. Understanding the strengths and limitations of each is crucial for interpreting results, guiding therapeutic strategies, and developing novel anti-staphylococcal agents.
Methicillin resistance in Staphylococcus species is primarily mediated by the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a).[1] This altered protein has a low affinity for beta-lactam antibiotics like oxacillin (B1211168), rendering the bacteria resistant. While the detection of the mecA gene by Polymerase Chain Reaction (PCR) is considered the definitive method for identifying methicillin-resistant Staphylococcus aureus (MRSA), phenotypic tests such as oxacillin MIC determination remain a cornerstone in clinical microbiology laboratories.[2][3][4] This guide delves into the experimental protocols of both methods, presents comparative data, and illustrates the validation workflow.
Performance Comparison: mecA PCR vs. Oxacillin MIC
The correlation between the presence of the mecA gene and oxacillin resistance is generally high, but discrepancies can occur.[5] Factors such as heterogeneous expression of resistance and the presence of other resistance mechanisms can lead to variations in oxacillin MIC values for mecA-positive strains.[6][7] The following tables summarize the performance characteristics of each method based on published studies.
| Method | Principle | Advantages | Disadvantages | Turnaround Time |
| mecA Gene PCR | Detects the genetic determinant of methicillin resistance. | High sensitivity and specificity ("Gold Standard").[2] Not affected by phenotypic expression variables. Rapid results possible with real-time PCR.[4] | Higher cost and requirement for specialized equipment and expertise. May not detect novel resistance mechanisms. | 1-4 hours (real-time PCR) to >24 hours (conventional PCR with sequencing) |
| Oxacillin MIC (Broth Microdilution) | Determines the lowest concentration of oxacillin that inhibits visible bacterial growth. | Lower cost and widely available. Provides a quantitative measure of resistance. Directly measures the phenotypic expression of resistance. | Can be affected by testing conditions (e.g., incubation time, temperature, salt concentration).[8] Heterogeneous resistance can lead to misinterpretation.[1] Longer turnaround time. | 18-24 hours[1] |
| Oxacillin Disk Diffusion | Measures the zone of inhibition of bacterial growth around an oxacillin-impregnated disk. | Simple, low-cost, and easy to perform. | Less precise than MIC methods. Not reliable for all Staphylococcus species.[9] Results can be difficult to interpret with heteroresistant strains. | 18-24 hours[10] |
Concordance Between Genotype and Phenotype
Several studies have evaluated the agreement between mecA gene detection and phenotypic oxacillin susceptibility testing. The data highlights the high sensitivity of PCR and the potential for false susceptibility with phenotypic methods, particularly at lower MIC values.
| Study Reference | Number of Isolates | Phenotypic Method | Sensitivity of Phenotypic Method (%) | Specificity of Phenotypic Method (%) | Key Findings |
| [11] | 110 S. aureus | Oxacillin Broth Microdilution | 100 | 96.15 | Oxacillin broth microdilution showed higher specificity than cefoxitin (B1668866) disk diffusion when compared to mecA PCR. |
| [8] | 99 Staphylococci | Agar (B569324) Dilution | 97.6 (CoNS) | Not specified | Lowering the oxacillin susceptibility breakpoint improved the detection of mecA-positive coagulase-negative staphylococci (CoNS). |
| [7] | 271 S. aureus | Broth Microdilution | Not specified | Not specified | A significant percentage of mecA-positive isolates showed oxacillin MICs in the susceptible range. |
| [12] | 395 MRSA | Vitek 2 System | Not specified | Not specified | 4.06% of mecA-positive isolates were identified as oxacillin-susceptible by the automated system. |
| [2] | 133 S. aureus | Oxacillin Disk Diffusion | Not specified | Not specified | 7 S. aureus isolates identified as MRSA by disk diffusion were mecA-negative. |
Experimental Protocols
Accurate and reproducible results are contingent on standardized laboratory procedures. The following are summarized protocols for mecA gene PCR and oxacillin broth microdilution.
Protocol 1: mecA Gene Detection by Conventional PCR
This protocol outlines the essential steps for identifying the mecA gene in staphylococcal isolates.
1. DNA Extraction:
-
Isolate bacterial DNA from overnight cultures grown on a non-selective agar plate.[2]
-
Commercial DNA extraction kits or methods like boiling lysates can be used.[13] For instance, suspend 3-5 colonies in a lysis buffer, incubate, and centrifuge to obtain the DNA template.[13]
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the mecA gene.[2] An example of a primer set for a 533 bp fragment is:
-
Forward: 5′-AAAATCGATGGTAAAGGTTGGC-3′
-
Reverse: 5′-AGTTCTGGAGTACCGGATTTGC-3′[2]
-
-
Add the extracted DNA to the master mix.
-
Perform thermal cycling with an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[2] A typical protocol might be: 95°C for 3 min, followed by 33 cycles of 94°C for 1 min, 53°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 6 min.[2]
3. Gel Electrophoresis:
-
Analyze the PCR products by electrophoresis on an agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).[2]
-
Visualize the DNA fragments under UV light. The presence of a band of the expected size (e.g., 533 bp) indicates a positive result for the mecA gene.
Protocol 2: Oxacillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of oxacillin that inhibits the growth of the bacteria, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
2. Preparation of Oxacillin Dilutions:
-
Prepare serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1] The concentration range should typically span from 0.125 to 64 µg/mL or higher.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the oxacillin dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C for a full 24 hours.[1]
4. Interpretation of Results:
-
The MIC is the lowest concentration of oxacillin at which there is no visible growth of the bacteria.[1]
-
Interpret the MIC values according to CLSI breakpoints to categorize the isolate as susceptible, intermediate, or resistant to oxacillin.
Workflow for Validation
The following diagram illustrates the logical workflow for validating oxacillin MIC results with mecA gene PCR, a crucial process for ensuring accurate characterization of staphylococcal isolates.
Caption: Workflow for validating oxacillin MIC with mecA PCR.
Conclusion
Both mecA gene PCR and oxacillin MIC testing are indispensable tools in the fight against staphylococcal infections. While PCR provides a definitive genotypic confirmation of methicillin resistance, phenotypic methods like oxacillin MIC determination offer crucial information about the expressed level of resistance and are more readily accessible in many clinical settings. For research and drug development, a combined approach is often the most robust. The validation of phenotypic results with the genotypic gold standard ensures the highest level of accuracy in characterizing bacterial isolates, which is fundamental for advancing our understanding of antibiotic resistance and developing effective countermeasures. Researchers should be aware of the potential for discordant results and have strategies in place for further investigation when they arise.
References
- 1. benchchem.com [benchchem.com]
- 2. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 4. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Genotype and Phenotypic Categorization of Staphylococci Based on Methicillin Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Susceptibility Testing Methods with mecA Gene Analysis for Determining Oxacillin (Methicillin) Resistance in Clinical Isolates of Staphylococcus aureus and Coagulase-Negative Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. clsi.org [clsi.org]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. food.dtu.dk [food.dtu.dk]
Prostaphlin (Oxacillin) vs. Nafcillin: A Comparative Guide to In Vitro Activity Against MSSA
For Immediate Release
This guide provides a detailed comparison of the in vitro activity of Prostaphlin (oxacillin) and nafcillin (B1677895) against Methicillin-Susceptible Staphylococcus aureus (MSSA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental protocols, and visualizes complex biological and procedural information to support further research and development in antimicrobial therapies.
Introduction
This compound (oxacillin) and nafcillin are penicillinase-resistant penicillins that have long been cornerstones in the treatment of infections caused by MSSA. Both antibiotics function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Due to their similar mechanisms of action and spectrum of activity, they are often used interchangeably in clinical practice. However, a closer examination of their in vitro performance reveals subtle but important distinctions. For the purposes of in vitro susceptibility testing, oxacillin (B1211168) is frequently used as a surrogate for the entire class of penicillinase-resistant penicillins, including nafcillin.[1][2]
Quantitative Data Summary
The in vitro potency of this compound (oxacillin) and nafcillin against MSSA is primarily evaluated through Minimum Inhibitory Concentration (MIC) and disk diffusion assays. The following tables summarize key quantitative data from representative studies.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution Against MSSA
| Antimicrobial Agent | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Oxacillin* | 3,051 | 0.25 | 0.5 | ≤0.06 - >8 |
*Data from a European SENTRY surveillance study, where oxacillin serves as a reliable proxy for nafcillin. The wide MIC range often reflects testing against both methicillin-susceptible and methicillin-resistant strains; for MSSA, MICs are expected to be at the lower end of this range.[1][2] The MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[1]
Table 2: Disk Diffusion Interpretive Criteria for Staphylococcus aureus
| Antimicrobial Agent | Disk Potency | Zone Diameter (mm) - Resistant | Zone Diameter (mm) - Susceptible |
| Oxacillin | 4 µg | ≤ 12 | ≥ 16 |
| Nafcillin | 4 µg | ≤ 12 | ≥ 16 |
These recommendations are based on a study reevaluating the agar (B569324) disk diffusion susceptibility test for methicillin-resistant staphylococci.[3][4]
Mechanism of Action
Both oxacillin and nafcillin are β-lactam antibiotics that target penicillin-binding proteins (PBPs) in MSSA. PBPs are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these proteins, oxacillin and nafcillin disrupt cell wall synthesis, leading to a compromised cell structure and eventual lysis.
Experimental Protocols
The following are generalized protocols for key in vitro susceptibility tests based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic (oxacillin or nafcillin) is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Colonies of MSSA from a fresh culture are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: The prepared microtiter plate is inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the MSSA isolate is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[5]
-
Application of Disks: Paper disks impregnated with a standard concentration of oxacillin or nafcillin are placed on the agar surface.[5]
-
Incubation: The plates are incubated at 35°C ± 2°C for a full 24 hours for Staphylococcus aureus to detect potential resistance.[6]
-
Reading Results: The diameter of the zone of complete growth inhibition is measured to the nearest millimeter, and the result is interpreted as susceptible or resistant based on established criteria.[3][4]
Time-Kill Kinetic Assays
Time-kill assays provide insights into the pharmacodynamics of an antibiotic by measuring the rate of bacterial killing over time.
-
Inoculum Preparation: A standardized starting inoculum of the MSSA isolate (e.g., 10⁵ to 10⁶ CFU/mL) is prepared in a suitable broth medium.[2]
-
Exposure to Antibiotics: The bacterial suspension is exposed to various concentrations of nafcillin and oxacillin, typically at multiples of the MIC. A growth control without any antibiotic is also included.[2]
-
Sampling and Plating: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[2]
-
Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[2]
Conclusion
Both this compound (oxacillin) and nafcillin demonstrate potent in vitro activity against Methicillin-Susceptible Staphylococcus aureus. Standardized susceptibility testing methods, such as broth microdilution and disk diffusion, are crucial for determining the effectiveness of these agents against specific clinical isolates. While oxacillin is commonly used as a surrogate for nafcillin in MIC testing, direct disk diffusion comparisons show identical interpretive criteria. For researchers and drug development professionals, understanding the nuances of these testing methodologies and the comparative in vitro data is essential for the continued development of effective anti-staphylococcal therapies. While in vitro data suggests a high degree of similarity, in vivo studies have suggested potential differences in overall efficacy, which may be attributed to pharmacokinetic properties.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New recommendations for disk diffusion antimicrobial susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. asm.org [asm.org]
- 6. keyscientific.com [keyscientific.com]
- 7. Nafcillin and oxacillin: comparative antistaphylococcal activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaphlin (Oxacillin) and Cross-Resistance with Other Beta-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance between Prostaphlin (oxacillin) and other beta-lactam antibiotics, with a focus on Staphylococcus aureus. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts aimed at combating antimicrobial resistance.
Cross-Resistance Data
The primary mechanism of resistance to oxacillin (B1211168) in Staphylococcus aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2] This protein has a low affinity for most beta-lactam antibiotics, leading to broad cross-resistance.[1][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oxacillin and other beta-lactams against representative strains of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).
| Antibiotic | Class | MSSA (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | General Cross-Resistance Profile in MRSA |
| This compound (Oxacillin) | Penicillinase-resistant Penicillin | ≤0.25 - 0.5[4] | >4[4] | High-level resistance is the defining characteristic. |
| Ampicillin | Aminopenicillin | ≤0.25 | >32 | High-level cross-resistance is consistently observed. |
| Cefazolin | 1st Gen. Cephalosporin | ≤1 | >16 | Generally high-level cross-resistance. |
| Cefoxitin | 2nd Gen. Cephalosporin | 1 - 4[4] | >4[4] | Often used as a surrogate marker for mecA-mediated resistance.[5] |
| Ceftriaxone | 3rd Gen. Cephalosporin | ≤1 | >64 | High-level cross-resistance is typical. |
| Ceftaroline | 5th Gen. Cephalosporin | ≤0.5 | 0.25 - 1 | Exception to the general rule; often retains activity against MRSA.[3] |
| Imipenem | Carbapenem | ≤0.06 | >16 | High-level cross-resistance is common. |
| Meropenem | Carbapenem | ≤0.12 | >16 | Similar to imipenem, high-level cross-resistance is expected. |
Note: MIC values can vary between studies and specific strains. The data presented here are representative values for commonly used quality control strains.
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Broth Microdilution Method for MIC Determination (CLSI Guideline)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the Staphylococcus aureus strain to be tested, grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
- Antimicrobial Stock Solutions: Prepare stock solutions of each beta-lactam antibiotic at a high concentration in a suitable solvent. Sterilize by filtration.
- Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Select several colonies from the fresh agar plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. The typical final volume in each well is 100 µL.
- The range of concentrations should encompass the expected MIC of the organism.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
Visualizations
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for determining cross-resistance using broth microdilution.
Signaling Pathway of mecA-Mediated Beta-Lactam Resistance
Caption: Simplified signaling pathway for mecA-mediated resistance.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection and Research on Synergistic Antibiotics [mdpi.com]
- 5. seronjihou.com [seronjihou.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Double-Edged Sword: Synergistic and Antagonistic Effects of Prostaphlin (Oxacillin) and Rifampin against Staphylococcus aureus
For Immediate Release
In the ongoing battle against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), combination therapies are a cornerstone of clinical strategy. This guide provides a comparative analysis of the in vitro and in vivo interactions between Prostaphlin (oxacillin), a penicillinase-resistant penicillin, and rifampin, a potent bactericidal antibiotic. The combination of these two agents exhibits a complex relationship, ranging from synergistic to antagonistic, a critical consideration for researchers and drug development professionals.
The interaction between oxacillin (B1211168) and rifampin is multifaceted and appears to be dependent on the concentrations of both agents.[1] In vitro studies have demonstrated that a low oxacillin to rifampin ratio is more likely to result in a synergistic effect, leading to an increased rate of bacterial killing.[1] Conversely, a high ratio of oxacillin to rifampin has been associated with antagonism.[1] This complex interplay underscores the importance of careful dose consideration in clinical applications.
In Vitro Efficacy: A Tale of Two Outcomes
The in vitro activity of the oxacillin-rifampin combination against S. aureus has been extensively studied using various methods, primarily checkerboard assays and time-kill studies. The results often present a conflicting picture, highlighting the nuanced interaction between these two antibiotics.
A study evaluating 75 S. aureus strains (64 oxacillin-susceptible and 11 oxacillin-resistant) found that for oxacillin-susceptible strains, checkerboard analysis of minimal inhibitory concentrations (MICs) showed an additive or indifferent effect in 55% of strains, while antagonism was observed in 45%.[2] However, when evaluating minimal bactericidal concentrations (MBCs), antagonism was more prevalent.[2] Time-kill studies, in contrast, tended to show indifference rather than antagonism.[2] For oxacillin-resistant strains, the addition of rifampin did not significantly improve oxacillin's inhibitory or bactericidal activity.[2]
These findings are corroborated by other studies that have reported antagonism between oxacillin and rifampin against S. aureus using the time-kill method.[3] The unpredictable nature of this combination in vitro suggests that its clinical application should be approached with caution and ideally guided by synergy testing for individual isolates.[4]
Quantitative Analysis of In Vitro Studies
| Metric | Organism | Oxacillin Concentration | Rifampin Concentration | Outcome | Reference |
| Checkerboard (MIC) | Oxacillin-Susceptible S. aureus | Varied | Varied | Additive/Indifferent (55%), Antagonism (45%) | [2] |
| Checkerboard (MBC) | Oxacillin-Susceptible S. aureus | Varied | Varied | Antagonism (prevalent) | [2] |
| Time-Kill Study | Oxacillin-Susceptible S. aureus | Varied | Varied | Indifference | [2] |
| Time-Kill Study | S. aureus | Varied | Varied | Antagonism | [3] |
| Biophotometric | S. aureus | Varied | Varied | Occasional Synergism, Mostly Antagonism or Indifference | [4] |
Comparison with Alternative Combination Therapies
The inconsistent performance of the oxacillin-rifampin combination has led to the investigation of other rifampin-based combinations for the treatment of S. aureus infections.
-
Vancomycin (B549263) and Rifampin: This combination is often considered for the treatment of serious MRSA infections, particularly those involving biofilms. Some in vitro studies have demonstrated synergy against MRSA growing in biofilms.[5] However, similar to the oxacillin combination, the interaction can be variable, with other studies reporting antagonism.[6] A mouse model of prosthetic joint infection showed a marked therapeutic benefit when vancomycin was combined with rifampin compared to vancomycin alone.[7]
-
Daptomycin (B549167) and Rifampin: Daptomycin, a cyclic lipopeptide antibiotic, in combination with rifampin has shown promise. In an experimental model of MRSA osteomyelitis, the combination of daptomycin and rifampin was significantly more effective than monotherapy.[8] This combination may also prevent the emergence of daptomycin resistance.[9] However, in vitro synergy is not always observed, with some studies showing indifference or even antagonism against rifampin-resistant MRSA.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are outlines of the key experimental protocols used to evaluate the interaction between oxacillin and rifampin.
Broth Microdilution for MIC and MBC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
-
Inoculum Preparation: S. aureus isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of oxacillin and rifampin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Checkerboard Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of oxacillin along the x-axis and serial dilutions of rifampin along the y-axis. This creates a matrix of wells containing various combinations of the two drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized S. aureus suspension (as described for MIC testing) and incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows no visible growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Culture Preparation: A standardized inoculum of S. aureus is prepared in a suitable broth medium.
-
Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or multiples of their MICs). A growth control (no antibiotic) is always included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on agar plates.
-
Interpretation:
-
Synergy: A ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A <2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing the Interaction and Workflow
To better understand the complex relationship and the experimental evaluation process, the following diagrams are provided.
Conclusion
The combination of this compound (oxacillin) and rifampin against S. aureus presents a complex pharmacological interaction that is not consistently synergistic. While synergy can be observed, particularly with specific concentration ratios, the potential for indifference and antagonism is significant. Clinical decisions regarding the use of this combination should be made with caution, and ideally, be supported by in vitro synergy testing of the specific infecting isolate. Further research into the underlying mechanisms of this variable interaction is warranted to better predict clinical outcomes. The exploration of alternative rifampin combinations, such as with vancomycin or daptomycin, continues to be an important area of investigation for the treatment of challenging S. aureus infections.
References
- 1. The combination of oxacillin with rifampicin in staphylococcal infections: a review of laboratory and clinical studies of the Institut Jules Bordet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of rifampin in combination with oxacillin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing rate and serum bactericidal activity of oxacillin, rifampin and ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of the combination of rifampin with oxacillin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interaction between vancomycin and rifampin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin-rifampin combination therapy has enhanced efficacy against an experimental Staphylococcus aureus prosthetic joint infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of daptomycin combined with rifampicin for the treatment of experimental meticillin-resistant Staphylococcus aureus (MRSA) acute osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro testing of daptomycin plus rifampin against methicillin-resistant Staphylococcus aureus resistant to rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaphlin's Diminished Efficacy Against Biofilm Bacteria: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals a significant disparity in the efficacy of Prostaphlin (nafcillin/oxacillin) against Staphylococcus aureus in its free-floating, planktonic state versus its highly resistant biofilm communities. While this compound remains a potent agent against individual bacterial cells, its effectiveness is dramatically reduced when confronted with the protective slime matrix of a biofilm. This guide provides an objective comparison of this compound's performance in these two states, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Planktonic vs. Biofilm: A Tale of Two Susceptibilities
This compound, a penicillinase-resistant penicillin, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism highly effective against actively dividing planktonic bacteria. However, within a biofilm, S. aureus undergoes physiological changes and is encased in a self-produced extracellular matrix, rendering it significantly less susceptible to antibiotic attack.
The standard measure of antibiotic efficacy against planktonic bacteria is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth. For biofilms, the analogous measure is the Minimum Biofilm Eradication Concentration (MBEC), the concentration required to kill the bacteria within a mature biofilm.
Experimental data consistently demonstrates that the MBEC of this compound for S. aureus is substantially higher than its MIC. Studies have shown that the MBEC for oxacillin (B1211168) in Methicillin-Susceptible Staphylococcus aureus (MSSA) biofilms can be 4 to 100 times greater than the MIC.[1] For instance, an MSSA strain with an oxacillin MIC of 0.25 mg/L required an MBEC of 128 mg/L to be eradicated once it formed a biofilm, showcasing a stark decrease in susceptibility.[1] This dramatic increase in required antibiotic concentration highlights the challenge of treating biofilm-associated infections.
Quantitative Comparison of this compound Efficacy
The following table summarizes the disparity in susceptibility of Staphylococcus aureus to oxacillin (a therapeutic equivalent of nafcillin) in its planktonic and biofilm forms.
| Bacterial State | Metric | Oxacillin Concentration (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Planktonic (MSSA) | MIC | 0.25 | - | [1] |
| Biofilm (MSSA) | MBEC | 128 | 512 | [1] |
| Planktonic (MRSA/VRSA) | MBIC* | 166 - 181 | - | [2] |
| Biofilm (MRSA/VRSA) | MBEC | 470 - 689 | ~2.8 - 3.6 | [2] |
Note: MBIC (Minimum Biofilm Inhibitory Concentration) values from this study were used as a proxy for planktonic MIC for comparative purposes, as the tested strains were multidrug-resistant.[2]
The Underlying Mechanisms of Biofilm Resistance
The heightened resistance of S. aureus biofilms to this compound is multifactorial. The extracellular matrix can act as a physical barrier, limiting antibiotic penetration. Furthermore, bacteria within a biofilm exhibit altered metabolic states and slower growth rates, making them less susceptible to antibiotics that target cell division. The complex, three-dimensional structure of biofilms also allows for the development of persister cells, a dormant subpopulation of bacteria that can survive high antibiotic concentrations.
One of the key regulatory networks governing biofilm formation in S. aureus is the accessory gene regulator (agr) quorum-sensing system. This system is involved in the expression of virulence factors and has been shown to play a role in biofilm development and dispersal. Interestingly, some studies have indicated that sub-inhibitory concentrations of nafcillin (B1677895) can, in some cases, even promote biofilm formation in certain MRSA strains, further complicating treatment strategies.[3][4][5]
Experimental Protocols
Accurate determination of MIC and MBEC values is crucial for understanding antibiotic efficacy. The following are standardized methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Preparation of Antibiotic Solutions: A stock solution of oxacillin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: S. aureus colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours. For detecting oxacillin resistance, a full 24-hour incubation is recommended.
-
Result Interpretation: The MIC is recorded as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol outlines a common method for determining the MBEC.[7][8]
-
Biofilm Formation: A standardized suspension of S. aureus is added to the wells of a specialized 96-well plate containing pegs on the lid. The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for biofilm formation on the pegs.
-
Antibiotic Challenge: The peg lid is removed, rinsed with a sterile saline solution to remove planktonic bacteria, and then placed into a new 96-well plate containing serial dilutions of oxacillin in fresh growth medium. This "challenge plate" is incubated for a specified time (e.g., 24 hours).
-
Biofilm Disruption and Recovery: After the antibiotic exposure, the peg lid is removed from the challenge plate, rinsed again, and placed into a "recovery plate" containing fresh, antibiotic-free broth. The pegs are then sonicated or vigorously vortexed to dislodge the biofilm bacteria into the broth.
-
Incubation and Interpretation: The recovery plate is incubated for 24 hours. The MBEC is determined as the lowest concentration of the antibiotic that results in no bacterial growth in the recovery plate wells.
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for determining MIC and MBEC, as well as a simplified representation of the S. aureus biofilm formation signaling pathway.
Conclusion
The data unequivocally demonstrates that while this compound is effective against planktonic S. aureus, its efficacy is severely compromised against bacteria within a biofilm. The concentrations required to eradicate a biofilm are often clinically unachievable, underscoring the urgent need for novel anti-biofilm strategies. For researchers and drug development professionals, this highlights the importance of utilizing biofilm-specific susceptibility testing methods, such as the MBEC assay, in the evaluation of new antimicrobial agents. Future research should focus on therapies that can disrupt the biofilm matrix, interfere with biofilm formation signaling, or target persister cells to effectively combat these resilient bacterial communities.
References
- 1. Antimicrobial Treatment of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA [frontiersin.org]
- 3. link.springer.com.ssl.chlib.schmc.ac.kr [link.springer.com.ssl.chlib.schmc.ac.kr]
- 4. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ors.org [ors.org]
In vitro comparison of Prostaphlin and ceftaroline against MRSA
A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action
For researchers and drug development professionals navigating the landscape of anti-MRSA (Methicillin-resistant Staphylococcus aureus) therapies, a clear understanding of the in vitro performance of novel agents compared to established but often ineffective antibiotics is crucial. This guide provides a direct comparison of the in vitro activity of ceftaroline (B109729), a fifth-generation cephalosporin, and Prostaphlin (oxacillin/nafcillin), a penicillinase-stable penicillin, against MRSA. While this compound is clinically ineffective against MRSA, its inclusion provides a baseline for understanding the profound resistance mechanisms that newer agents like ceftaroline are designed to overcome.
Executive Summary
Ceftaroline demonstrates potent in vitro activity against MRSA, an organism defined by its resistance to oxacillin (B1211168) (a surrogate for this compound). This efficacy is attributed to ceftaroline's high affinity for Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in S. aureus. In contrast, oxacillin exhibits exceedingly high Minimum Inhibitory Concentrations (MICs) against MRSA, rendering it ineffective. This guide summarizes the quantitative differences in their in vitro activity, details the experimental protocols for susceptibility testing, and visualizes the underlying mechanisms of action.
Data Presentation: Quantitative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ceftaroline and oxacillin against MRSA, compiled from multiple in vitro studies. The data clearly illustrates the significant difference in potency between the two agents.
| Antimicrobial Agent | MRSA Isolates (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftaroline | 35,837 | 0.015–64 | 0.5 | 2 |
| 152 (CA-MRSA) | 0.25–1 | 0.5 | 0.5 | |
| 96 | 0.25–2 | - | - | |
| Oxacillin | 31 | 2–256 | - | - |
| 12 (Persistent Bacteremia) | 64–≥128 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CA-MRSA: Community-Associated MRSA. Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
The in vitro data presented is primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (as per CLSI M07):
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of ceftaroline and oxacillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For oxacillin testing against S. aureus, the broth is supplemented with 2% NaCl.
-
Incubation: Microdilution trays are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air. For oxacillin, a full 24-hour incubation is required to ensure the detection of resistance.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. E-test Method:
-
Inoculum and Plating: A standardized suspension of the MRSA isolate is swabbed onto a Mueller-Hinton agar (B569324) plate. For oxacillin, the agar is supplemented with 2% NaCl.
-
Strip Application: An E-test strip, which contains a predefined gradient of the antimicrobial agent, is placed on the agar surface.
-
Incubation: Plates are incubated under the same conditions as the broth microdilution method.
-
Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Time-Kill Assay
-
Methodology: MRSA isolates are exposed to various concentrations of the antimicrobial agent (e.g., 0.5x, 1x, 2x, and 4x the MIC) in broth.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: Viable bacterial counts (CFU/mL) are determined by serial dilution and plating.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to assess the rate and extent of bactericidal activity. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Experimental Workflow for In Vitro Comparison
References
- 1. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijss-sn.com [ijss-sn.com]
- 4. researchgate.net [researchgate.net]
Navigating the Nuance: A Comparative Guide to In Vitro Prostaphlin (Oxacillin) Susceptibility and In Vivo Outcomes
For researchers, scientists, and drug development professionals, the correlation between in vitro antibiotic susceptibility and in vivo clinical efficacy is a cornerstone of antimicrobial therapy. This guide provides a comparative analysis of in vitro Prostaphlin (oxacillin) susceptibility testing for Staphylococcus aureus and its correlation with in vivo outcomes, supported by experimental data and detailed methodologies.
The predictive power of in vitro minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus in determining clinical success remains a subject of ongoing investigation. While in vitro tests are fundamental for guiding initial therapeutic choices, a direct and consistent correlation with patient outcomes is not always observed. This guide delves into the complexities of this relationship, presenting data from clinical and preclinical studies to illuminate the factors that can influence treatment success.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the link between in vitro oxacillin (B1211168) susceptibility and in vivo outcomes.
Table 1: Clinical Outcomes in Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteremia Stratified by Oxacillin MIC
| Oxacillin MIC (μg/mL) | Number of Patients | Primary Unfavorable Outcome Rate (%)* | p-value |
| < 1 | 176 | 15.9 | 0.90[1][2] |
| ≥ 1 | 226 | 16.4 | 0.90[1][2] |
*Primary unfavorable outcome was a composite of all-cause mortality, failure to clear blood cultures within 72 hours, and change in therapy due to perceived lack of efficacy.[1][2]
Table 2: In Vivo Efficacy of Oxacillin (Dicloxacillin) in an Experimental Thigh Infection Model with mecA-Positive, Oxacillin-Susceptible S. aureus
| Isolate Type | Initial Bacterial Load (log10 CFU/thigh) | Bacterial Load after Dicloxacillin Treatment (log10 CFU/thigh) | Reduction in Bacterial Load (log10 CFU/thigh) |
| mecA-positive, Oxacillin-Susceptible | Not Specified | Significant Reduction | Not Quantified, but noted as significant[3][4] |
| mecA-negative, Oxacillin-Susceptible (Control) | Not Specified | Significant Reduction | Not Quantified, but noted as significant[3][4] |
Table 3: Comparison of Innovator vs. Generic Oxacillin In Vitro and In Vivo
| Product Type | In Vitro MIC (Geometric Mean) | In Vivo Maximum Effect (Emax) |
| Innovator Oxacillin | Indistinguishable from generics | Significantly higher bactericidal efficacy |
| Generic Oxacillin | Indistinguishable from innovator | Significantly lower Emax[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing research findings. The following are outlines of key experimental protocols cited in the studies.
In Vitro Susceptibility Testing: Broth Microdilution
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
-
Bacterial Isolate Preparation: S. aureus colonies are grown overnight on an appropriate agar (B569324) medium. A suspension is then prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Antibiotic Preparation: A stock solution of oxacillin is prepared and serially diluted in CAMHB to create a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plate wells containing the various concentrations of oxacillin. The plates are incubated at 35°C for 16-20 hours.[9]
-
MIC Determination: The MIC is read as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model
This animal model is frequently used to assess the in vivo efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5][6]
-
Bacterial Inoculation: A log-phase culture of S. aureus is injected into the thigh muscles of the neutropenic mice.[5][6]
-
Antimicrobial Administration: At a predetermined time post-infection, treatment with oxacillin (or a comparator) is initiated. The dosage and frequency of administration can be varied to simulate human pharmacokinetic profiles.[5][6]
-
Assessment of Bacterial Burden: After a specified treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of viable bacteria (CFU/thigh).[5]
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the treated group to that of an untreated control group.
Visualizing the Workflow and Concepts
The following diagrams illustrate the experimental workflow and the conceptual relationship between in vitro and in vivo assessments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluations of oxacillin efficiency against mecA-positive oxacillin-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluations of Oxacillin Efficiency against mecA-Positive Oxacillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.beckmancoulter.com [media.beckmancoulter.com]
Prostaphlin (Oxacillin) in Combination Therapy: A Guide to Antagonistic and Synergistic Interactions
For Researchers, Scientists, and Drug Development Professionals
Prostaphlin (oxacillin), a penicillinase-resistant penicillin, is a cornerstone in the treatment of infections caused by susceptible Staphylococcus aureus. However, in clinical practice and drug development, it is often considered for use in combination with other antimicrobials to broaden the spectrum of activity, prevent the emergence of resistance, or enhance efficacy. Understanding the nature of these interactions—be they synergistic, antagonistic, or indifferent—is critical for optimizing therapeutic outcomes and guiding future research. This guide provides an objective comparison of this compound's interactions with other key antimicrobials, supported by experimental data and detailed methodologies.
Key Interactions at a Glance
The interaction of oxacillin (B1211168) with other antimicrobials is complex and highly dependent on the specific drug combination and the target organism, particularly its resistance profile. Here, we delve into the evidence for interactions with rifampin, vancomycin, and tetracycline.
Oxacillin and Rifampin: A Complex Relationship
The combination of oxacillin and rifampin against Staphylococcus aureus has been a subject of study with varied results, often pointing towards antagonism, but with nuances that suggest a more complex interaction.
Quantitative Data Summary
| Strains | Method | Key Findings | Reference |
| 20 strains of S. aureus | Time-kill method | Antagonism observed | [1] |
| 75 strains of S. aureus (64 oxacillin-susceptible) | MIC/MBC Checkerboard | Antagonism in 45% of strains by MIC; antagonism for nearly all by MBC at 24h.[2] | [2] |
| Methicillin-susceptible S. aureus | Serum Bactericidal Rate (SBR) | Frequent antagonistic interaction observed.[3] | [3] |
| S. aureus | In vitro study | High oxacillin/rifampin ratio associated with antagonism; low ratio with synergy.[4] | [4] |
Table 1: Summary of In Vitro Interactions between Oxacillin and Rifampin against Staphylococcus aureus
Experimental Protocols
Time-Kill Assay: The bactericidal activity of oxacillin and rifampin, alone and in combination, is assessed over time against a standardized bacterial inoculum.
-
A logarithmic-phase culture of S. aureus is diluted to a starting concentration of approximately 10^5 to 10^6 CFU/mL in Mueller-Hinton broth.
-
The antibiotics are added at specified concentrations (e.g., multiples of the Minimum Inhibitory Concentration - MIC).
-
The cultures are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar (B569324) plates.
-
Colony counts are performed after 24-48 hours of incubation.
-
The change in log10 CFU/mL over time is plotted. Antagonism is typically defined as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.[1][5]
Checkerboard Assay: This method is used to systematically test a range of concentrations of two drugs to determine their combined effect.
-
Twofold serial dilutions of oxacillin and rifampin are prepared.
-
In a 96-well microtiter plate, 50 µL of each dilution of oxacillin is added to the wells of the y-axis, and 50 µL of each dilution of rifampin is added to the wells of the x-axis. This creates a matrix of drug combinations.
-
Each well is inoculated with 100 µL of a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at 35°C for 18-24 hours.
-
The MIC of each drug alone and in combination is determined by visual inspection for turbidity.
-
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of >4.0 is typically defined as antagonism.[6][7]
Visualizing the Experimental Workflow
References
- 1. Antagonism Between Nafcillin or Oxacillin and Rifampin Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of rifampin in combination with oxacillin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing rate and serum bactericidal activity of oxacillin, rifampin and ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combination of oxacillin with rifampicin in staphylococcal infections: a review of laboratory and clinical studies of the Institut Jules Bordet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Prostaphlin (Oxacillin) Etest vs. Agar Dilution: A Head-to-Head Comparison for Antimicrobial Susceptibility Testing
For researchers, scientists, and drug development professionals, the accurate determination of an antibiotic's potency is paramount. This guide provides a comprehensive comparison of two widely used methods for determining the Minimum Inhibitory Concentration (MIC) of Prostaphlin (oxacillin), a key anti-staphylococcal agent: the Etest® and the gold standard agar (B569324) dilution method.
This comparison delves into the experimental protocols for each method, presents quantitative data based on established standards, and visualizes the workflows to aid in understanding the nuances of each technique. The data and protocols are grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), the primary reference for antimicrobial susceptibility testing.
Data Presentation: Oxacillin (B1211168) MIC Breakpoints
The performance of any susceptibility testing method is ultimately judged by its ability to correctly categorize a bacterial isolate as susceptible, intermediate, or resistant. The following table outlines the CLSI-established MIC breakpoints for oxacillin against Staphylococcus aureus.
| Method | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Agar Dilution | ≤ 2 | - | ≥ 4 |
| Etest® | ≤ 2 | - | ≥ 4 |
Note: For coagulase-negative staphylococci, different breakpoints may apply. The absence of an intermediate category for oxacillin against S. aureus means that isolates are categorized as either susceptible or resistant.
While direct comparative studies providing extensive quantitative data for oxacillin Etest versus agar dilution on a large panel of recent clinical isolates are limited in publicly available literature, the essential agreement between the two methods for other anti-staphylococcal agents is often high. Studies comparing Etest to the reference CLSI agar dilution method for antibiotics like vancomycin (B549263) and linezolid (B1675486) have shown essential agreement rates (MIC values within ±1 log₂ dilution) to be generally above 90% for Staphylococcus species.[1][2] However, discrepancies can occur, and microbiologists should be aware of the potential for variation between methods.[1]
Experimental Protocols
The accuracy and reproducibility of MIC determination are heavily reliant on strict adherence to standardized protocols. The methodologies for both agar dilution and Etest are detailed below, based on CLSI guidelines.[3][4][5]
Agar Dilution Method (Reference Method)
The agar dilution method is the internationally recognized gold standard for MIC determination. It involves challenging a standardized bacterial inoculum with various concentrations of an antimicrobial agent incorporated into an agar medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of oxacillin is prepared at a known concentration according to CLSI guidelines.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and sterilized. For oxacillin testing against Staphylococcus spp., the agar is supplemented with 2% NaCl.[6] The molten agar is cooled to 45-50°C, and serial twofold dilutions of the oxacillin stock solution are added to individual aliquots of agar to achieve the desired final concentrations. These are then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the S. aureus isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for a full 24 hours.[6] Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[3]
-
Reading and Interpretation: The MIC is recorded as the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
Etest® Method
The Etest® is a gradient diffusion method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.
Protocol:
-
Preparation of Agar Plates: A Mueller-Hinton agar plate (supplemented with 2% NaCl for oxacillin testing of staphylococci) is prepared.[6]
-
Inoculum Preparation: A bacterial suspension is prepared from 3-5 morphologically similar colonies and adjusted to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then swabbed evenly in three directions to ensure confluent growth.
-
Application of Etest® Strip: The Etest® strip containing the oxacillin gradient is aseptically applied to the center of the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for a full 24 hours.
-
Reading and Interpretation: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for the agar dilution and Etest® methods.
References
- 1. Comparison of M.I.C.E. and Etest with CLSI Agar Dilution for Antimicrobial Susceptibility Testing against Oxacillin-Resistant Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. iacld.com [iacld.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
Prostaphlin's Activity Against MRSA: A Comparative Analysis of Community-Associated versus Hospital-Associated Strains
For Immediate Release
This guide provides a detailed comparison of the in vitro activity of Prostaphlin (nafcillin and oxacillin) against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) and hospital-associated MRSA (HA-MRSA). The data presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Methicillin (B1676495) resistance in Staphylococcus aureus is a significant global health concern, with CA-MRSA and HA-MRSA strains exhibiting distinct epidemiological and molecular characteristics that can influence their susceptibility to antimicrobial agents.[1][2] this compound, a penicillinase-resistant penicillin, is a key beta-lactam antibiotic. However, its efficacy against MRSA is compromised by the presence of the mecA gene, which encodes for the modified penicillin-binding protein 2a (PBP2a).[3][4][5] This protein has a low affinity for beta-lactam antibiotics, enabling bacterial cell wall synthesis to proceed even in the presence of the drug.[3][5]
Comparative In Vitro Susceptibility
The in vitro activity of this compound against MRSA is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. According to the Clinical and Laboratory Standards Institute (CLSI), S. aureus is considered methicillin-resistant if the oxacillin (B1211168) MIC is ≥ 4 µg/mL.[1]
While both CA-MRSA and HA-MRSA are generally resistant to this compound, studies suggest that the level of resistance can vary. Some research indicates that a subset of CA-MRSA strains may exhibit lower oxacillin MICs compared to HA-MRSA strains, even when positive for the mecA gene.[1][6] Conversely, other studies report 100% resistance to oxacillin in both CA-MRSA and HA-MRSA isolates.[2]
The following tables summarize available quantitative data on the susceptibility of CA-MRSA and HA-MRSA to nafcillin (B1677895) and oxacillin.
Table 1: Comparative Nafcillin Activity against HA-MRSA and CA-MRSA
| Strain Type | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| HA-MRSA (ST5) | 63 | 256 | 512 |
| CA-MRSA (ST72) | 44 | 256 | 512 |
Data from a study on biofilm induction by sub-inhibitory concentrations of various antibiotics.[7]
Table 2: Summary of Oxacillin Activity against HA-MRSA and CA-MRSA from Various Studies
| Study Focus | Strain Type | Key Findings on Oxacillin MICs |
| Misidentification by Automated Systems | CA-MRSA vs. HA-MRSA | Among 143 mecA-positive isolates misidentified as oxacillin-susceptible, CA-MRSA outnumbered HA-MRSA (99 vs. 34).[1] 38 CA-MRSA isolates had an oxacillin MIC ≤ 2 mg/L.[1] |
| Isolates from a Nepalese Hospital | MRSA | The MIC of oxacillin for S. aureus isolates ranged from 0.032 µg/mL to 256 µg/mL.[8] 31.43% of MRSA isolates had high-level resistance (MIC >128 µg/mL).[8] |
| Chinese Tertiary Hospital Study | CA-MRSA and HA-MRSA | Both CA-MRSA and HA-MRSA isolates were reported to be 100% resistant to oxacillin.[2] |
Experimental Protocols
The determination of MIC values is critical for assessing antibiotic susceptibility. The following is a representative protocol for determining oxacillin MICs for S. aureus using the broth microdilution method, based on CLSI guidelines.[9][10][11]
Broth Microdilution Susceptibility Testing Protocol
-
Preparation of Inoculum:
-
Select three to five well-isolated colonies of the S. aureus strain from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
-
-
Preparation of Microdilution Trays:
-
Use sterile 96-well microdilution trays.
-
Prepare serial twofold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should typically span from 0.12 to 256 µg/mL to capture the potential MIC values for both susceptible and resistant isolates.
-
Dispense 100 µL of each antibiotic dilution into the appropriate wells. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculation and Incubation:
-
Interpretation of Results:
-
After incubation, examine the trays for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
Interpret the results based on CLSI breakpoints for S. aureus:
-
Susceptible: ≤ 2 µg/mL
-
Resistant: ≥ 4 µg/mL
-
-
Mechanism of Resistance: The mecA Regulatory Pathway
The expression of PBP2a, the primary determinant of methicillin resistance, is encoded by the mecA gene.[4] The transcription of mecA is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[3][5][13]
Caption: Regulation of mecA gene expression in MRSA.
In the absence of a beta-lactam antibiotic, the MecI repressor binds to the promoter of the mecA gene, preventing its transcription.[13] When a beta-lactam is present, it is sensed by the transmembrane protein MecR1.[3][5] This activates MecR1, which in turn leads to the inactivation or cleavage of MecI.[14][15] With the repressor removed, the mecA gene is transcribed, leading to the production of PBP2a and the expression of resistance.[14][16]
References
- 1. Comparative Analysis of Two Commercial Automated Systems with Agar Dilution for Oxacillin Susceptibility and Their Association with Genotypes of Invasive Staphylococcus aureus Isolates (2011–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Fight Against Resistance: Hospital-Acquired Methicillin-Resistant Staphylococcus Aureus vs. Community-Acquired Methicillin-Resistant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of antibiotic susceptibility in methicillin-resistant Staphylococcus aureus by targeting mecR1 with a phosphorothioate deoxyribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mecA - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. en.iacld.com [en.iacld.com]
- 13. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-blockade of mecR1/blaR1 signal pathway to restore antibiotic susceptibility in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Correlation between regulation of mecA transcription and expression of methicillin resistance in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prostaphlin (Oxacillin): A Guide for Laboratory Professionals
The responsible disposal of Prostaphlin (oxacillin), a penicillinase-resistant beta-lactam antibiotic, is crucial for maintaining laboratory safety and mitigating the environmental risk of antibiotic resistance. Improper disposal can lead to the contamination of water systems and the proliferation of antibiotic-resistant bacteria, a significant public health concern.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in research and drug development settings.
Core Principles of Antibiotic Waste Management
All waste contaminated with this compound, including expired or unused drug product, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][2] A fundamental principle of laboratory safety is to have a comprehensive disposal plan in place before beginning any experiment.[1]
Key considerations for the disposal of this compound and other beta-lactam antibiotics include:
-
Segregation: All antibiotic waste must be segregated from general laboratory waste at the point of generation.[1][3]
-
Containment: Waste should be collected in clearly labeled, leak-proof containers designated for pharmaceutical or antibiotic waste.[1][4]
-
Decontamination: While autoclaving can destroy pathogens in used cell culture media, it may not be effective in degrading all antibiotics. Therefore, media containing antibiotics should generally be treated as chemical waste.[2]
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations for hazardous waste.[4][5][6]
Procedural Steps for this compound Disposal
The following steps outline the recommended procedure for the safe disposal of this compound in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including gloves, safety glasses, and a lab coat.[4]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, clearly labeled, leak-proof container for hazardous pharmaceutical waste.[1] These containers are often color-coded; for example, black containers are frequently used for hazardous pharmaceutical waste.[5]
-
Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a separate, sealed, and clearly labeled container for hazardous chemical waste.[2] Avoid mixing with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or syringes used for reconstituting or transferring this compound solutions, must be disposed of in a designated, puncture-resistant sharps container labeled as "Medical Waste" or with the biohazard symbol.[3]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound/oxacillin), and the date.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup for disposal.[7]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[7] The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration.[5][8] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][5]
Summary of this compound Disposal Practices
| Do's | Don'ts |
| Segregate this compound waste from general lab waste at the point of generation.[1][3] | Do not dispose of this compound down the sink or drain.[2][5] |
| Use designated, clearly labeled, leak-proof containers for all this compound waste.[1][4] | Do not mix this compound waste with other chemical waste unless approved by your EHS office. |
| Wear appropriate Personal Protective Equipment (PPE) when handling this compound waste.[4] | Do not place sharps contaminated with this compound in regular trash or standard waste containers.[3] |
| Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4][5] | Do not attempt to decontaminate this compound waste through methods other than those approved by EHS. |
| Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2] | Do not allow contaminated work clothing to be taken out of the workplace.[4] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. choicemedwaste.com [choicemedwaste.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Operational Guide for Handling Prostaphlin (Oxacillin Sodium)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prostaphlin (oxacillin sodium). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental contamination.
This compound, a penicillinase-resistant beta-lactam antibiotic, is classified as a hazardous drug.[1][2] It may cause allergic skin reactions and, if inhaled, can lead to allergy or asthma-like symptoms or breathing difficulties.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the final and a critical barrier against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (double gloving recommended) | Tested according to EN 374, ASTM F1001 or equivalent | To prevent skin contact and allergic reactions.[1][2] |
| Eye/Face Protection | Safety goggles with side protection or a face shield | Conforming to EN 166, ANSI Z87.1 or equivalent | To protect eyes from dust and splashes.[1][2] |
| Respiratory Protection | Particulate respirator (e.g., P3 filter half mask) | In accordance with EN140, EN143, ASTM F2704-10 or equivalent | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[1][2] |
| Body Protection | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs | Lint-free, low-permeability fabric (EN13982, ANSI 103 or equivalent) | To protect skin and clothing from contamination.[1] |
Occupational Exposure Limits
This compound is categorized under an Occupational Exposure Band (OEB), which dictates the necessary level of containment and control to protect worker health.
| Substance | Occupational Exposure Band (OEB) | Exposure Control Range |
| Oxacillin Sodium | OEB 2 - Sensitizer | 100 µg/m³ to < 1000 µg/m³ |
| Oxacillin Sodium | E | ≤ 0.01 mg/m³ |
Engineering controls, such as process containment and local exhaust ventilation, should be the primary means of controlling airborne levels within the OEB range.[3]
Procedural Guidance: From Handling to Disposal
The following workflow outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Step-by-Step Protocols
1. Preparation and Handling:
-
Area Preparation: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize dust generation and accumulation.[1]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above. Double gloving is recommended.
-
Weighing and Reconstitution: Weigh the powdered form of this compound carefully to avoid creating dust. When reconstituting, add the diluent slowly to the vial to prevent frothing and potential aerosolization.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Hand Washing: Always wash hands thoroughly after removing PPE, even if no direct contact is suspected.[1]
2. Spill Management:
-
Evacuation: Non-essential personnel should be evacuated from the affected area.[1]
-
Containment: Safely contain the source of the spill.
-
Cleanup: For dry spills, use a damp cloth or a HEPA-filtered vacuum to collect the material, avoiding methods that generate dust.[1] For liquid spills, absorb the material with inert, absorbent pads.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Place all cleanup materials into a sealed, appropriately labeled container for hazardous waste disposal.[1]
3. Disposal Plan:
A disposal plan should be in place before any experiment begins. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash. Segregate waste into designated, clearly labeled, and leak-proof containers for "pharmaceutical waste" or "hazardous drug waste".
-
Sharps: Needles and syringes must be placed directly into a designated sharps container labeled for hazardous drug waste.
-
Contaminated PPE: Gloves, gowns, and other disposable items should be collected in thick, leak-proof plastic bags, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".
-
Unused/Expired this compound: Collect in its original vial or a designated chemical waste container.
-
-
Final Disposal: All this compound-contaminated waste must be disposed of through a licensed biomedical or hazardous waste disposal company. Never flush pharmaceuticals down the drain or discard them in regular trash, as this can lead to environmental contamination and the development of antibiotic-resistant bacteria.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
